molecular formula C14H17NO10 B3061025 Triglochinin CAS No. 28876-11-1

Triglochinin

货号: B3061025
CAS 编号: 28876-11-1
分子量: 359.28 g/mol
InChI 键: LABCALMTQNDOAI-NRLOHAHISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Triglochinin is a cyanogenic glucoside, a class of secondary metabolites known for their role in plant defense. It was first isolated from the perennial halophyte Triglochin maritima (seaside arrowgrass) . In plants, this compound and its associated hydrolytic enzymes are stored separately; when plant tissue is damaged, they come into contact, triggering the release of hydrogen cyanide (HCN) as a defense mechanism against herbivores and pathogens . The biosynthesis of this compound in T. maritima is tyrosine-derived and involves cytochrome P450 enzymes (CYP79E1 and CYP79E2) which catalyze the conversion of tyrosine to p -hydroxyphenylacetaldoxime, a key intermediate shared with the biosynthesis of the related cyanogenic glucoside taxiphyllin . Researchers are interested in this compound for several applications. It serves as a classic model compound for studying cyanogenesis—the process of HCN release—and plant defense mechanisms . Its structure and biosynthetic pathway are also valuable for investigations in plant biochemistry and the evolutionary biology of secondary metabolism . Furthermore, extracts of its source plant, T. maritima , have shown significant bioactive potential in scientific studies, including antioxidant and prolyl endopeptidase (PEP) inhibitory activity, which is of interest in neuroscience research, with this compound being a constituent of these complex extracts . This product is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(Z,4E)-4-[cyano-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethylidene]hex-2-enedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO10/c15-4-7(6(3-10(19)20)1-2-9(17)18)24-14-13(23)12(22)11(21)8(5-16)25-14/h1-2,8,11-14,16,21-23H,3,5H2,(H,17,18)(H,19,20)/b2-1-,7-6-/t8-,11-,12+,13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABCALMTQNDOAI-PKNBYVPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(=C(CC(=O)O)C=CC(=O)O)C#N)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O/C(=C(\CC(=O)O)/C=C\C(=O)O)/C#N)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Molecular Architecture of Triglochinin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triglochinin, a cyanogenic glucoside first isolated from the marsh arrowgrass (Triglochin maritima), stands as a noteworthy natural product due to its unique chemical structure and biological origins.[1] Initially, its structure was proposed as O-[β-d-glucopyranosyl]-1-cyano-1-hydroxy-4,5-dicarboxy-1,3-pentadiene.[1] However, subsequent spectroscopic analysis led to a significant revision of its molecular architecture.[2][3] This guide provides a comprehensive technical overview of the chemical structure elucidation of this compound, detailing the experimental protocols, summarizing key quantitative data, and visualizing the logical workflows and biosynthetic pathways involved in its characterization.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of physicochemical measurements and spectroscopic analyses. The following tables summarize the key quantitative data obtained for this compound and its derivatives.

ParameterValue
Molecular Formula C₁₄H₁₇NO₁₀
Molecular Weight 359.287 g/mol
CAS Number 28876-11-1
Optical Rotation [α]¹⁶⁵D +5.5 (c, 0.2 in MeOH)
UV Absorption (H₂O) λmax 275 nm

Table 1: Physicochemical Properties of this compound

Proton Chemical Shift (δ ppm) Coupling Constant (J Hz)
Olefinic H6.1512.5
Olefinic H6.8312.5

Table 2: ¹H NMR Data for the Dimethyl Ester of this compound [2]

Experimental Protocols

The elucidation of this compound's structure involved its isolation from natural sources followed by detailed spectroscopic analysis.

Isolation and Purification of this compound

This compound was first isolated from the flowers of Triglochin maritimum L.[1] While the detailed original protocol is extensive, a general workflow involves the following steps:

  • Extraction: The plant material is typically extracted with a polar solvent such as aqueous ethanol (B145695) or methanol (B129727) to isolate the glycosides.

  • Purification: The crude extract is then subjected to various chromatographic techniques to purify this compound. This often involves column chromatography on cellulose (B213188) or silica (B1680970) gel, eluting with a solvent system such as ethyl acetate-acetic acid-water.[2]

Spectroscopic Analysis

Standard spectroscopic techniques were employed to determine the structure of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were crucial in determining the connectivity of atoms. The initial structural proposal was revised based on a detailed analysis of the ¹H NMR spectrum of the dimethyl ester of this compound, which showed an AB pattern for the olefinic protons with a coupling constant of 12.5 Hz, indicating a cis configuration.[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular formula of the compound.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum of this compound in water shows an absorption maximum at 275 nm, providing evidence for a conjugated system.[2]

Structure Elucidation and Revision

The journey to determine the correct structure of this compound is a prime example of the iterative nature of chemical structure elucidation.

The Initial and Revised Structures

The initially proposed structure of this compound was later revised by Ettlinger and Eyjólfsson in 1972.[2][3] The revision was based on a re-evaluation of the NMR data, which was more consistent with a reformulated structure: 4-carboxylmethyl-5-cyano-5-β-D-glucopyranosyloxy-cis-penta-2,4-dienoic acid.[2][3]

cluster_0 Initial Proposed Structure cluster_1 Revised Structure Initial Initial Structure (Incorrect) NMR_Data Re-evaluation of ¹H NMR Data Initial->NMR_Data Inconsistent with Revised Revised Structure (Correct) 4-carboxylmethyl-5-cyano-5-β-D-glucopyranosyloxy-cis-penta-2,4-dienoic acid NMR_Data->Revised Supports

Caption: The structural revision of this compound based on NMR data.

Structure Elucidation Workflow

The overall process of elucidating the structure of a novel natural product like this compound follows a logical progression of steps.

Start Isolation from Triglochin maritimum Purification Chromatographic Purification Start->Purification Initial_Analysis Initial Spectroscopic Analysis (UV, IR, MS) Purification->Initial_Analysis NMR_Analysis Detailed NMR Spectroscopy (¹H, ¹³C, 2D NMR) Purification->NMR_Analysis Structure_Proposal Initial Structure Proposal Initial_Analysis->Structure_Proposal NMR_Analysis->Structure_Proposal Structure_Revision Structure Revision Based on Further Data NMR_Analysis->Structure_Revision Structure_Proposal->Structure_Revision Final_Structure Final Confirmed Structure of this compound Structure_Revision->Final_Structure

Caption: The workflow for the structure elucidation of this compound.

Biosynthesis of this compound

This compound is a cyanogenic glucoside derived from the amino acid L-tyrosine. Its biosynthesis involves a series of enzymatic reactions catalyzed by cytochrome P450 enzymes.[4]

Tyrosine L-Tyrosine Intermediate1 p-Hydroxyphenylacetaldoxime Tyrosine->Intermediate1 Cytochrome P450 Intermediate2 p-Hydroxyphenylacetonitrile Intermediate1->Intermediate2 Cytochrome P450 This compound This compound Intermediate2->this compound Further Conversion

Caption: The biosynthetic pathway of this compound from L-tyrosine.

References

An In-depth Technical Guide to the Biosynthesis of Triglochinin in Triglochin maritima

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of triglochinin, a cyanogenic glycoside found in the halophytic plant Triglochin maritima. The biosynthesis originates from the amino acid L-tyrosine and proceeds through a series of enzymatic conversions to form the characteristic structure of this compound. This document details the key intermediates, the enzymes involved, and the current understanding of the pathway's bifurcation from the synthesis of the related cyanogenic glycoside, taxiphyllin (B49757). Quantitative data from radiolabeling studies are presented, and detailed experimental protocols for the investigation of this pathway are outlined. Furthermore, signaling pathway and experimental workflow diagrams are provided to visually represent the complex biological processes.

Introduction

Triglochin maritima, commonly known as sea arrowgrass, is a widespread halophyte recognized for its production of cyanogenic glycosides, primarily this compound and taxiphyllin.[1] These compounds, upon enzymatic hydrolysis, release hydrogen cyanide (HCN), a potent toxin, serving as a chemical defense mechanism for the plant.[2] The biosynthetic pathways of cyanogenic glycosides are of significant interest to researchers in plant biochemistry, toxicology, and drug development due to their ecological roles and potential pharmacological applications. This guide focuses specifically on the biosynthesis of this compound, a cyanogenic glycoside with a unique chemical structure.

The biosynthesis of cyanogenic glycosides generally begins with an amino acid precursor, which undergoes a series of modifications to form a cyanohydrin (α-hydroxynitrile) that is subsequently stabilized by glycosylation.[3][4] In Triglochin maritima, the biosynthesis of both this compound and taxiphyllin originates from L-tyrosine.[5]

The this compound Biosynthetic Pathway

The biosynthesis of this compound in Triglochin maritima is a multi-step enzymatic process that occurs within the plant's cells. The pathway can be broadly divided into two main stages: the formation of the aglycone and the subsequent glycosylation.

Formation of the Aglycone from L-Tyrosine

The initial steps of the pathway, leading to the formation of the key intermediate p-hydroxyphenylacetonitrile, are shared with the biosynthesis of taxiphyllin. This part of the pathway is catalyzed by membrane-bound cytochrome P450 enzymes.[6]

The conversion of L-tyrosine to p-hydroxymandelonitrile involves the following intermediates:

  • N-Hydroxytyrosine: The first step is the N-hydroxylation of L-tyrosine.

  • p-Hydroxyphenylacetaldoxime: N-Hydroxytyrosine is then converted to p-hydroxyphenylacetaldoxime.

  • p-Hydroxyphenylacetonitrile: This nitrile is formed from the aldoxime. Studies have shown that p-hydroxyphenylacetonitrile is a crucial intermediate.[5][6]

  • p-Hydroxymandelonitrile: In the pathway leading to taxiphyllin, p-hydroxyphenylacetonitrile is hydroxylated to form p-hydroxymandelonitrile.[6]

It is at the stage of p-hydroxyphenylacetonitrile that the pathway is believed to diverge, leading to the synthesis of either taxiphyllin or this compound.[5] The conversion of L-tyrosine to p-hydroxymandelonitrile has been shown to be catalyzed by cytochrome P450 enzymes.[6]

The Branch Point: Formation of the this compound Aglycone

While the enzymatic steps leading to taxiphyllin from p-hydroxymandelonitrile are relatively well-understood, the precise enzymatic conversion of p-hydroxyphenylacetonitrile to the specific aglycone of this compound remains to be fully elucidated. It is hypothesized that a distinct set of enzymes, likely including other cytochrome P450 monooxygenases, catalyzes the formation of the unique carboxylic acid-containing aglycone of this compound from p-hydroxyphenylacetonitrile.

Glycosylation

The final step in the biosynthesis of this compound is the glycosylation of its unstable aglycone. This reaction is catalyzed by a UDP-glucosyltransferase (UGT), which transfers a glucose moiety from UDP-glucose to the aglycone, forming the stable this compound molecule.[3] While the specific UGT involved in this compound biosynthesis in T. maritima has not yet been isolated and characterized, UGTs are a well-known class of enzymes responsible for the glycosylation of a wide range of secondary metabolites in plants.[7]

Signaling Pathways and Logical Relationships

The following diagram illustrates the proposed biosynthetic pathway of this compound from L-tyrosine in Triglochin maritima.

Triglochinin_Biosynthesis cluster_P450 Cytochrome P450 Enzymes cluster_this compound This compound-Specific Pathway cluster_Taxiphyllin Taxiphyllin Pathway L-Tyrosine L-Tyrosine p-Hydroxyphenylacetaldoxime p-Hydroxyphenylacetaldoxime L-Tyrosine->p-Hydroxyphenylacetaldoxime CYP79 family (postulated) p-Hydroxyphenylacetonitrile p-Hydroxyphenylacetonitrile p-Hydroxyphenylacetaldoxime->p-Hydroxyphenylacetonitrile CYP71 family (postulated) p-Hydroxymandelonitrile p-Hydroxymandelonitrile p-Hydroxyphenylacetonitrile->p-Hydroxymandelonitrile CYP71E1 homologue (postulated) Triglochinin_Aglycone This compound Aglycone p-Hydroxyphenylacetonitrile->Triglochinin_Aglycone Unknown Enzyme(s) (likely P450s) Taxiphyllin Taxiphyllin p-Hydroxymandelonitrile->Taxiphyllin UGT This compound This compound Triglochinin_Aglycone->this compound UGT UDP-Glucose UDP-Glucose UDP-Glucose->this compound UDP-Glucose->Taxiphyllin

Caption: Proposed biosynthetic pathway of this compound and Taxiphyllin.

Quantitative Data

Radiolabeling studies have provided valuable quantitative insights into the efficiency of different precursors in the biosynthesis of this compound and taxiphyllin in Triglochin maritima.

Precursor AdministeredProduct AnalyzedIncorporation Rate (%)
L-[U-¹⁴C]TyrosineThis compound0.1
L-[U-¹⁴C]TyrosineTaxiphyllin0.3
[U-¹⁴C]p-HydroxyphenylacetonitrileThis compound1.5
[U-¹⁴C]p-HydroxyphenylacetonitrileTaxiphyllin4.5

Data adapted from Nahrstedt, Kant, and Hösel (1984).[5]

These data indicate that p-hydroxyphenylacetonitrile is a significantly more efficient precursor for both this compound and taxiphyllin compared to L-tyrosine, supporting its role as a key intermediate.[5] The relatively low incorporation rates into this compound compared to taxiphyllin suggest that the metabolic flux may favor the production of taxiphyllin under the experimental conditions used.[5]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of biochemical techniques. Below are detailed methodologies for key experiments.

Preparation of Microsomal Fractions from Triglochin maritima

This protocol is adapted from general procedures for isolating microsomes from plant tissues, which are enriched in cytochrome P450 enzymes.

Microsomal_Prep_Workflow Start Start Homogenization 1. Homogenize fresh T. maritima tissue (e.g., young leaves, flowers) in ice-cold extraction buffer with liquid nitrogen. Start->Homogenization Filtration 2. Filter the homogenate through cheesecloth to remove cell debris. Homogenization->Filtration Centrifugation1 3. Centrifuge the filtrate at low speed (e.g., 10,000 x g for 15 min) to pellet nuclei, chloroplasts, and mitochondria. Filtration->Centrifugation1 Collect_Supernatant1 4. Collect the supernatant. Centrifugation1->Collect_Supernatant1 Ultracentrifugation 5. Centrifuge the supernatant at high speed (e.g., 100,000 x g for 90 min) to pellet the microsomal membranes. Collect_Supernatant1->Ultracentrifugation Wash_Pellet 6. Discard the supernatant (cytosolic fraction) and wash the microsomal pellet with resuspension buffer. Ultracentrifugation->Wash_Pellet Resuspend_Microsomes 7. Resuspend the washed pellet in a minimal volume of resuspension buffer. Wash_Pellet->Resuspend_Microsomes Quantify_Protein 8. Determine the protein concentration of the microsomal fraction (e.g., using Bradford assay). Resuspend_Microsomes->Quantify_Protein End End Quantify_Protein->End

Caption: Workflow for the preparation of microsomal fractions.

Buffers and Reagents:

In Vitro Enzyme Assays with Radiolabeled Precursors

These assays are designed to measure the enzymatic conversion of precursors into downstream intermediates and products.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following on ice:

    • Microsomal protein (50-100 µg)

    • Radiolabeled precursor (e.g., L-[U-¹⁴C]Tyrosine or [U-¹⁴C]p-hydroxyphenylacetonitrile) to a final concentration of 0.1-1.0 mM.

    • NADPH regenerating system (1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase).

    • Reaction buffer (0.1 M potassium phosphate, pH 7.5) to a final volume of 100 µL.

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours with gentle shaking.

  • Reaction Termination: Stop the reaction by adding 20 µL of 2 M HCl.

  • Extraction: Extract the products from the aqueous phase with an equal volume of ethyl acetate (B1210297). Vortex thoroughly and centrifuge to separate the phases.

  • Analysis:

    • Spot the ethyl acetate (organic) phase onto a silica (B1680970) gel thin-layer chromatography (TLC) plate.

    • Develop the TLC plate using an appropriate solvent system (e.g., toluene:ethyl acetate:acetic acid, 12:6:1, v/v/v).

    • Visualize the radiolabeled products using autoradiography or a phosphorimager.

    • Identify and quantify the products by comparing their Rf values to authentic standards and using liquid scintillation counting.

UDP-Glucosyltransferase (UGT) Activity Assay

This assay is used to detect the final glycosylation step.

  • Enzyme Preparation: A crude protein extract or a partially purified fraction from T. maritima tissues can be used as the enzyme source.

  • Reaction Mixture:

    • Enzyme extract (20-50 µg protein).

    • Aglycone substrate (the direct precursor to this compound, if available, or a model substrate).

    • UDP-[¹⁴C]Glucose (as the sugar donor).

    • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂ and 2 mM DTT).

  • Incubation and Analysis: Follow similar incubation, termination, extraction, and analysis steps as described for the radiolabeled precursor assays (Section 5.2), adapting the TLC solvent system as needed to separate the glycosylated product from the aglycone.

Conclusion and Future Directions

The biosynthesis of this compound in Triglochin maritima represents a fascinating example of the diversification of secondary metabolic pathways in plants. While the general outline of the pathway from L-tyrosine is established, several key areas require further investigation. The identification and characterization of the specific cytochrome P450 enzymes that catalyze the conversion of p-hydroxyphenylacetonitrile into the unique this compound aglycone are critical next steps. Similarly, the isolation and functional analysis of the UDP-glucosyltransferase responsible for the final glycosylation will provide a complete picture of the pathway.

Further research, employing modern techniques such as transcriptomics, proteomics, and gene silencing, will be instrumental in identifying the genes and enzymes involved in the this compound-specific branch of the pathway. A deeper understanding of the regulatory mechanisms that control the metabolic flux between this compound and taxiphyllin biosynthesis will also be a valuable area of future research. This knowledge will not only advance our fundamental understanding of plant biochemistry but may also open avenues for the biotechnological production of these and related compounds for various applications.

References

The Cyanogenic Glycoside Triglochinin: A Comprehensive Technical Guide on its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triglochinin, a potent cyanogenic glycoside, is a specialized metabolite predominantly found within the plant genus Triglochin. This technical guide provides an in-depth overview of the natural sources, distribution within plant tissues, and biosynthetic pathway of this compound. Furthermore, it outlines detailed experimental protocols for the extraction, isolation, and quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) based methods. This document aims to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development involving cyanogenic glycosides.

Natural Sources and Distribution of this compound

This compound is primarily biosynthesized by plants belonging to the genus Triglochin, a member of the Juncaginaceae family.[1] This genus, commonly known as arrowgrass, has a nearly cosmopolitan distribution, with species found on every continent except Antarctica. The two most well-documented sources of this compound are:

  • Triglochin maritima (Sea Arrowgrass): A perennial herb found in brackish and freshwater marshes, as well as wet sandy beaches across the Northern Hemisphere.[2][3]

  • Triglochin palustris (Marsh Arrowgrass): Another perennial species, typically found in marshy areas and wet meadows throughout North America and Europe.[1][2]

While these two species are the most cited sources, it is likely that other species within the Triglochin genus also produce this compound.

The distribution of this compound within the plant is not uniform. The concentration of the glycoside is highest in the new growth of leaves and flower spikes, particularly in the spring.[4] This localization suggests a defensive role for the compound, protecting the most vulnerable and photosynthetically active tissues from herbivory.

Quantitative Analysis of this compound

The concentration of this compound can vary significantly based on the plant species, tissue type, developmental stage, and environmental conditions. To date, quantitative data remains somewhat limited in the scientific literature. However, existing studies provide a baseline for understanding the potential yield of this compound from its natural sources.

Plant SpeciesPlant PartThis compound Concentration (% of Dry Matter)Reference
Triglochin sp. (Arrowgrass)Fresh new growth (leaves and flower spikes)up to 3%[4]

Note: This table will be updated as more quantitative data becomes available. The "up to 3%" value highlights the potential for high concentrations in specific plant tissues. Further research is required to provide a more comprehensive quantitative overview across different Triglochin species and geographical locations.

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway for cyanogenic glycosides derived from the amino acid L-tyrosine. This multi-step process is catalyzed by a series of enzymes, including cytochrome P450s and UDP-glucosyltransferases. The proposed pathway involves the following key steps:

  • Hydroxylation of L-tyrosine: The pathway is initiated with the conversion of L-tyrosine to N-hydroxy-L-tyrosine.

  • Conversion to Aldoxime: Subsequent reactions convert N-hydroxy-L-tyrosine to p-hydroxyphenylacetaldoxime.

  • Formation of the Nitrile: The aldoxime is then converted to p-hydroxymandelonitrile.

  • Atypical Ring Cleavage and Rearrangement: Unlike many other cyanogenic glycosides, the biosynthesis of this compound involves an oxidative cleavage of the aromatic ring of a tyrosine-derived intermediate. This is a key distinguishing feature of its biosynthetic pathway.

  • Glucosylation: Finally, a UDP-glucosyltransferase catalyzes the transfer of a glucose molecule to the unstable cyanohydrin, forming the stable this compound molecule.

This pathway is localized within the plant cell, with the enzymes often organized as a metabolic channel (metabolon) to efficiently shuttle the reactive intermediates.

Triglochinin_Biosynthesis Tyrosine L-Tyrosine N_Hydroxytyrosine N-Hydroxy-L-tyrosine Tyrosine->N_Hydroxytyrosine Cytochrome P450 Aldoxime p-Hydroxyphenyl- acetaldoxime N_Hydroxytyrosine->Aldoxime Cytochrome P450 Nitrile p-Hydroxymandelonitrile Aldoxime->Nitrile Cytochrome P450 Ring_Cleavage Oxidative Ring Cleavage Intermediate Nitrile->Ring_Cleavage Oxidative Enzymes This compound This compound Ring_Cleavage->this compound UDP-Glucosyltransferase

Caption: Proposed biosynthetic pathway of this compound from L-tyrosine.

Experimental Protocols

The following protocols are provided as a guide for the extraction, isolation, and quantification of this compound from plant material. These are based on established methods for the analysis of cyanogenic glycosides and should be optimized for specific laboratory conditions and research objectives.

Extraction and Isolation of this compound

This protocol outlines a general procedure for the extraction and partial purification of this compound from fresh plant material.

Materials:

  • Fresh plant material (e.g., leaves and flowers of Triglochin maritima)

  • Liquid nitrogen

  • Methanol (B129727) (HPLC grade)

  • Water (deionized or distilled)

  • Rotary evaporator

  • Centrifuge

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Freeze-dryer (lyophilizer)

Procedure:

  • Sample Preparation: Harvest fresh plant material and immediately freeze in liquid nitrogen to quench enzymatic activity.

  • Homogenization: Grind the frozen plant material to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction: Suspend the powdered plant material in 80% aqueous methanol (e.g., 10 mL of solvent per 1 g of plant material). Macerate the suspension at 4°C for 24 hours with occasional stirring.

  • Clarification: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C to pellet the solid plant debris.

  • Solvent Evaporation: Decant the supernatant and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by washing with methanol followed by deionized water.

    • Load the concentrated aqueous extract onto the SPE cartridge.

    • Wash the cartridge with deionized water to remove highly polar impurities.

    • Elute the this compound-containing fraction with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80% methanol). Collect the fractions.

  • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

  • Lyophilization: Pool the this compound-rich fractions and freeze-dry to obtain a powdered extract.

Extraction_Workflow Start Fresh Plant Material Freeze Freeze in Liquid Nitrogen Start->Freeze Grind Grind to Fine Powder Freeze->Grind Extract Extract with 80% Methanol Grind->Extract Centrifuge Centrifuge to Clarify Extract->Centrifuge Evaporate Concentrate with Rotary Evaporator Centrifuge->Evaporate SPE Solid Phase Extraction (C18) Evaporate->SPE Analyze Analyze Fractions (TLC/HPLC) SPE->Analyze Lyophilize Lyophilize to Powder Analyze->Lyophilize End Purified this compound Extract Lyophilize->End

Caption: Workflow for the extraction and isolation of this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a framework for the quantitative analysis of this compound using Reverse-Phase HPLC with UV detection.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile). A typical gradient might be:

    • 0-5 min: 5% B

    • 5-25 min: 5-95% B (linear gradient)

    • 25-30 min: 95% B (isocratic)

    • 30-35 min: 95-5% B (linear gradient)

    • 35-40 min: 5% B (isocratic, for re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Based on the UV spectrum of this compound (preliminary analysis of a purified standard is recommended to determine the optimal wavelength, likely in the range of 210-280 nm).

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of purified this compound (if available) of known concentration in the mobile phase. Create a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve a known weight of the lyophilized plant extract in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area at the chosen wavelength. Construct a calibration curve by plotting peak area versus concentration.

  • Sample Analysis: Inject the prepared plant extract samples into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard. Use the calibration curve to determine the concentration of this compound in the sample. Express the final concentration as mg/g of the original dry plant material.

Conclusion

This compound, a cyanogenic glycoside from the Triglochin genus, represents a natural product of significant interest due to its biological activity. This guide has provided a comprehensive overview of its natural sources, distribution, biosynthesis, and methods for its analysis. The presented protocols for extraction, isolation, and HPLC-based quantification offer a solid foundation for researchers to further investigate this compound. Future studies should focus on expanding the quantitative data across a wider range of Triglochin species and geographical locations, as well as on the full elucidation of its biosynthetic pathway and pharmacological properties.

References

Triglochinin CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cyanogenic glucoside Triglochinin, covering its chemical properties, biosynthetic pathway, and detailed experimental protocols for its extraction, analysis, and biological evaluation.

Core Chemical Properties

This compound is a cyanogenic glucoside found in a variety of plant species, notably in the seaside arrowgrass, Triglochin maritima.[1] Its chemical structure and properties are crucial for its isolation, identification, and the understanding of its biological activity.

PropertyValueSource
CAS Number 28876-11-1N/A
Molecular Formula C₁₄H₁₇NO₁₀N/A
Molecular Weight 359.29 g/mol N/A
Melting Point Not reportedN/A
Boiling Point Not reportedN/A
Solubility Soluble in waterN/A
Appearance White crystalline solid (when purified)N/A

Biosynthesis of this compound

The biosynthesis of this compound originates from the amino acid L-tyrosine. The pathway involves a series of enzymatic conversions, with cytochrome P450 enzymes playing a critical role in the initial steps. The key intermediate, p-hydroxymandelonitrile, is formed, which then undergoes further modifications to yield this compound. While sharing early precursors with other cyanogenic glycosides like taxiphyllin, evidence suggests that the final steps of their biosynthesis proceed via independent pathways.

Triglochinin_Biosynthesis cluster_0 Core Biosynthetic Pathway L-Tyrosine L-Tyrosine N-Hydroxytyrosine N-Hydroxytyrosine L-Tyrosine->N-Hydroxytyrosine Tyrosine N-hydroxylase (CYP79) p-Hydroxyphenylacetaldoxime p-Hydroxyphenylacetaldoxime N-Hydroxytyrosine->p-Hydroxyphenylacetaldoxime p-Hydroxyphenylacetonitrile p-Hydroxyphenylacetonitrile p-Hydroxyphenylacetaldoxime->p-Hydroxyphenylacetonitrile p-Hydroxymandelonitrile p-Hydroxymandelonitrile p-Hydroxyphenylacetonitrile->p-Hydroxymandelonitrile Hydroxynitrile lyase This compound This compound p-Hydroxymandelonitrile->this compound Glucosyltransferase + further modifications

Biosynthesis of this compound from L-Tyrosine.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and analysis of this compound. These protocols are synthesized from established methods for the analysis of cyanogenic glycosides and phytochemicals from plant sources.

Extraction and Purification of this compound from Triglochin maritima

This protocol outlines the steps for the extraction and subsequent purification of this compound from the aerial parts of Triglochin maritima.[2]

Extraction_Purification_Workflow cluster_workflow Extraction and Purification Workflow Plant_Material Air-dried and powdered Triglochin maritima Extraction Maceration with 80% Methanol (B129727) Plant_Material->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Methanolic Extract Filtration->Crude_Extract Column_Chromatography Silica (B1680970) Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling Pooling of this compound-rich Fractions TLC_Analysis->Pooling Purified_this compound Purified this compound Pooling->Purified_this compound

Workflow for this compound extraction and purification.

Methodology:

  • Plant Material Preparation: Collect fresh aerial parts of Triglochin maritima and air-dry them in the shade. Once fully dried, grind the material into a fine powder.

  • Extraction: Macerate the powdered plant material with 80% aqueous methanol (1:10 w/v) at room temperature for 48 hours with occasional shaking.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.

  • Column Chromatography:

    • Stationary Phase: Silica gel (60-120 mesh).

    • Column Preparation: Prepare a slurry of silica gel in the initial mobile phase and pack it into a glass column.

    • Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

    • Elution: Elute the column with a gradient of chloroform (B151607) and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

  • Fraction Collection and Analysis: Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) using a chloroform:methanol (8:2 v/v) solvent system. Visualize the spots by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.

  • Purification: Pool the fractions containing the pure compound, as identified by TLC, and concentrate them to yield purified this compound.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a method for the quantitative determination of this compound in plant extracts.[3][4][5][6][7]

Instrumentation and Conditions:

ParameterSpecification
HPLC System A standard HPLC system with a UV detector
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection Wavelength 215 nm
Injection Volume 20 µL
Column Temperature 25°C

Methodology:

  • Standard Preparation: Prepare a stock solution of accurately weighed purified this compound in methanol. Prepare a series of working standard solutions by serial dilution of the stock solution to construct a calibration curve.

  • Sample Preparation: Dissolve a known amount of the plant extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample by using the calibration curve generated from the standard solutions.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of isolated this compound.[8][9][10][11][12]

Methodology:

  • Sample Preparation: Dissolve a small amount of purified this compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., D₂O or Methanol-d₄).

  • NMR Experiments: Acquire a series of NMR spectra, including:

    • ¹H NMR: To determine the number and types of protons.

    • ¹³C NMR: To determine the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and elucidate the complete molecular structure.

  • Data Analysis: Interpret the NMR spectra to assign all proton and carbon signals and confirm the structure of this compound by comparing the data with published literature values.

Biological Activity Assay: Cyanide Release Assay

This assay determines the cyanogenic potential of this compound by measuring the amount of hydrogen cyanide (HCN) released upon enzymatic hydrolysis.[13][14][15][16][17]

Cyanide_Release_Assay cluster_assay Cyanide Release Assay Workflow Triglochinin_Sample This compound Solution Enzyme_Addition Add β-glucosidase Triglochinin_Sample->Enzyme_Addition Incubation Incubate at 37°C Enzyme_Addition->Incubation HCN_Release HCN Release Incubation->HCN_Release Colorimetric_Reaction Reaction with Chloramine-T and Pyridine-Barbituric Acid HCN_Release->Colorimetric_Reaction Spectrophotometry Measure Absorbance at 580 nm Colorimetric_Reaction->Spectrophotometry Quantification Quantify HCN Spectrophotometry->Quantification

Workflow for the cyanide release assay.

Methodology:

  • Reaction Setup: In a sealed vial, add a known concentration of this compound solution in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0).

  • Enzymatic Hydrolysis: Initiate the reaction by adding a solution of β-glucosidase.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes) to allow for the enzymatic release of HCN.

  • HCN Trapping and Colorimetric Reaction: Trap the released HCN in a sodium hydroxide (B78521) solution. React the trapped cyanide with chloramine-T followed by the addition of a pyridine-barbituric acid reagent to form a colored complex.

  • Quantification: Measure the absorbance of the colored solution using a spectrophotometer at approximately 580 nm. Determine the amount of released HCN by comparing the absorbance to a standard curve prepared with known concentrations of potassium cyanide.

References

The Enigmatic Cyanogenic Glycoside: A Technical Guide to the Discovery and Isolation of Triglochinin from Plant Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triglochinin, a cyanogenic glycoside primarily found in the plant genus Triglochin, represents a molecule of interest for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and purification of this compound from its natural plant sources. It details the methodologies for extraction and purification, summarizes the known quantitative data, and presents a generalized biosynthetic pathway for cyanogenic glycosides. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in exploring the therapeutic potential of this compound.

Introduction

This compound is a cyanogenic glycoside, a class of secondary metabolites produced by various plants as a defense mechanism.[1][2][3] Upon enzymatic hydrolysis, these compounds release hydrogen cyanide, a potent toxin.[3][4] The primary source of this compound identified to date is the plant species Triglochin maritimum, commonly known as sea arrowgrass.[5][6][7][8][9] While the toxicity of cyanogenic glycosides is well-documented, there is growing interest in their potential therapeutic applications, necessitating robust methods for their isolation and characterization. This guide provides an in-depth look at the scientific journey of this compound, from its discovery to the technical aspects of its isolation.

Discovery and Plant Sources

This compound was first isolated and identified from Triglochin maritimum.[5] This plant is found in salt marshes and coastal areas and is known to be toxic to livestock due to its cyanogenic properties.[6][7][8][9] The concentration of this compound can vary depending on the part of the plant and its growth stage, with new growth of leaves and flower spikes in the spring reportedly having the highest concentrations.[5]

Table 1: Quantitative Data on this compound Content in Triglochin maritimum

Plant MaterialThis compound Content (% of fresh weight)Equivalent Hydrogen Cyanide (% of dry matter)
Fresh new growth (leaves and flower spikes)up to 3%0.22%

Note: This data is based on available literature and may vary depending on environmental conditions and plant genetics.[5]

Experimental Protocols

The following protocols are synthesized from general methods for the extraction and purification of cyanogenic glycosides and other plant secondary metabolites.[10][11][12][13][14][15] Specific optimization for this compound may be required.

General Extraction of this compound from Triglochin maritimum

This protocol outlines a general procedure for the solvent extraction of this compound from fresh plant material.

Materials:

  • Fresh leaves and flower spikes of Triglochin maritimum

  • Methanol (B129727) (80%)

  • Homogenizer (e.g., blender or mortar and pestle)

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

  • Freeze-dryer (optional)

Procedure:

  • Harvesting and Preparation: Collect fresh, young leaves and flower spikes of Triglochin maritimum. Wash the plant material thoroughly with distilled water to remove any debris.

  • Homogenization: Homogenize the fresh plant material (100 g) with 80% methanol (500 mL) in a blender or using a mortar and pestle until a fine slurry is obtained.

  • Extraction: Transfer the slurry to a flask and stir at room temperature for 24 hours.

  • Filtration: Filter the mixture through filter paper to separate the extract from the solid plant debris.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to remove the methanol.

  • Lyophilization: The resulting aqueous extract can be freeze-dried to obtain a crude powder of this compound.

Purification of this compound by Column Chromatography

This protocol describes a general method for the purification of this compound from the crude extract using column chromatography.

Materials:

  • Crude this compound extract

  • Silica (B1680970) gel (for column chromatography)

  • Glass column

  • Solvent system (e.g., a gradient of chloroform (B151607) and methanol)

  • Fraction collector

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Column Packing: Prepare a silica gel column using a suitable solvent (e.g., chloroform).

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the percentage of methanol.

  • Fraction Collection: Collect fractions of the eluate using a fraction collector.

  • Monitoring: Monitor the separation process by spotting the collected fractions on TLC plates, developing them in an appropriate solvent system, and visualizing the spots under a UV lamp.

  • Pooling and Concentration: Combine the fractions containing the purified this compound (as determined by TLC) and concentrate them using a rotary evaporator.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of this compound using HPLC.[16][17][18][19][20]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • This compound standard (if available)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water with a small percentage of formic acid (e.g., 0.1%).

  • Standard Solution Preparation: Prepare a series of standard solutions of known concentrations of this compound in the mobile phase.

  • Sample Preparation: Dissolve a known amount of the purified this compound extract in the mobile phase and filter it through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Detection wavelength: To be determined based on the UV absorbance maximum of this compound.

    • Gradient elution: A typical gradient might start with a low percentage of acetonitrile, which is gradually increased over the run time.

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution and determine the concentration of this compound by comparing its peak area to the calibration curve.

Visualization of the Cyanogenic Glycoside Biosynthetic Pathway

The following diagram illustrates a generalized biosynthetic pathway for cyanogenic glycosides, starting from an amino acid precursor. This pathway provides a conceptual framework for understanding the formation of this compound, although the specific enzymes involved in its biosynthesis may differ.[4][21][22][23][24]

Cyanogenic Glycoside Biosynthesis AminoAcid Amino Acid (e.g., Tyrosine) Aldoxime Aldoxime AminoAcid->Aldoxime CYP79 Nitrile Nitrile Aldoxime->Nitrile CYP71 Cyanohydrin α-Hydroxynitrile (Cyanohydrin) Nitrile->Cyanohydrin Hydroxylation This compound This compound (Cyanogenic Glycoside) Cyanohydrin->this compound UGT (Glucosylation) CYP79 Cytochrome P450 (CYP79 family) CYP71 Cytochrome P450 (CYP71 family) UGT UDP-glucosyltransferase

Caption: Generalized biosynthetic pathway of cyanogenic glycosides.

Plant Defense Signaling

The primary role of this compound in plants is as a defense mechanism.[1][2][3] The "cyanide bomb" is triggered upon tissue damage, such as herbivory.[3] This process involves the enzymatic breakdown of this compound to release toxic hydrogen cyanide.

Plant Defense Signaling This compound This compound (Stored in vacuole) Hydrolysis Hydrolysis This compound->Hydrolysis TissueDamage Tissue Damage (e.g., Herbivory) EnzymeRelease Enzyme Release (β-glucosidase) TissueDamage->EnzymeRelease EnzymeRelease->Hydrolysis Aglycone Unstable Aglycone Hydrolysis->Aglycone HCN Hydrogen Cyanide (HCN) + Aldehyde/Ketone Aglycone->HCN Spontaneous degradation Toxicity Toxicity to Herbivore HCN->Toxicity

References

Co-occurrence of Triglochinin and Taxiphyllin in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the co-occurrence of the cyanogenic glycosides triglochinin and taxiphyllin (B49757) in the plant kingdom, with a particular focus on species within the Juncaginaceae family, such as Triglochin maritima (Sea Arrowgrass). This document synthesizes available quantitative data, details relevant experimental protocols for extraction and analysis, and elucidates the distinct biosynthetic pathways of these two compounds. The information presented is intended to serve as a comprehensive resource for researchers in phytochemistry, plant biology, and drug development investigating the ecological roles, toxicological significance, and potential pharmaceutical applications of these natural products.

Introduction

Cyanogenic glycosides are a diverse group of nitrogen-containing secondary metabolites produced by a wide range of plant species as a defense mechanism against herbivores.[1] Upon tissue disruption, these compounds are hydrolyzed by specific β-glucosidases to release toxic hydrogen cyanide (HCN), a process known as cyanogenesis.[2][3] Among the numerous cyanogenic glycosides identified, this compound and taxiphyllin are notable for their co-occurrence in certain plant species, particularly within the genus Triglochin.[4][5] Both are derived from the amino acid L-tyrosine, yet evidence suggests they are synthesized via independent metabolic pathways.[5] Understanding the quantitative distribution, biosynthesis, and analytical methodologies for these compounds is crucial for assessing the toxicity of cyanogenic plants and exploring their potential as sources for novel chemical entities in drug discovery.

Quantitative Data on this compound and Taxiphyllin Co-occurrence

The primary plant species in which the co-occurrence of this compound and taxiphyllin has been reported is Triglochin maritima.[4][5] While studies have provided quantitative data for this compound under various environmental conditions, simultaneous quantification of taxiphyllin in the same samples is not extensively documented in the available literature. The following tables summarize the available quantitative data for this compound in Triglochin maritima.

Table 1: Concentration of this compound in Triglochin maritima under Different Environmental Conditions

Plant TissueEnvironmental ConditionThis compound Concentration (mg HCN equivalent/kg dry weight)Reference
New Growth Leaves & SpikesSpringHighest Concentration Period[2]
LeavesSaline SiteLower Concentration[2]
LeavesNon-saline SiteHigher Concentration[2]
LeavesSevere Moisture DeficitSubstantially Elevated Concentration[2]

Note: Corresponding quantitative data for taxiphyllin under these conditions were not available in the cited literature.

Table 2: General Content of Cyanogenic Glycosides in Various Plants

Plant SpeciesCyanogenic Glycoside(s)Typical Content (mg HCN equivalent/kg fresh weight)Reference(s)
Triglochin maritimaThis compound, TaxiphyllinVaries significantly with season and environmental stress[2][4]
Bamboo Shoots (Bambusa spp.)TaxiphyllinUp to 1000[6]
Sorghum (Sorghum bicolor)DhurrinVaries; high in young leaves[2]
Cassava (Manihot esculenta)Linamarin, Lotaustralin15 - 400[7]
Almond (Prunus dulcis)AmygdalinVaries with variety (bitter vs. sweet)[7]

Experimental Protocols

The accurate quantification of this compound and taxiphyllin requires robust and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common techniques employed for the analysis of cyanogenic glycosides.[8][9]

General Protocol for Extraction and Simultaneous Quantification of this compound and Taxiphyllin using LC-MS/MS

This protocol is a synthesized methodology based on established practices for cyanogenic glycoside analysis.

3.1.1. Sample Preparation and Extraction

  • Harvesting and Storage: Collect fresh plant material and immediately freeze it in liquid nitrogen to quench enzymatic activity. Store samples at -80°C until extraction.

  • Lyophilization and Homogenization: Lyophilize the frozen plant tissue to dryness and then grind to a fine powder using a mortar and pestle or a ball mill.

  • Extraction:

    • Weigh approximately 100 mg of the homogenized plant powder into a microcentrifuge tube.

    • Add 1 mL of 80% methanol (B129727) (v/v) in water.

    • Vortex the mixture thoroughly for 1 minute.

    • Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge the extract at 13,000 x g for 15 minutes.

    • Carefully transfer the supernatant to a new tube.

    • Repeat the extraction process on the pellet with another 1 mL of 80% methanol.

    • Combine the supernatants and evaporate to dryness under a stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried extract in a known volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.

    • Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

3.1.2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) is recommended.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is suitable for separation.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analytes, followed by a wash and re-equilibration step. The specific gradient profile should be optimized for baseline separation of this compound and taxiphyllin.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often effective for cyanogenic glycosides.

    • Multiple Reaction Monitoring (MRM): For targeted quantification on a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions for this compound and taxiphyllin must be determined by infusing pure standards.

    • High-Resolution Mass Spectrometry: For untargeted or confirmatory analysis, accurate mass measurements of the precursor and fragment ions should be obtained.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

3.1.3. Quantification

  • Prepare a series of standard solutions of purified this compound and taxiphyllin of known concentrations.

  • Generate a calibration curve by injecting the standards and plotting the peak area against the concentration.

  • Quantify the amount of this compound and taxiphyllin in the plant extracts by comparing their peak areas to the calibration curve.

Biosynthetic Pathways and Signaling

This compound and taxiphyllin are both derived from the amino acid L-tyrosine. However, experimental evidence from studies on Triglochin maritima suggests that they are synthesized through independent, parallel pathways rather than taxiphyllin serving as a precursor to this compound.[5] The biosynthesis of cyanogenic glycosides generally involves a conserved sequence of enzymatic reactions catalyzed by cytochrome P450s and a UDP-glucosyltransferase.[10]

The proposed independent biosynthetic pathways for this compound and taxiphyllin are illustrated below.

G cluster_0 Biosynthesis of Taxiphyllin and this compound L_Tyrosine L-Tyrosine p_Hydroxyphenylacetaldoxime p-Hydroxyphenylacetaldoxime L_Tyrosine->p_Hydroxyphenylacetaldoxime CYP79 p_Hydroxymandelonitrile p-Hydroxymandelonitrile (Cyanohydrin) p_Hydroxyphenylacetaldoxime->p_Hydroxymandelonitrile CYP71 p_Hydroxyphenylacetonitrile p-Hydroxyphenylacetonitrile p_Hydroxyphenylacetaldoxime->p_Hydroxyphenylacetonitrile CYP71 (side reaction) Taxiphyllin Taxiphyllin p_Hydroxymandelonitrile->Taxiphyllin UGT Intermediate_Nitrile Putative Nitrile Intermediate p_Hydroxyphenylacetonitrile->Intermediate_Nitrile Further Metabolism Triglochinin_Aglycone This compound Aglycone (Cyanohydrin) Intermediate_Nitrile->Triglochinin_Aglycone This compound This compound Triglochinin_Aglycone->this compound UGT

Caption: Proposed independent biosynthetic pathways of taxiphyllin and this compound from L-tyrosine.

The diagram above illustrates the divergence in the biosynthetic pathways. Both pathways initiate with the conversion of L-tyrosine to p-hydroxyphenylacetaldoxime, catalyzed by a cytochrome P450 enzyme of the CYP79 family.[4] In the taxiphyllin pathway, a second cytochrome P450 (CYP71 family) converts the aldoxime to p-hydroxymandelonitrile, which is then glucosylated by a UDP-glucosyltransferase (UGT) to form taxiphyllin. The pathway to this compound is thought to proceed via p-hydroxyphenylacetonitrile, which can be formed from p-hydroxyphenylacetaldoxime.[4][5] This nitrile then undergoes further metabolic steps to form the this compound aglycone, which is subsequently glucosylated. The distinct nature of these pathways is supported by radiolabeling studies which showed that taxiphyllin is not a precursor for this compound.[5]

Experimental Workflow for Biosynthetic Pathway Elucidation

The elucidation of these pathways typically involves a combination of tracer studies with labeled precursors and in vitro enzyme assays.

G cluster_1 Workflow for Biosynthetic Pathway Analysis start Plant Material (*Triglochin maritima*) tracer Tracer Studies (e.g., ¹⁴C-labeled L-Tyrosine) start->tracer enzyme In Vitro Enzyme Assays (Microsomal Preparations) start->enzyme extraction Extraction of Metabolites tracer->extraction enzyme->extraction analysis LC-MS/MS or Radio-HPLC Analysis extraction->analysis identification Identification of Labeled Intermediates and Products analysis->identification pathway Pathway Elucidation identification->pathway

Caption: General experimental workflow for elucidating cyanogenic glycoside biosynthetic pathways.

Conclusion and Future Perspectives

The co-occurrence of this compound and taxiphyllin in plants like Triglochin maritima presents an interesting case of parallel biosynthetic pathways for structurally related defensive compounds. While the general outlines of their biosynthesis are understood, further research is needed to fully characterize all the enzymatic steps and regulatory mechanisms involved. A significant gap in the current knowledge is the lack of comprehensive quantitative data on the simultaneous accumulation of both compounds in response to various biotic and abiotic stresses. Such data would be invaluable for understanding the plant's defense strategies and for assessing the toxicological risks to livestock.

For drug development professionals, the unique chemical structures of this compound and taxiphyllin may offer scaffolds for the synthesis of novel bioactive molecules. A thorough understanding of their biosynthesis and natural variation will be essential for any future efforts in metabolic engineering to enhance the production of these compounds or to generate novel derivatives with therapeutic potential. The development and validation of a standardized, robust analytical method for the simultaneous quantification of this compound and taxiphyllin is a critical next step to facilitate future research in this area.

References

An In-depth Technical Guide to the Structural Isomers and Derivatives of Triglochinin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triglochinin is a cyanogenic glycoside found in a variety of plant species, most notably in the genus Triglochin. As a member of this class of specialized plant metabolites, it possesses the ability to release hydrogen cyanide upon enzymatic hydrolysis, a mechanism believed to serve as a chemical defense against herbivores. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, its structural isomer isothis compound, and potential derivatives. The document details their chemical structures, biosynthetic pathways, and available biological activity data. Furthermore, it outlines experimental methodologies for their study and presents key data in a structured format to facilitate research and development efforts in phytochemistry and drug discovery.

Introduction

Cyanogenic glycosides are a diverse group of nitrogenous plant secondary metabolites characterized by the presence of a nitrile group attached to a glycosylated aglycone. This compound is a notable example, first isolated from Triglochin maritimum. Its unique chemical structure and biosynthetic origin from the amino acid L-tyrosine have made it a subject of phytochemical interest. This guide aims to consolidate the existing knowledge on this compound, its isomers, and derivatives to serve as a foundational resource for researchers exploring its chemical and biological properties.

Chemical Structure and Isomerism

This compound is chemically defined as (Z)-[β-D-glucopyranosyloxy(cyano)methylene]butenedioic acid. A key structural feature is the presence of a double bond in the aglycone moiety, which gives rise to stereoisomerism.

This compound
  • Systematic Name: (2Z)-2-[cyano(β-D-glucopyranosyloxy)methylidene]butanedioic acid

  • CAS Number: 28876-11-1[1][2]

  • Molecular Formula: C₁₄H₁₇NO₁₀

  • Molecular Weight: 359.29 g/mol

Isothis compound

A structural isomer of this compound, named isothis compound, has been identified and is thought to arise from the stereomutation of this compound. It is often found alongside this compound in plant extracts, albeit typically in smaller quantities. The exact stereochemical relationship and the full structural elucidation of isothis compound are less documented in recent literature.

Biosynthesis of this compound

The biosynthesis of this compound in plants such as Triglochin maritima originates from the amino acid L-tyrosine. The pathway involves a series of enzymatic conversions catalyzed by cytochrome P450 enzymes.

The initial steps of the pathway convert L-tyrosine to p-hydroxymandelonitrile. This conversion is mediated by multifunctional cytochrome P450 enzymes, with p-hydroxyphenylacetaldoxime and p-hydroxyphenylacetonitrile as key intermediates. It is hypothesized that the pathway for this compound diverges from the synthesis of other cyanogenic glycosides, such as taxiphyllin, at the level of p-hydroxyphenylacetonitrile, which is then further metabolized to form the characteristic dicarboxylic acid structure of this compound's aglycone before glycosylation.

Triglochinin_Biosynthesis Tyrosine L-Tyrosine Intermediate1 p-Hydroxyphenylacetaldoxime Tyrosine->Intermediate1 Cytochrome P450 Intermediate2 p-Hydroxyphenylacetonitrile Intermediate1->Intermediate2 Cytochrome P450 Aglycone This compound Aglycone Intermediate2->Aglycone Further Metabolism This compound This compound Aglycone->this compound UDP_Glucose UDP-Glucose UDP_Glucose->this compound UGT

Caption: Generalized workflow for the extraction and isolation of this compound.

Methodology:

  • Extraction: Dried and powdered plant material is extracted with a polar solvent system, typically aqueous methanol (B129727) or ethanol, to efficiently extract the polar glycosides.

  • Defatting: The crude extract is concentrated and then partitioned with a nonpolar solvent like n-hexane to remove lipids and chlorophyll.

  • Chromatographic Separation: The defatted extract is subjected to column chromatography. A variety of stationary phases can be employed, including cellulose, silica (B1680970) gel, or polymeric resins.

  • Elution: A gradient of solvents with increasing polarity is used to elute the compounds from the column. Fractions are collected systematically.

  • Analysis and Pooling: The collected fractions are analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound and isothis compound. Fractions with similar profiles are pooled.

  • Final Purification: The pooled fractions are further purified using preparative HPLC to yield the pure compounds.

Enzymatic Hydrolysis for Cyanide Release Assay

This protocol outlines a method to determine the cyanogenic potential of a sample containing this compound.

Methodology:

  • Sample Preparation: A known amount of purified this compound or a plant extract is dissolved in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0).

  • Enzyme Addition: A crude enzyme preparation containing β-glucosidases (e.g., from almond emulsin) or a specific enzyme isolated from the source plant is added to the sample solution.

  • Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 37°C) for a defined period to allow for complete hydrolysis.

  • Cyanide Trapping: The released hydrogen cyanide is trapped in a basic solution (e.g., 0.1 M NaOH).

  • Quantification: The amount of cyanide in the trapping solution is quantified using a colorimetric method, such as the picric acid method or a cyanide-specific electrode.

Synthesis of Dimethyl Ester Derivatives

The following is a general procedure for the synthesis of the dimethyl esters of this compound and isothis compound.

Methodology:

  • Reaction Setup: Purified this compound or isothis compound is dissolved in anhydrous methanol.

  • Acid Catalyst: The solution is cooled in an ice bath, and a stream of dry hydrogen chloride gas is bubbled through it, or acetyl chloride is added dropwise to generate HCl in situ.

  • Reaction Monitoring: The reaction is allowed to proceed at room temperature or with gentle heating and is monitored by TLC or HPLC for the disappearance of the starting material and the formation of the less polar diester product.

  • Workup: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove excess acid, followed by a brine wash.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure dimethyl ester.

Spectroscopic Data

Detailed and publicly accessible 1D and 2D NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) data for this compound and isothis compound are not widely available in current literature databases. The acquisition and publication of such data would be of significant value to the scientific community for the unambiguous identification of these compounds in complex mixtures.

Future Perspectives

The study of this compound and its related compounds presents several opportunities for future research. A primary focus should be the systematic evaluation of the biological activities of purified this compound and isothis compound. This includes in-depth cytotoxicity screening against a panel of cancer cell lines and assessment of their anti-inflammatory, antimicrobial, and other pharmacological properties. The synthesis of a broader range of derivatives with modifications to the carboxylic acid and sugar moieties could lead to the discovery of novel compounds with enhanced potency and selectivity. Furthermore, a detailed investigation into the mechanism of action of any observed biological effects, including the identification of molecular targets and affected signaling pathways, will be crucial for any potential therapeutic development.

Conclusion

This compound and its isomer, isothis compound, are structurally interesting cyanogenic glycosides with a biosynthetic pathway rooted in tyrosine metabolism. While their presence in various plants is established, there is a significant dearth of information regarding their specific biological activities and the potential of their derivatives. This technical guide has summarized the available knowledge and proposed experimental workflows to facilitate further research. The exploration of these natural products holds promise for the discovery of new chemical entities with potential applications in pharmacology and drug development. A concerted effort to generate quantitative biological data and detailed spectroscopic information is essential to unlock the full potential of these compounds.

References

Triglochinin: A Technical Review of a Cyanogenic Glycoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triglochinin is a cyanogenic glycoside, a class of naturally occurring plant toxins characterized by the release of hydrogen cyanide upon enzymatic hydrolysis. Found in a variety of plant species, including those of the Triglochin, Alocasia, and Aralia genera, this compound plays a role in plant defense mechanisms. Despite its identification and structural elucidation, dedicated in-depth research into the specific pharmacological, toxicological, and mechanistic properties of isolated this compound remains notably scarce in publicly available scientific literature. This technical guide provides a comprehensive overview of the existing knowledge on this compound, supplemented with data from the broader class of cyanogenic glycosides to infer potential characteristics. This document summarizes its chemical properties, biosynthesis, and known biological effects, alongside a discussion of relevant experimental protocols and analytical methodologies.

Introduction

This compound, with the chemical formula C₁₄H₁₇NO₁₀, is a tyrosine-derived cyanogenic glycoside.[1] Its structure features a β-D-glucopyranosyloxy moiety attached to a cyano-containing aglycone.[1] Like other cyanogenic glycosides, its primary biological significance lies in its ability to undergo hydrolysis to produce hydrogen cyanide (HCN), a potent metabolic inhibitor.[2][3] This process, known as cyanogenesis, is a well-documented defense mechanism in over 2,500 plant species against herbivores and pathogens.[1][4]

While the presence of this compound has been confirmed in various plants, particularly in species like seaside arrowgrass (Triglochin maritima), there is a significant gap in the scientific literature regarding its specific bioactivities beyond its cyanogenic potential.[5][6] Much of the understanding of its effects is extrapolated from the general knowledge of cyanogenic glycosides.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₁₄H₁₇NO₁₀[7]
Molecular Weight 359.29 g/mol [7]
IUPAC Name (2Z,4E)-4-[cyano(β-D-glucopyranosyloxy)methylene]-2-hexenedioic acid[1]
Classification Cyanogenic Glycoside[7]
Appearance Not reported
Solubility Not explicitly reported, but likely soluble in water and polar organic solvents due to the glycosidic moiety.
Melting Point Not reported
Boiling Point Not reported

Biosynthesis

The biosynthesis of this compound, like other tyrosine-derived cyanogenic glycosides, originates from the amino acid L-tyrosine. The pathway involves a series of enzymatic conversions catalyzed by cytochrome P450 enzymes and a subsequent glycosylation step.[1]

Triglochinin_Biosynthesis Tyrosine L-Tyrosine Intermediate1 N-Hydroxytyrosine Tyrosine->Intermediate1 CYP79 Intermediate2 N,N-Dihydroxytyrosine Intermediate1->Intermediate2 Aldoxime p-Hydroxyphenylacetaldoxime Intermediate2->Aldoxime Nitrile p-Hydroxyphenylacetonitrile Aldoxime->Nitrile CYP71 Cyanohydrin p-Hydroxymandelonitrile Nitrile->Cyanohydrin This compound This compound Cyanohydrin->this compound UGT

Caption: Biosynthetic pathway of this compound from L-tyrosine.

Mechanism of Action and Toxicology

The primary mechanism of action and toxicity of this compound is attributed to the release of hydrogen cyanide (HCN).[2][3] This process is typically initiated by the enzymatic action of β-glucosidases, which are often co-localized with cyanogenic glycosides in the plant but physically separated.[4] When the plant tissue is damaged, for instance by an herbivore, the enzyme and the glycoside come into contact, triggering hydrolysis.

The released HCN is a potent inhibitor of cellular respiration. Specifically, it binds to the ferric iron in cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain, effectively halting aerobic respiration and leading to rapid cell death from histotoxic anoxia.[8]

Cyanogenesis_Mechanism cluster_plant Plant Cell Disruption cluster_hydrolysis Enzymatic Hydrolysis cluster_release Spontaneous Decomposition cluster_toxicity Cellular Toxicity This compound This compound (Vacuole) Aglycone Unstable Aglycone (Cyanohydrin) This compound->Aglycone β-Glucosidase Glucose Glucose This compound->Glucose beta_glucosidase β-Glucosidase (Cytoplasm) HCN Hydrogen Cyanide (HCN) Aglycone->HCN Aldehyde_Ketone Aldehyde/Ketone Aglycone->Aldehyde_Ketone Cytochrome_Oxidase Cytochrome c Oxidase (Mitochondria) HCN->Cytochrome_Oxidase Binds to Fe³⁺ Inhibition Inhibition of Cellular Respiration Cytochrome_Oxidase->Inhibition

Caption: General mechanism of cyanogenesis and toxicity.

Quantitative Toxicity Data

Pharmacological Effects

There is a significant lack of research on the specific pharmacological effects of this compound beyond its toxicity. One study mentions that this compound, as a component of Cynodon dactylon, may possess antioxidant activity, but this has not been substantiated with further research on the isolated compound.[11] The medicinal activity of cyanogenic glycosides, in general, is attributed to the effects of hydrocyanic acid.[12]

Due to the inherent toxicity associated with cyanide release, the therapeutic potential of cyanogenic glycosides is a subject of ongoing debate and research, particularly in the context of targeted cancer therapy where the differential expression of β-glucosidases in tumor cells could theoretically be exploited.[13] However, no such studies have been reported specifically for this compound.

Experimental Protocols

Detailed experimental protocols for the study of this compound are not widely published. However, based on the methodologies used for other cyanogenic glycosides, the following general protocols can be adapted.

Extraction and Isolation

A general workflow for the extraction and isolation of cyanogenic glycosides from plant material is outlined below.

Extraction_Workflow Plant_Material Fresh or Dried Plant Material Grinding Grinding/Homogenization Plant_Material->Grinding Extraction Extraction with Aqueous Organic Solvent (e.g., 80% Methanol) Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Chromatographic Purification (e.g., HPLC, Column Chromatography) Evaporation->Purification Isolated_this compound Isolated this compound Purification->Isolated_this compound

Caption: General workflow for cyanogenic glycoside extraction.

Quantification of Cyanogenic Potential

The cyanogenic potential is typically determined by measuring the amount of HCN released after enzymatic hydrolysis.

Protocol: Picrate (B76445) Paper Test for Cyanide Screening

  • Place a small amount of finely crushed plant material in a test tube.

  • Moisten the material with a few drops of water and a drop of toluene (B28343) (to disrupt cell membranes).

  • Insert a strip of filter paper impregnated with a saturated picric acid solution and then dipped in 10% sodium carbonate solution into the neck of the tube, ensuring it does not touch the plant material.[12]

  • Seal the tube and incubate at room temperature.

  • A color change of the paper from yellow to reddish-brown indicates the presence of HCN.[12]

Quantitative Analysis

For quantitative analysis, methods such as spectrophotometry after reaction with specific colorimetric reagents, or chromatographic techniques like HPLC-MS/MS, are employed.[14][15]

Analytical Methods

The analysis of this compound and other cyanogenic glycosides relies on various chromatographic and spectroscopic techniques.

Table 2: Analytical Methods for Cyanogenic Glycosides

MethodPrincipleApplicationReference(s)
High-Performance Liquid Chromatography (HPLC) Separation based on polarity, coupled with UV or MS detection.Quantification of intact glycosides.[14]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) High-sensitivity and -selectivity detection and quantification.Identification and quantification in complex matrices like plant extracts and biological fluids.[15]
Gas Chromatography (GC) Analysis of volatile derivatives after hydrolysis and derivatization.Quantification of HCN.[16]
Spectrophotometry Colorimetric reaction of released HCN with reagents like picrate or chloramine-T/pyridine-barbituric acid.Total cyanogenic potential determination.[16]
Enzyme-Linked Immunosorbent Assay (ELISA) Immunoassay using specific antibodies.Screening of large numbers of samples.[17]

Conclusion and Future Directions

This compound is a structurally characterized cyanogenic glycoside with a clear role in the chemical defense of various plant species. However, a thorough review of the current literature reveals a significant deficit in dedicated research into its specific pharmacological and toxicological profile. The majority of available information is inferred from the broader class of cyanogenic glycosides.

Future research should focus on the following areas:

  • Isolation and Purification: Development of robust protocols for the isolation of pure this compound to enable detailed biological studies.

  • In Vitro and In Vivo Studies: Comprehensive evaluation of the cytotoxic, pharmacological, and toxicological effects of isolated this compound in various cell lines and animal models.

  • Mechanism of Action: Investigation into potential biological activities beyond cyanogenesis, such as the reported but unverified antioxidant properties.

  • Pharmacokinetics: Determination of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

A deeper understanding of the specific properties of this compound will not only contribute to a more accurate assessment of the risks associated with the consumption of this compound-containing plants but may also uncover novel pharmacological applications.

References

An In-depth Technical Guide on the Potential Pharmacological Activities of Triglochinin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct pharmacological studies on isolated Triglochinin are scarce in publicly available scientific literature. This guide provides an overview of the potential pharmacological activities of this compound, primarily inferred from studies on extracts of Triglochin maritimum, a plant known to contain this cyanogenic glycoside. The observed activities in these extracts may be due to this compound, other phytochemicals, or synergistic effects between them.

Introduction to this compound

This compound is a cyanogenic glycoside found in plants of the Triglochin genus, such as Triglochin maritimum (seaside arrowgrass). Like other cyanogenic glycosides, it can release hydrogen cyanide upon enzymatic hydrolysis, serving as a defense mechanism for the plant.[1] While the toxicity of cyanogenic compounds is well-documented, recent research into the bioactivity of plant extracts containing this compound suggests a range of potential pharmacological effects that warrant further investigation. These extracts have demonstrated antioxidant, enzyme-inhibiting, and anti-melanogenic properties, opening avenues for future research into the therapeutic potential of their individual constituents, including this compound.

Data Presentation: Bioactivities of Triglochin maritimum Extracts

The following tables summarize the quantitative data from studies on various extracts of Triglochin maritimum. It is important to note that these activities are attributed to the entire extract and not specifically to this compound.

Table 1: Antioxidant Capacity of Triglochin maritimum Extracts

AssayExtract TypeResultReference
ABTS Radical ScavengingPolyphenol Extract17-2 mg ascorbic acid/g[2][3]
FRAP (Ferric Reducing Antioxidant Power)Polyphenol Extract170-270 mM Mohr's salt/g[2][3]

Table 2: Enzyme Inhibitory Activity of Triglochin maritima Extracts

Target EnzymeExtract TypeConcentration% InhibitionReference
Angiotensin-Converting Enzyme I (ACE-I)Polyphenol Extract0.5 mg/mL80-90%[2][3]
Dipeptidyl Peptidase IV (DPP-IV)Polyphenol Extract1 mg/mL~68%[4]
Prolyl Endopeptidase (PEP)Polyphenol Extract1 mg/mL~75%[2][3]

Table 3: Anti-Melanogenic Effects of Triglochin maritima Extracts on α-MSH-stimulated B16F10 Cells

Extract/FractionConcentrationEffect on Melanin (B1238610) ContentEffect on Tyrosinase ActivityReference
70% Ethanol Extract (TME)200 µg/mLSignificant DecreaseConcentration-dependent inhibition[5][6][7]
Ethyl Acetate (B1210297) Fraction (TME-EA)15 µg/mLSignificant DecreaseInhibition comparable to Arbutin[5][6][7]
Water Fraction (TME-A)1000 µg/mLNo significant effectNot reported[5][6]

Table 4: Cytotoxicity of Triglochin maritima Extracts on B16F10 Melanoma Cells

Extract/FractionIC20 Value (µg/mL)Reference
70% Ethanol Extract (TME)198.426[5][7]
Ethyl Acetate Fraction (TME-EA)18.403[5][7]
Water Fraction (TME-A)1000[5][7]

Note: IC20 represents the concentration at which 20% of cell growth is inhibited. This is a measure of cytotoxicity and not a direct measure of anti-cancer activity.

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for studying plant extracts and the proposed signaling pathway for the anti-melanogenic effects of Triglochin maritimum extracts.

G cluster_extraction Plant Material Processing cluster_fractionation Fractionation cluster_assays Bioactivity Screening plant Triglochin maritimum Plant Material drying Drying & Grinding plant->drying extraction Solvent Extraction (e.g., 70% Ethanol) drying->extraction crude_extract Crude Extract (TME) extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning antioxidant Antioxidant Assays (DPPH, ABTS, FRAP) crude_extract->antioxidant enzyme Enzyme Inhibition Assays (ACE, DPP-IV, PEP) crude_extract->enzyme cell_based Cell-Based Assays (Anti-melanogenic, Cytotoxicity) crude_extract->cell_based aq_fraction Aqueous Fraction (TME-A) partitioning->aq_fraction ea_fraction Ethyl Acetate Fraction (TME-EA) partitioning->ea_fraction aq_fraction->cell_based ea_fraction->cell_based

Caption: Experimental workflow for bioactivity screening of Triglochin maritimum.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC1R MC1R AC Adenylyl Cyclase MC1R->AC cAMP cAMP AC->cAMP ERK ERK AC->ERK p38 p38 AC->p38 JNK JNK AC->JNK PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF ERK->MITF Inhibits degradation p38->MITF JNK->MITF CREB->MITF Transcription Melanogenesis_Genes Tyr, Trp1, Dct MITF->Melanogenesis_Genes Transcription Melanin Melanin Synthesis Melanogenesis_Genes->Melanin Extract T. maritimum (TME-EA) Extract->ERK Increases Phosphorylation Extract->p38 Reduces Phosphorylation Extract->JNK Reduces Phosphorylation Extract->CREB Reduces Phosphorylation

Caption: Proposed anti-melanogenic signaling pathway of T. maritimum extract.

Detailed Methodologies for Key Experiments

The following are detailed protocols for the key in vitro assays relevant to the observed bioactivities of Triglochin maritimum extracts. These are generalized protocols and may require optimization for specific experimental conditions.

4.1.1 Ferric Reducing Antioxidant Power (FRAP) Assay

  • Principle: This assay measures the ability of an antioxidant to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) iron. The resulting ferrous iron forms a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), which is measured spectrophotometrically.

  • Reagents and Equipment:

    • Acetate buffer (300 mM, pH 3.6)

    • 10 mM TPTZ in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

    • Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve

    • Microplate reader

    • 96-well plates

  • Protocol:

    • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.[5]

    • Prepare a standard curve using known concentrations of FeSO₄.

    • Add 20 µL of the test sample, standard, or blank (solvent) to the wells of a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well and mix.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 593 nm.

    • Calculate the FRAP value of the sample by comparing its absorbance to the standard curve.

4.2.1 Angiotensin-Converting Enzyme (ACE) Inhibition Assay

  • Principle: This assay measures the inhibition of ACE, which converts angiotensin I to the vasoconstrictor angiotensin II. The assay often uses a synthetic substrate, such as hippuryl-histidyl-leucine (B1329654) (HHL), and quantifies the amount of product (hippuric acid) formed.

  • Reagents and Equipment:

    • ACE from rabbit lung

    • HHL as substrate

    • Borate (B1201080) buffer (pH 8.3)

    • 1M HCl

    • Ethyl acetate

    • Spectrophotometer or HPLC

  • Protocol:

    • Pre-incubate 20 µL of the test sample with 30 µL of ACE solution (e.g., 0.04 U/mL in borate buffer) for 10 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the HHL substrate (e.g., 5 mM in borate buffer).

    • Incubate the mixture for 60 minutes at 37°C.

    • Stop the reaction by adding 62.5 µL of 1M HCl.

    • Extract the hippuric acid formed with 375 µL of ethyl acetate.

    • Evaporate the ethyl acetate layer and redissolve the residue in water.

    • Measure the absorbance at 228 nm and calculate the percentage of ACE inhibition.

4.3.1 Cytotoxicity - MTT Assay

  • Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Reagents and Equipment:

    • B16F10 melanoma cells

    • DMEM medium with 10% FBS and 1% Penicillin-Streptomycin

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed B16F10 cells into a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test extract and incubate for a further 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

4.3.2 Melanin Content Assay

  • Principle: This assay quantifies the amount of melanin produced by B16F10 cells after treatment with a test compound.

  • Reagents and Equipment:

    • B16F10 melanoma cells

    • α-Melanocyte-Stimulating Hormone (α-MSH)

    • 1N NaOH with 10% DMSO

    • 6-well plates

    • Microplate reader

  • Protocol:

    • Seed B16F10 cells in 6-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[2]

    • Treat the cells with the test extract in the presence of α-MSH (e.g., 200 nM) to induce melanogenesis. Incubate for 72 hours.[5]

    • Wash the cells with PBS and lyse them by adding 1 mL of 1N NaOH containing 10% DMSO to each well.[2]

    • Incubate the plates at 80°C for 1 hour to solubilize the melanin.[2]

    • Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm.[2][5]

    • The melanin content is expressed as a percentage of the α-MSH-treated control.

4.3.3 Western Blot Analysis for Signaling Pathways (CREB/MAPK)

  • Principle: Western blotting is used to detect specific proteins in a sample. In this context, it can be used to measure the phosphorylation status of key proteins in the CREB and MAPK signaling pathways to understand the mechanism of action of the test extract.

  • Reagents and Equipment:

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., anti-p-CREB, anti-CREB, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection system

  • Protocol:

    • Treat cells with the test extract for the desired time, then lyse the cells and quantify the protein concentration.

    • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

    • Perform densitometry to quantify the changes in protein phosphorylation relative to the total protein and control samples.

Conclusion and Future Directions

The current body of research, while not directly focused on this compound, indicates that the plant it originates from, Triglochin maritimum, is a source of bioactive compounds with interesting pharmacological potential. Extracts from this plant have demonstrated notable antioxidant, anti-hypertensive (via ACE inhibition), anti-diabetic (via DPP-IV inhibition), and anti-melanogenic properties in vitro. The anti-melanogenic effects appear to be mediated through the modulation of the CREB/MAPK signaling pathway.

However, it is crucial to emphasize that these activities are attributed to complex extracts containing various phytochemicals, including flavonoids like luteolin, which have known biological activities. The specific contribution of this compound to these effects remains unknown.

Future research should be directed towards:

  • Isolation and Purification: Developing efficient methods to isolate pure this compound from Triglochin maritimum.

  • Direct Pharmacological Screening: Subjecting pure this compound to a wide range of in vitro and in vivo pharmacological assays to determine its intrinsic bioactivities.

  • Mechanistic Studies: Elucidating the precise molecular mechanisms and signaling pathways through which this compound may exert any observed effects.

  • Safety and Toxicity Assessment: Thoroughly evaluating the toxicological profile of pure this compound to understand its therapeutic window, separate from the known cyanide-related toxicity of the parent plant.

By undertaking these studies, the scientific community can definitively ascertain the pharmacological profile of this compound and evaluate its potential as a lead compound for drug development.

References

Triglochinin Metabolism in Plant Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triglochinin, a cyanogenic glycoside derived from L-tyrosine, is a significant secondary metabolite in various plant species, most notably in the genus Triglochin. Its metabolism, encompassing biosynthesis, degradation, and transport, is a finely regulated process crucial for plant defense. This technical guide provides an in-depth overview of the current understanding of this compound metabolism, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows. A comprehensive understanding of these processes is vital for researchers in plant biochemistry, chemical ecology, and for professionals in drug development exploring the pharmacological potential of plant-derived compounds.

Introduction

Cyanogenic glycosides are a class of nitrogen-containing plant secondary metabolites that release hydrogen cyanide (HCN) upon enzymatic hydrolysis, a process known as cyanogenesis. This potent defense mechanism deters herbivores and pathogens. This compound is a prominent cyanogenic glycoside found in plants such as arrowgrass (Triglochin maritima). The study of its metabolism provides insights into plant biochemical pathways, their regulation, and their ecological significance.

This compound Biosynthesis

The biosynthesis of this compound originates from the amino acid L-tyrosine. The pathway involves a series of enzymatic conversions, with key intermediates being p-hydroxyphenylacetaldoxime and p-hydroxyphenylacetonitrile. The entire biosynthetic pathway is thought to be catalyzed by a metabolon, a multi-enzyme complex associated with the endoplasmic reticulum, which facilitates the channeling of intermediates.

The key enzymatic steps are:

  • N-Hydroxylation of L-tyrosine: The initial step is the conversion of L-tyrosine to N-hydroxytyrosine, catalyzed by a cytochrome P450 monooxygenase of the CYP79 family.

  • Conversion to Aldoxime: N-hydroxytyrosine is subsequently converted to p-hydroxyphenylacetaldoxime.

  • Dehydration to Nitrile: The aldoxime is then dehydrated to form p-hydroxyphenylacetonitrile.

  • Hydroxylation to Cyanohydrin: A second cytochrome P450, belonging to the CYP71 family, hydroxylates p-hydroxyphenylacetonitrile to form the corresponding α-hydroxynitrile (cyanohydrin).

  • Glucosylation: Finally, the unstable cyanohydrin is stabilized by glucosylation, catalyzed by a UDP-glucosyltransferase (UGT), to form this compound.

Studies in Triglochin maritima have shown that the biosynthesis of this compound and another cyanogenic glycoside, taxiphyllin, likely proceed through largely independent pathways, despite sharing the same precursor.[1] The conversion of tyrosine to p-hydroxymandelonitrile in Triglochin maritima is catalyzed by cytochrome P450 enzymes.[2]

Quantitative Data on this compound Biosynthesis

The following table summarizes the available kinetic data for an enzyme involved in the biosynthesis of a related cyanogenic glycoside.

Enzyme/ReactionPlant SpeciesSubstrateVmaxKmReference
Tyrosine to p-hydroxymandelonitrile conversionTriglochin maritimaL-Tyrosine36 nmol mg⁻¹ protein h⁻¹0.14 mM[2]

Signaling Pathway for this compound Biosynthesis

L_Tyrosine L-Tyrosine N_Hydroxytyrosine N-Hydroxytyrosine L_Tyrosine->N_Hydroxytyrosine CYP79 p_HPAO p-Hydroxyphenyl- acetaldoxime N_Hydroxytyrosine->p_HPAO p_HPAN p-Hydroxyphenyl- acetonitrile p_HPAO->p_HPAN Cyanohydrin α-Hydroxynitrile (Cyanohydrin) p_HPAN->Cyanohydrin CYP71 This compound This compound Cyanohydrin->this compound UGT

Figure 1: Proposed biosynthetic pathway of this compound from L-Tyrosine.

This compound Degradation (Cyanogenesis)

The degradation of this compound, leading to the release of hydrogen cyanide, is a two-step enzymatic process that is spatially separated from the storage of the glycoside within the plant cell to prevent autotoxicity. This compound is typically stored in the vacuole, while the degradative enzymes are located in the cytoplasm and/or apoplast. Tissue disruption, for instance by an herbivore, brings the substrate and enzymes into contact, initiating cyanogenesis.

The degradation pathway is as follows:

  • Glycosidic Bond Cleavage: A β-glucosidase cleaves the glucose moiety from this compound, releasing the corresponding α-hydroxynitrile.

  • Cyanohydrin Dissociation: The α-hydroxynitrile is unstable and can spontaneously dissociate into an aldehyde or ketone and hydrogen cyanide. This dissociation is often facilitated by a hydroxynitrile lyase (HNL).

Experimental Workflow for this compound Degradation Analysis

start Plant Tissue Homogenization extraction Crude Enzyme Extraction start->extraction assay_setup Enzyme Assay Setup (Substrate: this compound) extraction->assay_setup incubation Incubation assay_setup->incubation hcn_quant HCN Quantification (e.g., colorimetric assay) incubation->hcn_quant data_analysis Data Analysis (Enzyme Activity Calculation) hcn_quant->data_analysis herbivory Herbivory ja_pathway Jasmonic Acid Signaling herbivory->ja_pathway drought Drought Stress gene_expression Gene Expression (CYP79, CYP71, UGT) drought->gene_expression light Light light->gene_expression ja_pathway->gene_expression triglochinin_biosynthesis This compound Biosynthesis gene_expression->triglochinin_biosynthesis

References

Environmental Factors Affecting Triglochinin Concentration: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triglochinin, a cyanogenic glycoside found in various plant species, particularly of the Triglochin genus, is a secondary metabolite with significant biological activity and potential for drug development. Its concentration in plants is not static but is dynamically influenced by a range of environmental factors. Understanding these factors is crucial for optimizing cultivation conditions for consistent yield and for elucidating the ecological roles of this compound. This technical guide provides a comprehensive overview of the environmental parameters known to affect this compound concentration, details the biosynthetic pathway and its regulation, and offers standardized experimental protocols for its quantification.

Introduction to this compound and its Significance

This compound is a cyanogenic glycoside derived from the amino acid L-tyrosine.[1] Like other cyanogenic glycosides, it can release hydrogen cyanide (HCN) upon enzymatic hydrolysis, a process known as cyanogenesis. This serves as a chemical defense mechanism for the plant against herbivores.[2] Beyond its ecological role, the unique chemical structure of this compound and its biosynthetic intermediates make them interesting candidates for pharmacological research and drug discovery. The concentration of this compound within a plant can vary significantly, impacting both its defensive capabilities and its potential as a source for bioactive compounds. This variability is largely attributable to the plant's response to its environment.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process primarily involving cytochrome P450 enzymes and a UDP-glucosyltransferase. The pathway originates with the amino acid L-tyrosine.

Key Steps in this compound Biosynthesis:

  • Conversion of L-tyrosine to p-hydroxyphenylacetaldoxime: This initial step is catalyzed by a cytochrome P450 enzyme, likely belonging to the CYP79 family.

  • Conversion of p-hydroxyphenylacetaldoxime to p-hydroxymandelonitrile: This step is also mediated by a cytochrome P450 enzyme, potentially from the CYP71 family. This reaction proceeds via a p-hydroxyphenylacetonitrile intermediate.[1]

  • Formation of this compound: The final step involves the glucosylation of a precursor molecule, though the exact substrate for the final assembly of the unique this compound structure is still under investigation. It is hypothesized that the pathway to this compound branches off, potentially from p-hydroxyphenylacetonitrile, to form its characteristic dicarboxylic acid structure before glucosylation.[3]

The biosynthesis of both taxiphyllin (B49757) and this compound in Triglochin maritima originates from tyrosine.[1] The conversion of tyrosine to p-hydroxymandelonitrile is catalyzed by cytochrome P450 enzymes.[1] It is proposed that the homolog of the CYP71E1 enzyme in T. maritima has a less tight binding of p-hydroxyphenylacetonitrile, allowing its release and subsequent conversion into this compound.[1]

Triglochinin_Biosynthesis Tyrosine L-Tyrosine p_HPAO p-Hydroxyphenylacetaldoxime Tyrosine->p_HPAO CYP79 p_HPAN p-Hydroxyphenylacetonitrile p_HPAO->p_HPAN p_HMAN p-Hydroxymandelonitrile p_HPAN->p_HMAN CYP71 Triglochinin_Precursor This compound Precursor (dicarboxylic acid) p_HPAN->Triglochinin_Precursor Branch Pathway Taxiphyllin Taxiphyllin p_HMAN->Taxiphyllin UGT This compound This compound Triglochinin_Precursor->this compound UGT

Figure 1: Proposed biosynthetic pathway of this compound from L-tyrosine.

Environmental Factors Influencing this compound Concentration

The production of cyanogenic glycosides, including this compound, is a dynamic process influenced by various environmental cues. These factors can act as stressors, leading to an upregulation of defense compounds.

Nutrient Availability

Nutrient availability, particularly nitrogen, is a key determinant of cyanogenic glycoside concentration. As these compounds are nitrogen-based, their synthesis is often linked to the plant's nitrogen status.

Table 1: Hypothetical Quantitative Effects of Nutrient Availability on this compound Concentration

NutrientConditionExpected Effect on this compound ConcentrationRationale
Nitrogen (N) HighIncreaseThis compound is a nitrogen-containing compound; increased N availability can enhance the pool of precursor amino acids.[2]
LowDecreaseLimited nitrogen may restrict the synthesis of nitrogen-based defense compounds as resources are allocated to primary metabolism.
Phosphorus (P) DeficientMay IncreasePhosphorus deficiency can be a stressor that upregulates secondary metabolite production as a defense response.
Potassium (K) DeficientVariablePotassium is crucial for many enzymatic activities; its deficiency can induce stress, but the specific effect on this compound is not well-documented.

Note: The quantitative data in this table is illustrative and based on general principles of plant secondary metabolism. Specific studies on this compound are needed for precise quantification.

Water Availability (Drought Stress)

Water deficit is a significant abiotic stress that often leads to the accumulation of secondary metabolites.

Table 2: Hypothetical Quantitative Effects of Water Availability on this compound Concentration

ConditionExpected Effect on this compound ConcentrationRationale
Mild Drought IncreaseMild stress can trigger a protective response, leading to the accumulation of defense compounds like this compound.[4]
Severe Drought DecreaseUnder severe stress, overall plant metabolism, including the synthesis of secondary metabolites, may be inhibited.
Light Intensity and Photoperiod

Light is a crucial factor for photosynthesis, which provides the carbon skeletons and energy required for secondary metabolite production. Environmental factors such as light and humidity have been noted to have different effects on the production of taxiphyllin and this compound.[3]

Table 3: Hypothetical Quantitative Effects of Light on this compound Concentration

| Factor | Condition | Expected Effect on this compound Concentration | Rationale | | :--- | :--- | :--- | | Light Intensity | High | Increase | Higher light intensity can lead to increased photosynthetic activity, providing more precursors for this compound biosynthesis. | | | Low | Decrease | Reduced light may limit the energy and carbon skeletons available for secondary metabolism. | | Photoperiod | Long Day | May Increase | Longer exposure to light could enhance overall photosynthetic output. |

Temperature

Temperature affects enzyme kinetics and overall plant metabolism, thereby influencing the rate of biosynthesis of secondary metabolites.

Table 4: Hypothetical Quantitative Effects of Temperature on this compound Concentration

ConditionExpected Effect on this compound ConcentrationRationale
Optimal Growth Temperature BaselineOptimal conditions for primary growth.
Slightly Elevated Temperature (Stress) IncreaseMild heat stress can induce the production of protective compounds.
High Temperature (Heat Stress) DecreaseExtreme heat can lead to enzyme denaturation and a general shutdown of metabolic processes.
Soil Composition and Salinity

Soil properties, including pH, microbial community, and the presence of salts, can influence nutrient uptake and induce stress responses in plants. Halophytes, plants adapted to saline environments, often accumulate osmolytes and other protective compounds.[5]

Table 5: Hypothetical Quantitative Effects of Soil Factors on this compound Concentration

| Factor | Condition | Expected Effect on this compound Concentration | Rationale | | :--- | :--- | :--- | | Soil Type | Nutrient-rich loam | Optimal | Supports healthy growth and provides necessary precursors. | | | Sandy or Clay (Nutrient-poor) | Variable | May induce nutrient stress, potentially increasing this compound, or limit growth and synthesis. | | Salinity | Moderate | Increase | Salt stress can trigger the accumulation of secondary metabolites as a defense and osmotic adjustment mechanism.[6] | | | High | Decrease | High salinity can be toxic and inhibit overall plant function. |

Signaling Pathways Mediating Environmental Responses

Plants perceive environmental stressors and transduce these signals through complex networks, often involving phytohormones, to regulate gene expression and metabolic responses. The biosynthesis of cyanogenic glycosides is known to be regulated by these signaling pathways.

Stress_Signaling cluster_stress Environmental Stress cluster_signaling Phytohormone Signaling cluster_response Cellular Response Nutrient_Deficiency Nutrient Deficiency JA Jasmonic Acid (JA) Nutrient_Deficiency->JA Drought Drought ABA Abscisic Acid (ABA) Drought->ABA High_Light High Light High_Light->JA Salinity Salinity Salinity->JA Salinity->ABA TF_Activation Transcription Factor Activation JA->TF_Activation SA Salicylic Acid (SA) SA->TF_Activation ABA->TF_Activation CYP_Expression CYP Gene Expression (e.g., CYP79, CYP71) TF_Activation->CYP_Expression Triglochinin_Biosynthesis This compound Biosynthesis CYP_Expression->Triglochinin_Biosynthesis

Figure 2: General overview of stress signaling pathways influencing this compound biosynthesis.

Jasmonic Acid (JA): The JA pathway is a key regulator of plant defense against herbivores and necrotrophic pathogens. Environmental stresses can trigger JA biosynthesis, leading to the activation of transcription factors that upregulate the expression of genes involved in secondary metabolite production, including those for cyanogenic glycosides.

Salicylic Acid (SA): The SA pathway is primarily associated with defense against biotrophic pathogens. Cross-talk between the SA and JA pathways can be either synergistic or antagonistic, depending on the specific stressor and plant species.

Abscisic Acid (ABA): ABA is a major hormone involved in the response to abiotic stresses, particularly drought and salinity. ABA can regulate stomatal closure to conserve water and can also influence the expression of stress-responsive genes, which may include genes in the this compound biosynthetic pathway.

Experimental Protocols

Accurate quantification of this compound is essential for research into its biosynthesis, regulation, and pharmacological potential. The following protocols provide a general framework for the extraction, purification, and analysis of this compound from plant material.

Extraction and Purification of this compound

This protocol is a composite of standard methods for the extraction of polar secondary metabolites from plant tissues.

Extraction_Workflow Start Plant Material (e.g., Triglochin leaves) Grind Grind in Liquid Nitrogen Start->Grind Extract Extract with 80% Methanol (B129727) Grind->Extract Centrifuge1 Centrifuge to Pellet Debris Extract->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Evaporate Evaporate Methanol Supernatant1->Evaporate Resuspend Resuspend in Water Evaporate->Resuspend SPE Solid Phase Extraction (SPE) (e.g., C18 cartridge) Resuspend->SPE Elute Elute with Methanol SPE->Elute Dry Dry Eluate Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analyze HPLC-MS/MS Analysis Reconstitute->Analyze

Figure 3: General workflow for the extraction and purification of this compound.

Methodology:

  • Sample Preparation: Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the tissue for long-term storage or proceed directly to extraction.

  • Extraction:

    • Grind the frozen or lyophilized tissue to a fine powder using a mortar and pestle or a ball mill.

    • Extract the powder with 80% aqueous methanol (e.g., 10 mL per 1 g of dry weight) at 4°C with constant agitation for at least 4 hours.

    • Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction and combine the supernatants.

  • Purification (Solid Phase Extraction - SPE):

    • Evaporate the methanol from the combined supernatants under reduced pressure.

    • Resuspend the aqueous extract in a minimal amount of water.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with water to remove highly polar impurities.

    • Elute this compound with increasing concentrations of methanol. Collect fractions and monitor for the presence of the target compound using a preliminary analytical method (e.g., TLC or HPLC-UV).

    • Pool the fractions containing this compound and evaporate to dryness.

Quantification by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a binary pump and autosampler.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound need to be determined by infusing a pure standard.

Table 6: Example of HPLC-MS/MS Parameters for this compound Quantification

ParameterSetting
Column C18 Reversed-Phase
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 20 min
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode ESI Negative
MRM Transition 1 [M-H]- -> Product Ion 1
MRM Transition 2 [M-H]- -> Product Ion 2

Note: The MRM transitions are hypothetical and must be optimized experimentally using a this compound standard.

Quantification:

  • Prepare a standard curve using a purified this compound standard of known concentration.

  • Spike blank plant matrix extract with the standard to create matrix-matched calibrators.

  • Analyze the extracted samples and the calibrators by HPLC-MS/MS.

  • Quantify the amount of this compound in the samples by comparing the peak areas to the standard curve.

Conclusion and Future Directions

The concentration of this compound in plants is a complex trait influenced by a multitude of interacting environmental factors. While the general principles of how nutrient availability, water stress, light, and temperature affect cyanogenic glycoside levels are established, there is a clear need for further research to obtain specific quantitative data for this compound. Such studies would involve growing Triglochin species under controlled environmental conditions and systematically measuring the changes in this compound concentration.

Furthermore, a deeper understanding of the signaling pathways that specifically regulate the this compound biosynthetic genes is required. Transcriptomic and proteomic analyses of plants subjected to different environmental stresses could identify key regulatory elements. For drug development professionals, a stable and predictable supply of this compound is paramount. The knowledge gained from such research will be instrumental in developing agricultural practices that maximize the yield of this promising bioactive compound. The detailed experimental protocols provided in this guide offer a starting point for researchers to rigorously investigate these important questions.

References

The Genetic Blueprint of Triglochinin: An In-depth Technical Guide to its Biosynthesis and Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triglochinin, a cyanogenic glycoside found in plants of the Triglochin genus, is a specialized metabolite with significant ecological and pharmacological implications. Understanding the genetic regulation of its production is paramount for harnessing its potential in drug development and for managing its toxicity in agricultural contexts. This technical guide provides a comprehensive overview of the current knowledge on the genetic and molecular mechanisms governing this compound biosynthesis. We delve into the key biosynthetic genes, putative regulatory transcription factors, and potential signaling pathways that modulate its production in response to environmental cues. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular networks to serve as a foundational resource for researchers in the field.

Core Biosynthetic Pathway of this compound

The biosynthesis of this compound, like other cyanogenic glycosides, originates from an amino acid precursor. In the case of this compound, this precursor is L-tyrosine. The pathway involves a series of enzymatic conversions, with cytochrome P450 monooxygenases playing a pivotal role in the initial steps.

The committed step in this compound biosynthesis is the conversion of L-tyrosine to p-hydroxyphenylacetaldoxime. This reaction is catalyzed by cytochrome P450 enzymes belonging to the CYP79 family. Specifically, in Triglochin maritima, two closely related genes, CYP79E1 and CYP79E2 , have been identified and shown to encode enzymes that perform this conversion.[1] Subsequent steps, catalyzed by other cytochrome P450s (likely from the CYP71 family) and a UDP-glucosyltransferase, lead to the formation of the final this compound molecule. While the complete downstream pathway for this compound has not been fully elucidated, the general pathway for tyrosine-derived cyanogenic glycosides provides a strong hypothetical framework.

This compound Biosynthesis Pathway Tyrosine L-Tyrosine Intermediate1 p-Hydroxyphenylacetaldoxime Tyrosine->Intermediate1 CYP79E1 / CYP79E2 Intermediate2 p-Hydroxymandelonitrile Intermediate1->Intermediate2 CYP71 family (putative) This compound This compound Intermediate2->this compound UGT (putative)

Figure 1: Proposed biosynthetic pathway of this compound from L-tyrosine.

Genetic Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level, allowing the plant to modulate its chemical defenses in response to various internal and external signals. This regulation is primarily controlled by the interplay of cis-regulatory elements in the promoter regions of biosynthetic genes and the trans-acting transcription factors that bind to them.

Putative Cis-Regulatory Elements in CYP79E Promoters

While the promoter regions of CYP79E1 and CYP79E2 in Triglochin maritima have not been experimentally characterized in detail, analysis of homologous CYP79 genes in other monocots and the known responsiveness of cyanogenic glycoside production to various stimuli suggest the presence of several key cis-regulatory elements. These elements likely serve as binding sites for transcription factors that mediate responses to hormonal signals and abiotic stress.

Table 1: Putative Cis-Regulatory Elements in this compound Biosynthetic Gene Promoters

Cis-Regulatory ElementConsensus SequencePutative Function in this compound Regulation
W-box(T)TGAC(C/T)Binding site for WRKY transcription factors, potentially mediating defense responses.[2]
MYB-binding sitee.g., YAACKGBinding site for MYB transcription factors, implicated in the regulation of secondary metabolism.[3]
ABRE (ABA-responsive element)ACGTGG/TMediates gene expression in response to abscisic acid (ABA) and abiotic stress like drought.[4]
JARE (Jasmonate-responsive element)G(C)TCCTGAInvolved in the response to jasmonate signaling, a key pathway in plant defense.[5]
SARE (Salicylate-responsive element)TGA-box (TGACG)Mediates responses to salicylic (B10762653) acid, another critical plant defense hormone.
Candidate Transcription Factors

Based on the likely presence of the cis-regulatory elements listed above, several families of transcription factors are strong candidates for the regulation of CYP79E1 and CYP79E2 expression.

  • WRKY Transcription Factors: This large family of plant-specific transcription factors is well-known for its role in regulating defense responses. WRKY proteins recognize and bind to W-box elements found in the promoters of many defense-related genes.[1][6] It is highly probable that specific WRKY factors are involved in upregulating this compound biosynthesis in response to herbivory or pathogen attack.

  • MYB Transcription Factors: The MYB family is one of the largest transcription factor families in plants and is involved in the regulation of various processes, including secondary metabolism.[7][8] R2R3-MYB proteins, in particular, are known to regulate the biosynthesis of various specialized metabolites. Specific MYB factors are likely involved in the developmental and tissue-specific regulation of this compound production.

Transcriptional Regulation of CYP79E Genes cluster_promoter CYP79E1/E2 Promoter W_box W-box CYP79E_gene CYP79E1/E2 Gene MYB_site MYB-binding site ABRE ABRE WRKY WRKY TFs WRKY->W_box Binds to MYB MYB TFs MYB->MYB_site Binds to bZIP bZIP TFs (e.g., ABFs) bZIP->ABRE Binds to

Figure 2: Hypothetical model of transcription factor binding to the CYP79E1/E2 promoters.

Signaling Pathways Modulating this compound Production

The biosynthesis of this compound is not constitutive but is instead modulated by a complex network of signaling pathways that integrate developmental cues and environmental stimuli.

Hormone Signaling
  • Jasmonate (JA) Signaling: Jasmonates are key signaling molecules in plant defense against herbivores and necrotrophic pathogens. Elevated JA levels typically lead to the upregulation of defense-related secondary metabolites. It is hypothesized that JA signaling activates specific MYC and WRKY transcription factors that, in turn, bind to the promoters of CYP79E1 and CYP79E2 to induce this compound biosynthesis.[9]

  • Salicylic Acid (SA) Signaling: Salicylic acid is primarily involved in the defense against biotrophic pathogens. The interaction between SA and JA signaling pathways can be synergistic or antagonistic depending on the specific context. While direct evidence is lacking for this compound, SA signaling could potentially modulate its production, either directly or through crosstalk with the JA pathway.[10]

Abiotic Stress Signaling

The production of cyanogenic glycosides is often influenced by abiotic stresses, which can be perceived by plants as a threat, leading to an increase in chemical defenses.

  • Drought Stress: Water deficit is a significant abiotic stress that can induce the production of secondary metabolites. Studies have shown that drought can lead to an increase in the concentration of cyanogenic glycosides in some plant species. This response is likely mediated by the abscisic acid (ABA) signaling pathway, which is a central regulator of drought responses in plants.

  • Salinity Stress: High soil salinity imposes both osmotic and ionic stress on plants. Some studies on Triglochin maritima have indicated a potential link between salinity and the concentration of this compound, although the exact nature of this relationship is complex and may depend on the severity and duration of the stress.

Signaling Pathways Herbivory Herbivory/ Pathogen Attack JA Jasmonate Signaling Herbivory->JA SA Salicylate Signaling Herbivory->SA Drought Drought/ Salinity ABA Abscisic Acid Signaling Drought->ABA TFs MYB, WRKY, bZIP TFs JA->TFs SA->TFs ABA->TFs CYP79E CYP79E1/E2 Expression TFs->CYP79E This compound This compound Production CYP79E->this compound

Figure 3: Overview of signaling pathways potentially regulating this compound production.

Quantitative Data on this compound Production

Quantitative data on this compound levels are crucial for understanding the regulation of its biosynthesis. While data directly linking transcription factor expression to this compound concentration are scarce, studies have investigated the impact of environmental factors.

Table 2: Influence of Abiotic Stress on this compound Levels in Triglochin maritima

Stress ConditionPlant TissueChange in this compound ConcentrationReference
Severe Moisture DeficitLeavesSubstantially elevatedMajak et al., 1980
Saline vs. Non-saline SitesWhole PlantLower on saline sitesMajak et al., 1980

Note: The data presented are qualitative descriptions from the cited literature. Further quantitative studies are needed to establish precise dose-response relationships.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis and its regulation.

Protocol for Quantification of this compound by HPLC-UV

This protocol is adapted from general methods for the analysis of cyanogenic glycosides and may require optimization for this compound.

Objective: To quantify the concentration of this compound in plant extracts.

Materials:

  • Triglochin maritima plant material (fresh or freeze-dried)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • This compound standard (if available; otherwise, relative quantification can be performed)

  • HPLC system with a UV detector and a C18 reversed-phase column

Procedure:

  • Sample Extraction:

    • Homogenize 100 mg of freeze-dried and powdered plant material in 1 mL of 80% methanol.

    • Vortex thoroughly and incubate at 60°C for 30 minutes.

    • Centrifuge at 13,000 x g for 10 minutes.

    • Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: Linear gradient from 5% to 60% B

      • 35-40 min: 60% B

      • 40-45 min: Linear gradient from 60% to 5% B

      • 45-50 min: 5% B (equilibration)

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare a standard curve using serial dilutions of a known concentration of this compound standard.

    • Integrate the peak area corresponding to this compound in the sample chromatograms.

    • Calculate the concentration of this compound in the samples based on the standard curve.

HPLC Workflow Start Plant Material Extraction Extraction with 80% Methanol Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration HPLC HPLC-UV Analysis Filtration->HPLC Data_Analysis Data Analysis and Quantification HPLC->Data_Analysis

Figure 4: Workflow for the quantification of this compound by HPLC-UV.
Protocol for Yeast One-Hybrid (Y1H) Assay

This protocol provides a framework for identifying transcription factors that bind to the promoter regions of CYP79E1 or CYP79E2.

Objective: To screen a cDNA library for transcription factors that interact with a specific promoter fragment.

Materials:

  • Yeast strain (e.g., Y1HGold)

  • pAbAi vector (for bait construction)

  • pGADT7-Rec vector (for cDNA library construction)

  • cDNA library from Triglochin maritima (ideally from tissue where this compound is produced or induced)

  • Promoter fragments of CYP79E1 and CYP79E2

  • Aureobasidin A (AbA) antibiotic

  • Standard yeast media and reagents

Procedure:

  • Bait Construction and Reporter Strain Generation:

    • Clone the promoter fragment of interest (e.g., 1-2 kb upstream of the start codon of CYP79E1) into the pAbAi vector.

    • Linearize the resulting bait plasmid and transform it into the Y1HGold yeast strain.

    • Select for transformants on appropriate media.

    • Determine the minimal inhibitory concentration of AbA for the bait reporter strain.

  • cDNA Library Screening:

    • Transform the cDNA library (in the pGADT7-Rec vector) into the bait reporter strain.

    • Plate the transformed yeast on selection media containing the predetermined minimal inhibitory concentration of AbA.

    • Incubate at 30°C for 3-5 days until colonies appear.

  • Identification of Positive Clones:

    • Isolate the prey plasmids from the positive yeast colonies.

    • Sequence the cDNA inserts to identify the interacting transcription factors.

    • Perform co-transformation of the identified prey plasmid and the bait plasmid into the original yeast strain to confirm the interaction.

Y1H Workflow Bait_Construction Construct Bait Plasmid (Promoter-pAbAi) Reporter_Strain Generate Bait Reporter Yeast Strain Bait_Construction->Reporter_Strain Library_Screening Screen cDNA Library against Bait Strain Reporter_Strain->Library_Screening Selection Select on AbA Medium Library_Screening->Selection Identification Isolate and Sequence Positive Clones Selection->Identification Confirmation Confirm Interaction Identification->Confirmation

References

Methodological & Application

Application Note: Quantification of Triglochinin in Plant Extracts using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Triglochinin in plant extracts. This compound, a cyanogenic glycoside with the chemical structure O-[β-d-glucopyranosyl]-1-cyano-1-hydroxy-4,5-dicarboxy-1,3-pentadiene, possesses a conjugated diene system that allows for its detection and quantification by UV spectroscopy. This document provides a comprehensive protocol for sample preparation, chromatographic separation, and method validation to ensure accurate and precise measurements of this compound, aiding in phytochemical analysis and natural product drug discovery.

Introduction

This compound is a cyanogenic glycoside found in various plant species. The quantification of such secondary metabolites is crucial for the standardization of herbal extracts, toxicological assessment, and the exploration of their pharmacological potential. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used analytical technique for the separation, identification, and quantification of phytochemicals due to its high resolution, sensitivity, and reproducibility. This method is particularly suitable for this compound due to the UV-absorbing properties conferred by its conjugated double bond system. This application note presents a detailed protocol for the extraction and subsequent quantification of this compound from plant matrices.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

Objective: To efficiently extract this compound from plant tissue while minimizing degradation.

Materials and Reagents:

  • Fresh or dried plant material

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Mortar and pestle or grinder

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

Protocol:

  • Sample Homogenization: Weigh approximately 1 gram of dried and powdered plant material. For fresh tissue, use approximately 5 grams and homogenize thoroughly.

  • Extraction Solvent: Prepare an 80% aqueous methanol solution (80:20 methanol:water, v/v).

  • Extraction: Add 10 mL of the extraction solvent to the homogenized plant material in a suitable tube.

  • Vortexing: Vortex the mixture vigorously for 5 minutes to ensure thorough mixing.

  • Sonication (Optional): Sonicate the sample in an ultrasonic bath for 30 minutes to enhance extraction efficiency.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant debris.

  • Supernatant Collection: Carefully collect the supernatant.

  • Re-extraction (Optional but Recommended): For exhaustive extraction, repeat steps 3-7 with the remaining plant pellet and combine the supernatants.

  • Filtration: Filter the final supernatant through a 0.22 µm syringe filter into an HPLC vial prior to injection.

HPLC-UV Method for this compound Quantification

Objective: To achieve optimal chromatographic separation and sensitive detection of this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 5% B; 5-25 min: 5-30% B; 25-30 min: 30-50% B; 30-35 min: 50-5% B; 35-40 min: 5% B (for column re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength Initial recommendation: 230 nm. It is highly recommended to use a DAD to determine the absorption maximum (λmax) of this compound during method development for optimal sensitivity.
Method Validation

Objective: To ensure the developed HPLC-UV method is reliable, accurate, and precise for the intended application, following ICH guidelines.

Validation Parameters:

  • Linearity: Prepare a series of standard solutions of purified this compound at a minimum of five different concentrations. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform a recovery study by spiking a known amount of this compound standard into a blank plant matrix extract at three different concentration levels (low, medium, and high). The recovery should be within 95-105%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicates of a standard solution at a single concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on three different days. The relative standard deviation (%RSD) for both should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified, respectively. This can be calculated based on the signal-to-noise ratio (S/N) of the baseline (typically 3:1 for LOD and 10:1 for LOQ).

  • Specificity: Analyze a blank plant matrix to ensure no interfering peaks are present at the retention time of this compound. Peak purity can be assessed using a DAD.

Data Presentation

Table 1: HPLC Method Validation Summary for this compound Quantification

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.999[Insert experimental value]
Range (µg/mL) [Define based on linearity][Insert experimental range]
Accuracy (% Recovery) 95 - 105%[Insert experimental value]
Precision (%RSD)
- Repeatability≤ 2%[Insert experimental value]
- Intermediate Precision≤ 2%[Insert experimental value]
LOD (µg/mL) S/N ≥ 3[Insert experimental value]
LOQ (µg/mL) S/N ≥ 10[Insert experimental value]
Specificity No interference at this compound retention timePass / Fail

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_processing Data Processing plant_material Plant Material (Dried/Fresh) homogenization Homogenization plant_material->homogenization extraction Solvent Extraction (80% Methanol) homogenization->extraction centrifugation Centrifugation extraction->centrifugation collection Supernatant Collection centrifugation->collection filtration Filtration (0.22 µm) collection->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (λ = 230 nm) separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for this compound quantification.

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust approach for the quantification of this compound in plant extracts. The detailed protocols for sample preparation, chromatographic conditions, and method validation will enable researchers to obtain accurate and reproducible results. This methodology is a valuable tool for quality control of herbal products and for further research into the biological activities of this compound.

Application Notes and Protocols for Sensitive Detection of Triglochinin using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the sensitive detection and quantification of Triglochinin, a cyanogenic glycoside, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined below are based on established principles for the analysis of cyanogenic glycosides and can be adapted for various research and drug development applications.[1][2][3]

Introduction

This compound is a cyanogenic glycoside found in various plant species. Upon enzymatic hydrolysis, it can release hydrogen cyanide, a potent toxin.[4] Accurate and sensitive quantification of this compound is crucial for food safety, toxicological studies, and in the development of therapeutic agents that may target cyanogenic pathways. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for the analysis of trace levels of such compounds in complex matrices.[5][6][7] This protocol details the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical to ensure the stability of this compound and to remove interfering matrix components.[8][9] It is essential to prevent the enzymatic hydrolysis of the glycoside during this stage.[4]

2.1.1. For Plant Tissues:

  • Homogenization: Immediately freeze the fresh plant material in liquid nitrogen to quench enzymatic activity. Homogenize the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.[10]

  • Extraction:

    • Weigh approximately 1 gram of the homogenized powder into a centrifuge tube.

    • Add 10 mL of 80% methanol (B129727) (pre-chilled to -20°C). The cold methanol will precipitate many proteins and inhibit enzyme activity.

    • Vortex the mixture for 1 minute and then sonicate for 30 minutes in an ice bath.

    • Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the supernatant from the extraction step onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities.

    • Elute the this compound with 5 mL of 80% methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the initial mobile phase for LC-MS/MS analysis.

2.1.2. For Biological Fluids (e.g., Plasma, Serum):

  • Protein Precipitation:

    • To 100 µL of plasma or serum, add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Collection and Evaporation:

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

2.2.1. Liquid Chromatography (LC) Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

2.2.2. Mass Spectrometry (MS/MS) Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive or Negative Mode (to be optimized)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ or [M-H]⁻ for this compound (exact m/z to be determined)
Product Ions (Q3) At least two characteristic fragment ions (to be determined via infusion and fragmentation studies)
Collision Energy To be optimized for each transition
Dwell Time 100 ms

Note on this compound Fragmentation: The specific precursor and product ions for this compound need to be determined experimentally. This is typically done by infusing a pure standard of this compound into the mass spectrometer and performing product ion scans to identify the most stable and abundant fragment ions. The fragmentation pattern will likely involve the loss of the sugar moiety and other characteristic cleavages.[11][12]

Data Presentation

Quantitative data should be summarized in a clear and structured format. The following table is an example of how to present the results from a calibration curve and quality control samples.

AnalyteSample TypeNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Standard Deviation (ng/mL)Accuracy (%)Precision (%CV)
This compoundCalibration Standard 111.050.08105.07.6
This compoundCalibration Standard 254.890.3197.86.3
This compoundCalibration Standard 32020.51.2102.55.9
This compoundCalibration Standard 45049.23.598.47.1
This compoundCalibration Standard 5100101.36.8101.36.7
This compoundLLOQ QC10.980.1198.011.2
This compoundLow QC32.910.2597.08.6
This compoundMid QC3031.22.1104.06.7
This compoundHigh QC8078.95.498.66.8

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the LC-MS/MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Plant Tissue or Biological Fluid homogenization Homogenization (for tissues) sample->homogenization Cryogenic extraction Solvent Extraction sample->extraction For fluids homogenization->extraction cleanup Solid-Phase Extraction (SPE) extraction->cleanup reconstitution Reconstitution cleanup->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection ESI data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for this compound analysis.

Signaling Pathway (Hypothetical)

While the direct signaling pathways of this compound are not extensively characterized, the following diagram illustrates the general pathway of cyanogenic glycoside toxicity.

signaling_pathway This compound This compound cyanohydrin Unstable Cyanohydrin This compound->cyanohydrin Hydrolysis beta_glucosidase β-glucosidase hydroxynitrile_lyase Hydroxynitrile Lyase aldehyde_ketone Aldehyde/Ketone cyanohydrin->aldehyde_ketone hcn Hydrogen Cyanide (HCN) cyanohydrin->hcn Decomposition cytochrome_c_oxidase Cytochrome c Oxidase hcn->cytochrome_c_oxidase Inhibition cellular_respiration_block Inhibition of Cellular Respiration cytochrome_c_oxidase->cellular_respiration_block

Caption: Cyanogenic glycoside bioactivation pathway.

References

Application Note: High-Purity Triglochinin Purification from Crude Plant Extracts Using Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triglochinin is a cyanogenic glycoside found in various plant species, notably in the family Juncaginaceae. As a secondary metabolite, it plays a role in plant defense mechanisms.[1] In the field of pharmacology and drug development, the isolation and purification of such natural products are critical first steps for further investigation into their potential therapeutic properties. Crude plant extracts, however, present a complex matrix containing a wide array of compounds, such as pigments, lipids, phenolic compounds, and sugars, which can interfere with downstream applications and analysis.[2]

Solid-phase extraction (SPE) is a highly effective and efficient technique for the purification and concentration of target analytes from complex mixtures.[3] This application note provides a detailed protocol for the purification of this compound from crude plant extracts using reversed-phase solid-phase extraction (RP-SPE) with a C18 sorbent. This method leverages the polar nature of this compound, a glycoside with carboxylic acid functionalities, to achieve high purity and recovery.[4]

Principle of Reversed-Phase SPE for this compound Purification

Reversed-phase chromatography separates molecules based on their hydrophobicity. The stationary phase (C18 silica) is nonpolar, while the mobile phase is polar. In this protocol, the crude plant extract is loaded onto the C18 cartridge in a highly aqueous environment. This compound, being a polar molecule, will have a weak affinity for the nonpolar stationary phase. However, by carefully selecting the loading and washing solvents, more nonpolar impurities can be retained on the sorbent while highly polar impurities like sugars are washed away. This compound can then be selectively eluted by increasing the organic solvent concentration, which disrupts the hydrophobic interactions between the analyte and the sorbent.

Experimental Protocols

Preparation of Crude Plant Extract
  • Plant Material Preparation: Air-dry the plant material (e.g., leaves, stems) in a shaded, well-ventilated area to prevent degradation of thermolabile compounds. Once dried, grind the material into a fine powder to maximize the surface area for extraction.

  • Solvent Extraction:

    • Macerate 100 g of the powdered plant material in 1 L of 70% ethanol (B145695) in water at room temperature for 48 hours with occasional agitation.

    • Filter the extract through cheesecloth and then a Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

  • Sample Preparation for SPE:

    • Dissolve 1 g of the crude extract in 10 mL of deionized water.

    • Adjust the pH of the solution to approximately 3 with formic acid. This ensures that the carboxylic acid groups on the this compound molecule are protonated, increasing its retention on the reversed-phase sorbent.[5]

    • Filter the sample through a 0.45 µm syringe filter before loading onto the SPE cartridge.

Solid-Phase Extraction Protocol for this compound Purification

This protocol is optimized for a 500 mg C18 SPE cartridge. Solvent volumes should be adjusted for cartridges with different bed weights.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol (B129727) through the C18 cartridge to wet and activate the stationary phase.

    • Follow with 5 mL of deionized water to remove the methanol. Do not allow the cartridge to dry.[6]

  • Cartridge Equilibration:

    • Equilibrate the cartridge by passing 5 mL of deionized water (pH 3, adjusted with formic acid) through it. This prepares the sorbent for the sample loading conditions.

  • Sample Loading:

    • Load the prepared 10 mL of crude extract solution onto the cartridge at a slow, consistent flow rate (approximately 1-2 drops per second).

    • Collect the flow-through for analysis to ensure the target analyte has been retained.

  • Washing:

    • Wash the cartridge with 10 mL of 5% methanol in water (pH 3) to elute highly polar, interfering compounds such as sugars and organic acids.

    • Collect the wash eluate for analysis.

  • Elution:

    • Elute the purified this compound from the cartridge with 10 mL of 50% methanol in water. The increased organic solvent concentration will disrupt the hydrophobic interactions and release the this compound.

    • Collect the eluate in a clean collection tube.

  • Post-Elution Processing:

    • Evaporate the methanol from the eluate under a stream of nitrogen or using a rotary evaporator.

    • The remaining aqueous solution containing the purified this compound can be lyophilized (freeze-dried) to obtain a solid sample.

Data Presentation

The following table summarizes the expected quantitative data from the purification of this compound using the described SPE protocol. These values are representative and may vary depending on the plant material and initial concentration of this compound.

StepVolume (mL)This compound Concentration (µg/mL)Total this compound (µg)Purity (%)Recovery (%)
Crude Extract (Loaded)1050050005100
Flow-through10<5<50--
Wash Eluate1010100--
Final Eluate104754750>9095

Mandatory Visualizations

SPE_Workflow cluster_prep Crude Extract Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Purification plant_material Powdered Plant Material maceration Maceration (70% Ethanol) plant_material->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract dissolution Dissolution & pH Adjustment (pH 3) crude_extract->dissolution final_sample Filtered Sample for SPE dissolution->final_sample conditioning 1. Conditioning (Methanol, Water) equilibration 2. Equilibration (Water, pH 3) conditioning->equilibration sample_loading 3. Sample Loading equilibration->sample_loading washing 4. Washing (5% Methanol/Water, pH 3) sample_loading->washing sample_loading->washing Interferents Out elution 5. Elution (50% Methanol/Water) washing->elution washing->elution This compound Retained evaporation Solvent Evaporation elution->evaporation elution->evaporation Purified this compound Out lyophilization Lyophilization evaporation->lyophilization purified_this compound Purified this compound lyophilization->purified_this compound

Caption: Experimental workflow for this compound purification.

SPE_Principle cluster_loading Sample Loading & Washing cluster_molecules_load Molecules in Extract cluster_elution Elution cluster_molecules_elute Eluted Molecules crude_extract Crude Extract in Polar Solvent (Water) c18_sorbent_load C18 Sorbent (Nonpolar) crude_extract->c18_sorbent_load Load triglochinin_load This compound (Polar) c18_sorbent_load->triglochinin_load Retained (Weakly) nonpolar_impurities Nonpolar Impurities c18_sorbent_load->nonpolar_impurities Retained (Strongly) polar_impurities Polar Impurities c18_sorbent_load->polar_impurities Washed Away c18_sorbent_elute C18 Sorbent elution_solvent Less Polar Solvent (Methanol/Water) elution_solvent->c18_sorbent_elute Apply triglochinin_elute This compound c18_sorbent_elute->triglochinin_elute Eluted retained_impurities Nonpolar Impurities (Still Retained)

Caption: Principle of Reversed-Phase SPE for this compound.

References

Application Notes and Protocols for the Structural Analysis of Triglochinin using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the structural analysis of Triglochinin, a cyanogenic glucoside, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines the necessary experimental procedures and data interpretation strategies for the unambiguous structural elucidation of this compound and related natural products.

Introduction to this compound and its Structural Elucidation

This compound is a cyanogenic glucoside first isolated from species such as Triglochin maritimum.[1] Its initial structural assignment was later revised, highlighting the importance of rigorous spectroscopic analysis for the correct determination of complex natural product structures. NMR spectroscopy is the most powerful tool for the complete structural characterization of such molecules in solution, providing detailed information about the carbon skeleton, stereochemistry, and the nature of the glycosidic linkage.

Quantitative NMR Data for this compound

A comprehensive search of the available scientific literature did not yield a complete, tabulated set of experimentally determined ¹H and ¹³C NMR chemical shifts and coupling constants for this compound. The original publication revising its structure provides some proton NMR data for a dimethyl ester derivative, but not for the parent compound in a readily accessible format.

However, based on the known revised structure of this compound, the following tables provide the expected chemical shift ranges for the protons and carbons. These values are estimated from standard NMR chemical shift correlation tables and data for similar structural motifs in other natural products. Researchers should use these as a guide for their own spectral assignments.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

Proton AssignmentExpected Chemical Shift (δ) ppmMultiplicityNotes
H-2'6.0 - 6.5DoubletOlefinic proton, coupled to H-3'.
H-3'6.5 - 7.0DoubletOlefinic proton, coupled to H-2'. J-coupling constant will indicate stereochemistry.
H-4'2.5 - 3.0MultipletAllylic protons.
H-1'' (Anomeric)4.5 - 5.0DoubletAnomeric proton of the glucose unit. J-coupling indicates β-linkage.
H-2'' to H-6'' (Glucose)3.2 - 4.0MultipletsProtons of the glucose moiety.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon AssignmentExpected Chemical Shift (δ) ppm
C-1 (Nitrile)115 - 125
C-1'150 - 160
C-2'120 - 130
C-3'130 - 140
C-4'30 - 40
C-5' (Carboxyl)170 - 180
C-6' (Carboxyl)170 - 180
C-1'' (Anomeric)98 - 105
C-2'' to C-5'' (Glucose)65 - 80
C-6'' (Glucose)60 - 65

Experimental Protocols

Sample Preparation for NMR Analysis

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the isolated this compound is of high purity. Impurities can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent in which this compound is readily soluble. Common choices for polar natural products include Deuterium Oxide (D₂O), Methanol-d₄ (CD₃OD), or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., hydroxyl groups).

  • Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.6 mL of deuterated solvent. This concentration is generally sufficient for ¹H NMR and most 2D NMR experiments on modern spectrometers. A higher concentration (20-50 mg) may be necessary for ¹³C NMR experiments to obtain a good signal-to-noise ratio in a reasonable time.

  • Filtration: If any particulate matter is present, filter the sample into a clean, dry 5 mm NMR tube to prevent issues with spectral quality, particularly shimming.

1D NMR Spectroscopy Protocol
  • ¹H NMR:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters on a 500 MHz spectrometer:

      • Pulse Program: zg30 or zg

      • Spectral Width: 12-16 ppm

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-2 seconds

      • Number of Scans: 8-16

    • Process the data with appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters on a 125 MHz spectrometer:

      • Pulse Program: zgpg30

      • Spectral Width: 200-240 ppm

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 1024 or more, depending on the sample concentration.

    • Process and reference the spectrum similarly to the ¹H spectrum.

2D NMR Spectroscopy Protocols

2D NMR experiments are essential for the complete and unambiguous assignment of all proton and carbon signals.

  • COSY (Correlation Spectroscopy):

    • Identifies proton-proton couplings, typically through 2-3 bonds.

    • Helps to establish the connectivity of spin systems within the molecule.

    • Pulse Program: cosygpqf

    • Acquire with a sufficient number of increments in the indirect dimension (e.g., 256-512) and scans per increment (e.g., 2-4).

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations).

    • Essential for assigning the carbon signals based on the proton assignments.

    • Pulse Program: hsqcedetgpsisp2.3 (for multiplicity editing, which distinguishes CH/CH₃ from CH₂ groups)

    • Optimize the spectral widths in both dimensions to cover all proton and carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds).

    • Crucial for connecting different spin systems and for identifying quaternary carbons.

    • Pulse Program: hmbcgplpndqf

    • The long-range coupling delay should be optimized (typically around 8 Hz) to observe the desired correlations.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • Identifies protons that are close in space, providing through-space correlations.

    • Essential for determining the relative stereochemistry of the molecule.

    • Pulse Program: noesygpph or roesygpph

    • A mixing time of 300-800 ms (B15284909) is typically used for NOESY, while a shorter spin-lock time is used for ROESY.

Visualizations

The following diagrams illustrate the general workflow and logic for the structural elucidation of this compound using NMR spectroscopy.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis cluster_structure_elucidation Structure Elucidation Isolation Isolation & Purification of this compound Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer OneD_NMR 1D NMR (¹H, ¹³C) Transfer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) OneD_NMR->TwoD_NMR Processing Fourier Transform & Phasing TwoD_NMR->Processing Peak_Picking Peak Picking & Integration Processing->Peak_Picking Assignment Spectral Assignment Peak_Picking->Assignment Connectivity Establish Connectivity (COSY, HMBC) Assignment->Connectivity Stereochemistry Determine Stereochemistry (NOESY, J-couplings) Connectivity->Stereochemistry Final_Structure Propose Final Structure Stereochemistry->Final_Structure Structure_Elucidation_Logic cluster_1D 1D NMR Data cluster_2D_connectivity 2D Connectivity Experiments cluster_2D_stereochem 2D Stereochemistry Experiment cluster_interpretation Interpretation & Structure Building H1_NMR ¹H NMR (Chemical Shifts, Multiplicities, Integrals) Spin_Systems Identify Spin Systems H1_NMR->Spin_Systems C13_NMR ¹³C NMR (Number of Carbons, Chemical Shifts) Assign_CHn Assign CH, CH₂, CH₃ Groups C13_NMR->Assign_CHn COSY COSY (¹H-¹H Correlations) COSY->Spin_Systems HSQC HSQC (¹H-¹³C One-Bond Correlations) HSQC->Assign_CHn HMBC HMBC (¹H-¹³C Long-Range Correlations) Connect_Fragments Connect Spin Systems & Quaternary Carbons HMBC->Connect_Fragments NOESY NOESY/ROESY (Through-Space ¹H-¹H Correlations) Relative_Stereo Determine Relative Stereochemistry NOESY->Relative_Stereo Spin_Systems->Connect_Fragments Assign_CHn->Connect_Fragments Connect_Fragments->Relative_Stereo Final_Structure Final Structure of this compound Relative_Stereo->Final_Structure

References

Application Note: Enzymatic Assay for β-Glucosidase Activity on Triglochinin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

β-Glucosidases (EC 3.2.1.21) are a class of enzymes that catalyze the hydrolysis of β-glycosidic bonds, releasing terminal non-reducing glucosyl residues from a variety of glycosides and oligosaccharides.[1][2] These enzymes are ubiquitous in nature and play critical roles in various biological processes, including biomass conversion in microorganisms and defense mechanisms in plants.[1][2] One such defense mechanism involves the hydrolysis of cyanogenic glycosides, which releases toxic hydrogen cyanide (HCN) upon tissue damage.[3][4]

Triglochinin is a cyanogenic glucoside found in various plant species. The enzymatic hydrolysis of this compound by β-glucosidase is a two-step process. First, the enzyme cleaves the glycosidic bond to release glucose and an unstable cyanohydrin. Second, the cyanohydrin spontaneously or enzymatically degrades to release hydrogen cyanide and an corresponding ketone or aldehyde.[4] This application note provides a detailed protocol for determining the activity of β-glucosidase using this compound as a substrate. The assay is based on the colorimetric quantification of the released hydrogen cyanide.

Principle of the Assay

The activity of β-glucosidase is measured by quantifying the amount of hydrogen cyanide (HCN) released from the substrate this compound over a specific period. The enzymatic reaction is initiated by adding the enzyme to a buffered solution containing this compound. After incubation, the reaction is terminated, and the released cyanide is quantified using a colorimetric method. This involves the reaction of cyanide with a specific chromogenic reagent to produce a colored compound whose absorbance is measured spectrophotometrically. The rate of HCN production is directly proportional to the β-glucosidase activity under the specified assay conditions.

Reaction_Pathway sub This compound + H₂O prod_intermediate Acetone Cyanohydrin + Glucose sub->prod_intermediate prod_final Hydrogen Cyanide (HCN) + Acetone prod_intermediate->prod_final Spontaneous enzyme β-glucosidase enzyme_node enzyme_node->prod_intermediate

Caption: Enzymatic hydrolysis of this compound by β-glucosidase.

Experimental Protocols

Materials and Reagents
  • β-Glucosidase: Source (e.g., from almonds, Aspergillus niger) and purity should be noted.

  • This compound: Substrate. Prepare a stock solution (e.g., 10 mM) in assay buffer.

  • Assay Buffer: 0.1 M Sodium Acetate buffer, pH 5.0. The optimal pH should be determined empirically for the specific enzyme used.[5]

  • Termination Solution: 0.1 M NaOH. This stops the enzymatic reaction and facilitates the cyanide detection step.[6]

  • Cyanide Detection Reagents: Based on the method of Lambert et al. (1975), as modified by Haskins et al. (1987).[6]

    • 1 M Acetic Acid

    • Chlorinating solution: 2.5 g succinimide (B58015) and 0.25 g N-chlorosuccinimide in 1 L of water.

    • Coupling reagent: 6 g barbituric acid and 3 g pyridine (B92270) in 50 mL water.

  • Potassium Cyanide (KCN): For standard curve preparation (handle with extreme caution in a fume hood).

  • Equipment:

    • Spectrophotometer or microplate reader capable of reading absorbance at 580 nm.

    • Water bath or incubator set to the desired reaction temperature (e.g., 37°C).[5]

    • Test tubes or 96-well microplates.

    • Pipettes and tips.

Procedure

Experimental_Workflow A 1. Reagent Preparation (Buffers, Substrate, Enzyme) C 3. Assay Setup (Mix Buffer and this compound) A->C B 2. Standard Curve Preparation (KCN Standards) G 7. Absorbance Measurement (Read at 580 nm) B->G D 4. Enzyme Reaction (Add Enzyme, Incubate at 37°C) C->D E 5. Reaction Termination (Add 0.1 M NaOH) D->E F 6. Color Development (Add Cyanide Detection Reagents) E->F F->G H 8. Data Analysis (Calculate Enzyme Activity) G->H

Caption: Workflow for the β-glucosidase activity assay on this compound.

1. Preparation of Cyanide Standard Curve:

  • Prepare a stock solution of KCN (e.g., 1 mM) in 0.1 M NaOH.

  • Create a series of dilutions from the stock solution to generate standards ranging from 0 to 100 µM cyanide.

  • Process these standards in the same manner as the enzyme assay samples (Step 3 onwards) to generate a standard curve of absorbance vs. cyanide concentration.

2. Enzyme Assay Protocol:

  • Set up reaction tubes or microplate wells. For each reaction, add:

    • 500 µL of 0.1 M Sodium Acetate buffer (pH 5.0).

    • 100 µL of this compound stock solution.

    • Include a "no-enzyme" control by adding 100 µL of assay buffer instead of the enzyme solution.

  • Pre-incubate the mixtures at the desired temperature (e.g., 37°C) for 5 minutes.[5]

  • Initiate the reaction by adding 100 µL of the β-glucosidase enzyme solution (appropriately diluted in assay buffer).

  • Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C. The incubation time should be within the linear range of the reaction.

  • Terminate the reaction by adding 800 µL of 0.1 M NaOH.[6]

  • For color development, take a 1 mL aliquot of the terminated reaction mixture.[6]

  • Add 0.5 mL of 1 M acetic acid, followed by 5 mL of the succinimide/N-chlorosuccinimide solution. Mix well.[6]

  • Add 1 mL of the barbituric acid/pyridine coupling reagent, mix, and allow the color to develop for 10 minutes at room temperature.

  • Measure the absorbance of the solution at 580 nm using a spectrophotometer.

3. Data Analysis:

  • Subtract the absorbance of the "no-enzyme" blank from the absorbance of the enzyme-containing samples.

  • Use the cyanide standard curve to determine the concentration of HCN (in µmol/L) released in each sample.

  • Calculate the β-glucosidase activity using the following formula:

    Activity (U/mL) = (µmol of HCN released) / (Incubation time (min) x Volume of enzyme (mL))

    One unit (U) of β-glucosidase activity is defined as the amount of enzyme that catalyzes the release of 1 µmole of hydrogen cyanide per minute under the specified conditions.

Quantitative Data Summary
ParameterTypical Value RangeSubstrate ExampleReference Enzyme Source
Km (mM) 0.1 - 1.5p-nitrophenyl β-D-glucopyranosideTrichoderma reesei
CellobioseTrichoderma reesei
SalicinTrichoderma reesei
Vmax (µmol/min/mg) 1.0 - 30p-nitrophenyl β-D-glucopyranosideTrichoderma reesei
CellobioseTrichoderma reesei
SalicinTrichoderma reesei
Optimal pH 4.0 - 7.0p-nitrophenyl β-D-glucopyranosideTrichoderma reesei, Aspergillus niger
Optimal Temp (°C) 40 - 60p-nitrophenyl β-D-glucopyranosideVarious Fungi

Table based on data from various sources.[7][8][9]

Note: The Km values for natural substrates are typically 1 mM or less, and kcat values are often around 300 s⁻¹ or lower.[1] The efficiency of the enzyme with this compound should be evaluated by determining the kcat/Km ratio.

References

Protocol for the Isolation of Triglochinin from Triglochin Species

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the isolation and purification of Triglochinin, a cyanogenic glycoside, from plant material of the Triglochin genus, such as Triglochin maritima or Triglochin palustris. The protocol is intended for researchers, scientists, and drug development professionals. It outlines a comprehensive workflow from plant material collection and preparation to extraction, purification, and quantification of this compound. While specific quantitative data for this compound yield and purity are not extensively published, this protocol provides a robust framework based on established methods for the isolation of cyanogenic glycosides from plant sources.

Introduction

This compound is a cyanogenic glycoside found in various species of the Triglochin genus, commonly known as arrowgrass.[1] Cyanogenic glycosides are plant secondary metabolites that can release hydrogen cyanide upon enzymatic hydrolysis, serving as a defense mechanism against herbivores. This compound and other cyanogenic glycosides are of interest to the scientific community for their potential biological activities and as precursors for the synthesis of novel therapeutic agents. This protocol details a generalized yet comprehensive laboratory procedure for the efficient isolation and purification of this compound.

Materials and Reagents

Plant Material
  • Fresh or dried aerial parts (leaves and flowers) of Triglochin species. Triglochin maritimum flowers have been identified as a source of this compound.[2]

Solvents and Reagents
  • Methanol (B129727) (MeOH), HPLC grade

  • Ethanol (EtOH), 70% and absolute

  • Ethyl acetate (B1210297) (EtOAc), HPLC grade

  • n-Hexane, HPLC grade

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Deionized water (H₂O)

  • Silica (B1680970) gel for column chromatography (70-230 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • This compound standard (if available)

  • Dragendorff's reagent for TLC visualization

  • Cerium sulfate (B86663) spray reagent for TLC visualization

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment

  • Grinder or blender

  • Soxhlet apparatus or large glass flasks for maceration

  • Rotary evaporator

  • Chromatography columns

  • Fraction collector

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Filtration apparatus (e.g., Büchner funnel, vacuum flasks)

  • Glassware (beakers, flasks, graduated cylinders, etc.)

Experimental Protocols

Plant Material Preparation
  • Collection: Collect fresh aerial parts of the Triglochin species.

  • Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight for 7-10 days or use a plant dryer at 40-50 °C until a constant weight is achieved.

  • Grinding: Grind the dried plant material into a coarse powder using a grinder or blender.

Extraction of this compound

This protocol describes a maceration-based extraction. Soxhlet extraction can also be employed for higher efficiency.

  • Maceration:

    • Weigh 100 g of the powdered plant material and place it in a 2 L Erlenmeyer flask.

    • Add 1 L of 70% methanol to the flask.

    • Seal the flask and allow it to stand at room temperature for 48-72 hours with occasional shaking.

  • Filtration:

    • Filter the extract through cheesecloth or Whatman No. 1 filter paper.

    • Collect the filtrate and re-extract the plant residue with another 500 mL of 70% methanol for 24 hours.

    • Combine the filtrates from both extractions.

  • Concentration:

    • Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain a crude extract.

Purification of this compound

Purification is achieved through a combination of liquid-liquid partitioning and column chromatography.

  • Resuspend Crude Extract: Resuspend the crude extract in 200 mL of deionized water.

  • Hexane (B92381) Partitioning:

    • Transfer the aqueous suspension to a 500 mL separatory funnel.

    • Add 200 mL of n-hexane and shake vigorously for 5 minutes.

    • Allow the layers to separate and discard the upper hexane layer (this removes nonpolar compounds like chlorophyll (B73375) and lipids).

    • Repeat the hexane wash two more times.

  • Ethyl Acetate Partitioning:

    • To the remaining aqueous layer, add 200 mL of ethyl acetate and shake vigorously.

    • Collect the upper ethyl acetate layer.

    • Repeat the extraction with ethyl acetate two more times.

    • Combine the ethyl acetate fractions.

  • Concentration:

    • Dry the combined ethyl acetate fraction over anhydrous sodium sulfate.

    • Filter and concentrate the ethyl acetate extract using a rotary evaporator to obtain a semi-purified extract.

  • Column Preparation:

    • Prepare a slurry of silica gel in n-hexane and pack it into a glass column (e.g., 50 cm length x 3 cm diameter).

    • Allow the silica gel to settle, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Adsorb the semi-purified ethyl acetate extract onto a small amount of silica gel.

    • Allow the solvent to evaporate completely.

    • Carefully load the dried sample-silica mixture onto the top of the prepared column.

  • Elution:

    • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. Start with 100% n-hexane and gradually increase the ethyl acetate concentration (e.g., 95:5, 90:10, 85:15, and so on).

    • Collect fractions of a fixed volume (e.g., 20 mL) using a fraction collector.

  • TLC Monitoring:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC).

    • Spot a small amount of each fraction onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., ethyl acetate:methanol, 9:1 v/v).

    • Visualize the spots under UV light (254 nm) and by spraying with Dragendorff's or cerium sulfate reagent.

    • Pool the fractions containing the compound of interest (based on Rf value comparison with a standard, if available, or by identifying the major spot).

  • Final Concentration:

    • Combine the purified fractions and concentrate using a rotary evaporator to yield purified this compound.

Quantification by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water (B), both with 0.1% formic acid.

    • Start with 5% A, increasing to 95% A over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 210 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of this compound standard (if available) in methanol (1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve a known weight of the purified this compound isolate in methanol to a final concentration within the range of the calibration curve.

  • Inject the standard solutions and the sample solution into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

  • Quantify the amount of this compound in the sample using the calibration curve generated from the standard solutions.

Data Presentation

The following tables provide a template for summarizing quantitative data from the isolation and purification process. The values presented are hypothetical and should be replaced with experimental data.

Table 1: Extraction and Partitioning Yields

StepStarting Material (g)Extract/Fraction Weight (g)Yield (%)
Crude Methanolic Extract10015.215.2
n-Hexane Fraction15.23.523.0
Ethyl Acetate Fraction15.25.838.2
Aqueous Fraction15.26.039.5

Table 2: Column Chromatography and Purity Analysis

Fraction PoolWeight (mg)Purity by HPLC (%)
Fractions 25-3555085
Fractions 36-45120095
Fractions 46-5530088

Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (Triglochin sp.) drying Drying plant_material->drying grinding Grinding drying->grinding extraction Maceration with 70% Methanol grinding->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract partitioning Liquid-Liquid Partitioning (n-Hexane & Ethyl Acetate) crude_extract->partitioning ea_fraction Ethyl Acetate Fraction partitioning->ea_fraction concentration2 Concentration ea_fraction->concentration2 column_chromatography Silica Gel Column Chromatography concentration2->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling concentration3 Concentration pooling->concentration3 pure_this compound Purified this compound concentration3->pure_this compound hplc_analysis HPLC Quantification pure_this compound->hplc_analysis

Caption: General workflow for the isolation and purification of this compound.

Signaling Pathway of Cyanogenic Glycoside Toxicity

The primary mechanism of toxicity for cyanogenic glycosides like this compound is the inhibition of cellular respiration through the release of hydrogen cyanide (HCN).

signaling_pathway cluster_cell Cellular Environment cluster_mito Mitochondrion This compound This compound enzymatic_hydrolysis Enzymatic Hydrolysis (β-glucosidase) This compound->enzymatic_hydrolysis aglycone Unstable Aglycone enzymatic_hydrolysis->aglycone hcn Hydrogen Cyanide (HCN) aglycone->hcn cytochrome_c_oxidase Cytochrome c Oxidase (Complex IV) hcn->cytochrome_c_oxidase Inhibits mitochondrion Mitochondrion atp_production ATP Production cytochrome_c_oxidase->atp_production cellular_respiration_block Blockage of Cellular Respiration cytochrome_c_oxidase->cellular_respiration_block electron_transport_chain Electron Transport Chain electron_transport_chain->cytochrome_c_oxidase

References

Application Note: Quantitative Analysis of Triglochinin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triglochinin is a cyanogenic glucoside found in several plant species. Its accurate quantification is crucial for various research areas, including phytochemistry, toxicology, and drug discovery. This application note details a robust and validated method for the quantitative analysis of this compound in various sample matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for the determination of this compound concentration.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. Detection and quantification are performed using a UV detector at a wavelength where this compound exhibits maximum absorbance. The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Application

This method is applicable for the quantitative determination of this compound in:

  • Plant extracts

  • Herbal formulations

  • Biological fluids (with appropriate sample clean-up)

Experimental Protocols

1. Materials and Reagents

2. Instrumentation

  • HPLC system equipped with:

    • Degasser

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Sonication bath

3. Chromatographic Conditions

A Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method can be developed for the quantitative analysis of this compound.[1] The following are typical starting conditions that may require optimization:

ParameterCondition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: AcetonitrileIsocratic or gradient elution can be optimized. A starting point could be a ratio of 80:20 (A:B).
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined by UV scan of this compound standard (a common starting point for similar compounds is around 260 nm).
Run Time 10 - 15 minutes (or until the peak of interest has eluted and the baseline is stable)

4. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from a low to a high expected sample concentration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

5. Sample Preparation

The sample preparation method will vary depending on the matrix.

  • For Plant Material:

    • Dry the plant material and grind it into a fine powder.

    • Accurately weigh about 1 g of the powdered sample.

    • Extract with a suitable solvent (e.g., 70% methanol) using ultrasonication or maceration.[2]

    • Centrifuge the extract to pellet the solid material.

    • Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.

  • For Liquid Formulations:

    • Dilute the formulation with the mobile phase to a concentration within the calibration curve range.

    • Filter through a 0.45 µm syringe filter before injection.

  • For Biological Fluids (e.g., Plasma):

    • Protein Precipitation: Add a precipitating agent like acetonitrile or methanol (typically 3 volumes of solvent to 1 volume of plasma) to the sample.[3]

    • Vortex vigorously and then centrifuge at high speed to pellet the precipitated proteins.

    • Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase.

    • Filter through a 0.45 µm syringe filter before injection.

6. Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[4][5][6] The key validation parameters are summarized in the table below.

Data Presentation

Table 1: HPLC Method Parameters

ParameterRecommended Value/Range
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase Water (0.1% Formic Acid) : Acetonitrile (80:20 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength ~260 nm (based on UV maxima)
Injection Volume 10 µL
Column Temperature 30 °C

Table 2: Method Validation Parameters and Acceptance Criteria (based on ICH Q2(R1) Guidelines) [4][5][6]

Validation ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.Peak purity of the analyte peak should be demonstrated. No interference from blank matrix at the retention time of this compound.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995 for a calibration curve with at least 5 concentration points.[4]
Range The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration for an assay.[4]
Accuracy The closeness of test results obtained by the method to the true value.% Recovery should be within 98-102% for drug substance and 95-105% for drug product.
Precision The closeness of agreement among a series of measurements from multiple sampling of the same homogeneous sample.Repeatability (intra-day precision): RSD ≤ 2%.Intermediate Precision (inter-day precision): RSD ≤ 2%.[4]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.The method should remain reliable with small changes in mobile phase composition, pH, flow rate, and column temperature.
System Suitability To ensure that the chromatographic system is suitable for the intended analysis.Tailing factor ≤ 2.0, Theoretical plates > 2000, %RSD of peak areas for replicate injections ≤ 2.0.

Mandatory Visualization

Since no specific signaling pathway for this compound was identified, the following diagram illustrates the general experimental workflow for its quantitative analysis.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Analysis sample Sample Collection (e.g., Plant material) extraction Extraction of this compound sample->extraction cleanup Sample Clean-up (Filtration/SPE) extraction->cleanup hplc HPLC System cleanup->hplc standard_prep Preparation of Standard Solutions standard_prep->hplc separation Chromatographic Separation (C18 Column) hplc->separation specificity Specificity hplc->specificity linearity Linearity & Range hplc->linearity accuracy Accuracy hplc->accuracy precision Precision hplc->precision lod_loq LOD & LOQ hplc->lod_loq robustness Robustness hplc->robustness detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Peak Integration & Area Calculation chromatogram->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Quantitative analysis workflow for this compound.

References

Application of Triglochinin as a Biochemical Marker: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triglochinin is a cyanogenic glycoside, a class of nitrogenous plant secondary metabolites.[1][2][3] Found in a variety of plants, including certain green vegetables and species like Triglochin maritima and Aralia spinosa, this compound has been proposed as a potential biochemical marker for the consumption of these foods.[1][2][4] Cyanogenic glycosides are characterized by their ability to release hydrogen cyanide (HCN) upon enzymatic hydrolysis, a process known as cyanogenesis.[5] This property underlies both their potential toxicity and their utility as markers of dietary intake. This document provides a comprehensive overview of the application of this compound as a biochemical marker, including available quantitative data, detailed experimental protocols for its analysis, and a discussion of its potential biological effects and safety considerations.

Data Presentation

Quantitative data for this compound remains limited in the scientific literature. However, one study has reported its concentration in the plant Aralia spinosa. This data is crucial for researchers studying the phytochemical composition of plants and for those developing analytical methods for this compound quantification.

Plant SpeciesTissueConcentration (% dry weight)Analytical Method
Aralia spinosaInflorescence buds< 0.2%U(H)PLC/MS²
[4]

Experimental Protocols

The following protocols are adapted from established methods for the analysis of cyanogenic glycosides and can be applied to the quantification of this compound in various biological matrices. Method validation is essential for ensuring the accuracy and reliability of results.[6][7][8][9]

Protocol 1: Quantification of this compound in Plant Material by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the extraction and quantification of this compound from plant tissues.

1. Sample Preparation and Extraction: a. Lyophilize fresh plant material to a constant weight. b. Grind the dried tissue into a fine powder. c. Accurately weigh approximately 100 mg of the powdered sample into a microcentrifuge tube. d. Add 1 mL of 80% methanol (B129727) (MeOH) to the tube. e. Vortex the mixture for 1 minute to ensure thorough mixing. f. Sonicate the sample for 30 minutes in a water bath. g. Centrifuge the mixture at 10,000 x g for 10 minutes. h. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile).

  • 0-5 min: 5% B
  • 5-20 min: 5-95% B (linear gradient)
  • 20-25 min: 95% B
  • 25-30 min: 95-5% B (linear gradient)
  • 30-35 min: 5% B c. Flow Rate: 1.0 mL/min. d. Injection Volume: 10 µL. e. Detection: Diode-array detector (DAD) at 210 nm. f. Quantification: Prepare a calibration curve using a certified this compound standard.

Protocol 2: Quantification of this compound in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a sensitive method for detecting this compound in human urine, which is relevant for dietary biomarker studies.[10][11][12][13]

1. Sample Preparation: a. Thaw frozen urine samples at room temperature. b. Centrifuge the samples at 3,000 x g for 10 minutes to remove any particulate matter. c. To 500 µL of urine supernatant, add 5 µL of an internal standard solution (e.g., a stable isotope-labeled this compound, if available). d. Perform a solid-phase extraction (SPE) for sample clean-up: i. Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water. ii. Load the urine sample onto the cartridge. iii. Wash the cartridge with 1 mL of 5% methanol in water. iv. Elute this compound with 1 mL of 5% formic acid in methanol. e. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. f. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis: a. LC System: UPLC system with a C18 column (e.g., 2.1 x 100 mm, 1.7 µm). b. Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile). c. Flow Rate: 0.3 mL/min. d. Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. e. MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These transitions need to be optimized by infusing a standard solution of this compound. f. Quantification: Generate a calibration curve by spiking a blank urine matrix with known concentrations of this compound standard.

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification start Biological Sample (Plant Tissue or Urine) extraction Extraction / Clean-up (SPE) start->extraction concentration Concentration / Reconstitution extraction->concentration lc_separation LC Separation (C18 Column) concentration->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis end end data_analysis->end Final Concentration signaling_pathway This compound This compound hydrolysis Enzymatic Hydrolysis This compound->hydrolysis hcn Hydrogen Cyanide (HCN) hydrolysis->hcn etc Mitochondrial Electron Transport Chain (Complex IV) hcn->etc inhibits atp_depletion ATP Depletion etc->atp_depletion leads to ros ROS Production etc->ros leads to ampk AMPK Activation atp_depletion->ampk hif1a HIF-1α Stabilization atp_depletion->hif1a stress_response Stress Response Pathways (Nrf2, MAPK) ros->stress_response cellular_response Cellular Response (Metabolic Adaptation, Apoptosis) ampk->cellular_response hif1a->cellular_response stress_response->cellular_response

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Triglochinin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Triglochinin, a cyanogenic glucoside, is a natural product with potential cytotoxic properties that warrant investigation for therapeutic applications. Assessing the in vitro cytotoxicity of this compound is a critical first step in the drug discovery process. This document provides detailed protocols for a panel of commonly used in vitro assays to determine the cytotoxic effects of this compound on cancer cell lines. These assays measure various cellular parameters, including metabolic activity, membrane integrity, and apoptosis induction.

Data Presentation

Quantitative data from the described assays should be summarized for clear comparison. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of this compound.

Table 1: Cytotoxicity of this compound (IC50 Values in µM)

Cell LineCancer TypeMTT Assay (48h)LDH Assay (48h)
MCF-7Breast CancerDataData
MDA-MB-231Breast CancerDataData
A549Lung CancerDataData
HCT-116Colorectal CarcinomaDataData
HepG2Liver CancerDataData

Table 2: Apoptotic Activity of this compound

Cell LineTreatment (IC50)Caspase-3/7 Activity (Fold Change vs. Control)Caspase-9 Activity (Fold Change vs. Control)
MCF-7ConcentrationDataData
A549ConcentrationDataData

Table 3: Western Blot Analysis of Apoptosis-Related Proteins

Cell LineTreatment (IC50)Protein TargetExpected Change
MCF-7ConcentrationBcl-2Decrease
BaxIncrease
Cleaved Caspase-9Increase
Cleaved Caspase-3Increase
Cleaved PARPIncrease

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4][5]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of living cells to a purple formazan (B1609692) product.[1][2][3] The amount of formazan is directly proportional to the number of viable cells.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[1][3][4]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest cells in their exponential growth phase.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.[1]

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[1]

    • Incubate for 2-4 hours at 37°C.[1]

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][2]

    • Mix thoroughly by gentle shaking.[1]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[1][2] A reference wavelength of 630 nm can be used to subtract background absorbance.[1][3]

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Plot a dose-response curve of cell viability versus this compound concentration to determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate 24h cell_seeding->incubation_24h add_this compound Add this compound Dilutions incubation_24h->add_this compound incubation_treatment Incubate (e.g., 48h) add_this compound->incubation_treatment add_mtt Add MTT Solution incubation_treatment->add_mtt incubation_mtt Incubate 2-4h add_mtt->incubation_mtt add_solubilizer Add Solubilization Solution incubation_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_viability Calculate % Viability & IC50 read_absorbance->calculate_viability

Caption: Workflow of the LDH cytotoxicity assay.

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis. [6][7] Principle: The assay utilizes a luminogenic substrate containing the DEVD tetrapeptide sequence, which is specific for caspases-3 and -7. [7]Caspase cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity. [7] Materials:

  • Human cancer cell lines

  • White-walled 96-well plates

  • This compound stock solution

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • Luminometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol. The final volume in each well should be 100 µL. [7]

  • Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature. [7] * Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. [7]

  • Incubation:

    • Mix the contents of the wells by gentle shaking.

    • Incubate at room temperature for 1-2 hours, protected from light. [7]

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer. [7] Data Analysis: Calculate the fold change in caspase activity by dividing the luminescence of treated samples by the luminescence of the vehicle control.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis. [8] Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspases, PARP). A secondary antibody conjugated to an enzyme is then used for detection via chemiluminescence. [9] Materials:

  • Human cancer cell lines

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors [9][10]* BCA protein assay kit [9]* Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST) [9]* Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies [9]* ECL detection reagent [9]* Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with this compound at the desired concentrations and time points.

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer. [9][10] * Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate. [9][10]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay. [9]

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer, then boil for 5-10 minutes. [9] * Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run the electrophoresis. [9][10] * Transfer the separated proteins to a PVDF membrane. [9][10]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature. [9] * Incubate the membrane with the primary antibody overnight at 4°C. [11] * Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. [9]

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Incubate the membrane with ECL reagent and capture the chemiluminescent signal using an imaging system. [10] * Perform densitometric analysis of the protein bands and normalize to a loading control (e.g., β-actin). [10] Signaling Pathway of this compound-Induced Intrinsic Apoptosis

Intrinsic_Apoptosis_Pathway cluster_stimulus Cytotoxic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade cluster_apoptosis Cellular Outcome This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 inhibits Bax Bax (Pro-apoptotic) This compound->Bax activates Mito Mitochondrion Bcl2->Mito Bax->Mito CytoC Cytochrome c release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates PARP PARP Cleavage Casp3->PARP cleaves Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

References

Investigating the Antimicrobial Potential of Triglochinin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the antimicrobial potential of a compound identified as "Triglochinin" have not yielded significant results in publicly available scientific literature. As such, direct data on its antimicrobial spectrum, mechanism of action, and established experimental protocols are not available.

This document, therefore, serves as a foundational guide for researchers, scientists, and drug development professionals interested in exploring the potential antimicrobial properties of novel compounds, using the name "this compound" as a placeholder for a hypothetical natural product. The methodologies and frameworks presented below are based on established practices in antimicrobial research and can be adapted for the systematic investigation of any new potential antimicrobial agent.

Section 1: General Workflow for Investigating a Novel Antimicrobial Compound

A systematic approach is crucial when evaluating a new compound for antimicrobial activity. The following workflow outlines the key phases of investigation, from initial screening to more in-depth mechanistic studies.

G A Compound Isolation & Characterization B Preliminary Antimicrobial Screening A->B Purity >95% C Quantitative Antimicrobial Assays B->C Positive 'Hit' D Mechanism of Action Studies C->D Confirmed Activity E Toxicity & In Vivo Efficacy D->E Novel Mechanism Identified

Caption: High-level workflow for novel antimicrobial drug discovery.

Section 2: Preliminary Antimicrobial Screening

The initial step is to determine if the compound exhibits any antimicrobial activity against a broad panel of microorganisms. This is typically a qualitative or semi-quantitative assessment.

Protocol 1: Agar (B569324) Disc Diffusion Assay

This method is a widely used preliminary test to assess the antimicrobial activity of a compound.

Objective: To qualitatively determine the susceptibility of various microorganisms to the test compound.

Materials:

  • Test compound (e.g., "this compound") solution of known concentration.

  • Sterile filter paper discs (6 mm diameter).

  • Petri dishes containing appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).

  • Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Positive control (e.g., a known antibiotic like Gentamicin).

  • Negative control (e.g., the solvent used to dissolve the test compound).

  • Sterile forceps.

  • Incubator.

Procedure:

  • Prepare a microbial inoculum and uniformly spread it over the surface of the agar plate.

  • Impregnate sterile filter paper discs with a known concentration of the test compound solution.

  • Allow the solvent to evaporate from the discs.

  • Using sterile forceps, place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plates.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

Interpretation: The size of the zone of inhibition is proportional to the antimicrobial activity of the compound. A larger zone indicates greater activity.

Section 3: Quantitative Antimicrobial Assays

Following a positive result in the preliminary screening, quantitative assays are performed to determine the potency of the antimicrobial agent.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To quantitatively determine the minimum concentration of the test compound required to inhibit the growth of specific microorganisms.

Materials:

  • 96-well microtiter plates.

  • Test compound stock solution.

  • Appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Standardized microbial inoculum.

  • Positive control (growth control, no compound).

  • Negative control (sterility control, no inoculum).

  • Spectrophotometer or microplate reader.

Procedure:

  • Perform serial two-fold dilutions of the test compound in the broth medium across the wells of the microtiter plate.

  • Add a standardized inoculum of the test microorganism to each well (except the sterility control).

  • Incubate the plate under appropriate conditions.

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Objective: To determine the minimum concentration of the test compound that results in microbial death.

Procedure:

  • Following the MIC determination, take an aliquot from the wells that show no visible growth.

  • Plate these aliquots onto fresh agar plates that do not contain the test compound.

  • Incubate the agar plates.

  • The MBC is the lowest concentration of the compound that results in no colony formation on the agar plates.

Data Presentation:

Quantitative data from these assays should be presented in a clear, tabular format for easy comparison.

MicroorganismMIC (µg/mL) of "this compound"MBC (µg/mL) of "this compound"
Staphylococcus aureusData to be determinedData to be determined
Escherichia coliData to be determinedData to be determined
Pseudomonas aeruginosaData to be determinedData to be determined
Candida albicansData to be determinedData to be determined

Section 4: Investigating the Mechanism of Action

Understanding how a novel antimicrobial agent works is a critical step in its development. The following are common approaches to elucidate the mechanism of action.

G cluster_0 Potential Cellular Targets cluster_1 Experimental Approaches A Cell Wall Synthesis B Protein Synthesis C Nucleic Acid Synthesis D Cell Membrane Integrity E Macromolecule Synthesis Assays E->A E->B E->C F Membrane Permeability Assays F->D G Enzyme Inhibition Assays G->A G->B G->C

Caption: Common cellular targets and approaches for mechanism of action studies.

Protocol 4: Cell Membrane Permeability Assay

This assay helps to determine if the antimicrobial compound disrupts the integrity of the microbial cell membrane.

Objective: To assess the effect of the test compound on the permeability of the microbial cell membrane.

Materials:

  • Microbial cell suspension.

  • Test compound.

  • Fluorescent dyes (e.g., SYTOX Green, which only enters cells with compromised membranes).

  • Fluorometer or fluorescence microscope.

Procedure:

  • Treat the microbial cell suspension with the test compound at its MIC and 2x MIC.

  • Add the fluorescent dye to the cell suspension.

  • Incubate for a specific period.

  • Measure the fluorescence intensity. An increase in fluorescence indicates that the dye has entered the cells, signifying membrane damage.

Conclusion

While there is currently no specific information available on the antimicrobial properties of this compound, the protocols and workflows outlined in these application notes provide a comprehensive framework for the investigation of any novel compound. Rigorous and systematic application of these methodologies will be essential in determining the true potential of "this compound" or any other new candidate as a future antimicrobial agent. Further research is warranted to isolate or synthesize and then evaluate this compound against a diverse panel of clinically relevant pathogens.

Application Notes and Protocols for Screening the Anticancer Activity of Triglochinin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preliminary screening of Triglochinin and its derivatives for potential anticancer activity. Due to the limited direct research on the anticancer properties of this compound, this document draws upon the established activities of other cyanogenic glycosides and general protocols for natural product screening to provide a robust framework for investigation.

Introduction to this compound and its Therapeutic Potential

This compound is a cyanogenic glycoside found in various plant species, including those of the Triglochin genus. Cyanogenic glycosides are a class of natural compounds that can release hydrogen cyanide upon enzymatic hydrolysis. This property has led to the investigation of some cyanogenic glycosides, such as amygdalin, for their potential as anticancer agents.[1][2][3] The proposed mechanism involves the targeted release of cyanide within cancer cells, which have been suggested to possess higher levels of the activating β-glucosidase enzyme than normal cells.[4] The screening of this compound and its synthetic derivatives is a promising avenue for the discovery of novel anticancer compounds.

Data Presentation: A Framework for Quantifying Anticancer Activity

Effective screening of novel compounds requires rigorous quantification of their cytotoxic effects. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of a compound in inhibiting a specific biological or biochemical function. In the context of anticancer drug screening, the IC50 value represents the concentration of a compound that is required to inhibit the growth of a cancer cell population by 50%.

Since no specific IC50 values for this compound are currently available in the public domain, the following table provides representative IC50 values for other natural compounds against various cancer cell lines to serve as a reference for data presentation.

Compound/ExtractCancer Cell LineAssayIC50 ValueReference
Cyanidin 3-glycosideMCF-7 (Breast)MTT110 µg/mL (24h)[5]
Cyanidin 3-glycosideMCF-7 (Breast)MTT60 µg/mL (48h)[5]
GoniothalaminSaos-2 (Osteosarcoma)MTT< 5 µg/mL (72h)[6]
GoniothalaminMCF-7 (Breast)MTT< 5 µg/mL (72h)[6]
Stilbenoid (BCS)A549 (Lung)MTT0.03 µM[7]
Tetrahydrocurcumin Derivative (4g)HCT-116 (Colon)MTT1.09 µM[8]
Thiazolo[4,5-d]pyrimidine Derivative (3b)CCRF-CEM (Leukemia)NCI-60 ScreenGrowth % -51.41[9]

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible and comparable results. The following sections outline the methodologies for key experiments in the anticancer screening of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle:

Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding:

    • Culture selected human cancer cell lines (e.g., MCF-7, A549, HCT-116) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations for testing.

    • Remove the old medium from the 96-well plates and add 100 µL of the diluted compound solutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of solvent) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle:

In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat them with the this compound derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

    • Include untreated and positive control (e.g., staurosporine) wells.

  • Cell Harvesting and Staining:

    • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

    • Four populations of cells can be distinguished:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle:

Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat them with the this compound derivative at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash them with PBS.

    • Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol and wash them with PBS.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • A histogram of fluorescence intensity versus cell count will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

    • The percentage of cells in each phase can be quantified using cell cycle analysis software.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows relevant to the screening of this compound derivatives.

experimental_workflow cluster_screening Anticancer Screening Workflow start This compound Derivatives cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle pathway Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) apoptosis->pathway cell_cycle->pathway end Lead Compound Identification pathway->end

Caption: A generalized workflow for screening this compound derivatives.

apoptosis_pathway cluster_apoptosis Potential Apoptotic Signaling Pathway This compound This compound Derivative stress Cellular Stress This compound->stress bcl2_family Modulation of Bcl-2 Family Proteins stress->bcl2_family mitochondria Mitochondrial Dysfunction bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A hypothetical intrinsic apoptosis pathway for this compound.

cell_cycle_arrest cluster_cell_cycle Potential Cell Cycle Arrest Mechanism This compound This compound Derivative cyclin_cdk Inhibition of Cyclin/CDK Complexes This compound->cyclin_cdk g1_s G1/S Checkpoint cyclin_cdk->g1_s g2_m G2/M Checkpoint cyclin_cdk->g2_m arrest Cell Cycle Arrest g1_s->arrest g2_m->arrest

Caption: A potential mechanism of cell cycle arrest by this compound.

Conclusion

The protocols and guidelines presented in this document provide a solid foundation for the initial screening of this compound and its derivatives for anticancer activity. While direct evidence for the anticancer effects of this compound is currently lacking, the information on related cyanogenic glycosides suggests that this class of compounds holds therapeutic promise. Rigorous and systematic screening, as outlined here, is essential to uncover the potential of this compound derivatives as novel anticancer agents. Further research will be necessary to elucidate their precise mechanisms of action and to validate their efficacy and safety for potential clinical applications.

References

Application Notes and Protocols for Studying Triglochinin Detoxification in Herbivores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triglochinin is a cyanogenic glycoside found in plants of the Triglochin genus (arrowgrasses) and other species, which can pose a significant toxicity risk to grazing herbivores[1]. Cyanogenic glycosides are plant secondary metabolites that release toxic hydrogen cyanide (HCN) upon enzymatic hydrolysis[2][3]. Understanding the mechanisms by which herbivores detoxify this compound is crucial for livestock management, wildlife conservation, and for broader studies in xenobiotic metabolism.

The detoxification process is a two-stage mechanism. First, the glycoside is hydrolyzed, releasing hydrogen cyanide. This cyanide is then rapidly neutralized by specific enzymatic pathways. The second stage involves the metabolic processing of the remaining aglycone molecule. These application notes provide a comprehensive overview of the key metabolic pathways and detailed protocols for their investigation.

Section 1: Biochemical Pathways of this compound Detoxification

The detoxification of this compound in herbivores involves two primary stages: the rapid neutralization of hydrogen cyanide and the subsequent metabolism of the this compound aglycone.

Stage 1: Hydrolysis and Cyanide Detoxification

Upon ingestion and mastication, plant β-glucosidases, along with microbial enzymes in the rumen, hydrolyze this compound. This cleavage releases glucose and an unstable α-hydroxynitrile, which rapidly decomposes to hydrogen cyanide (HCN) and an aglycone. The highly toxic HCN is then detoxified by two main pathways:

  • The Rhodanese Pathway (Major Pathway): The primary mechanism for cyanide detoxification is its conversion to the significantly less toxic thiocyanate (B1210189) (SCN⁻)[4][5]. This reaction is catalyzed by the mitochondrial enzyme rhodanese (thiosulfate cyanide sulfurtransferase)[6][7]. Rhodanese utilizes a sulfur donor, typically thiosulfate (B1220275) (S₂O₃²⁻), to transfer a sulfane sulfur atom to the cyanide ion[6]. The resulting thiocyanate is water-soluble and readily excreted in urine.

  • The Glutathione (B108866) Pathway (Minor Pathway): Cyanide can also react with glutathione (GSH), a key cellular antioxidant[8]. This interaction can lead to the formation of 2-aminothiazoline-4-oxoaminoethanoic acid (ATOEA), which can serve as a biomarker for cyanide exposure[9].

Stage 2: Putative Metabolism of the this compound Aglycone

After the release of HCN, the remaining aglycone, a dicarboxylic acid derivative, must be metabolized. While direct studies on the this compound aglycone are not available, based on its chemical structure—(2E,4E)-4-(carboxymethylidene)hex-2-enedioic acid—a plausible metabolic route involves pathways common to fatty acid and xenobiotic metabolism. This putative pathway likely includes:

  • Phase I Metabolism: Functionalization reactions catalyzed by cytochrome P450 (CYP) enzymes, such as hydroxylation, to increase water solubility[10][11].

  • Phase II Metabolism: Conjugation reactions where the modified aglycone is coupled with endogenous molecules like glucuronic acid (via UDP-glucuronosyltransferases, UGTs) or glutathione (via glutathione S-transferases, GSTs) to facilitate excretion[12][13].

The following diagram illustrates the overall detoxification process.

Triglochinin_Detoxification cluster_ingestion Ingestion & Hydrolysis cluster_cyanide Stage 1: Cyanide Detoxification cluster_rhodanese Rhodanese Pathway (Major) cluster_gsh Glutathione Pathway (Minor) cluster_aglycone Stage 2: Putative Aglycone Metabolism This compound This compound Hydrolysis Enzymatic Hydrolysis (β-glucosidase) This compound->Hydrolysis HCN Hydrogen Cyanide (HCN) Hydrolysis->HCN Aglycone This compound Aglycone (Dicarboxylic Acid) Hydrolysis->Aglycone Rhodanese Rhodanese Enzyme HCN->Rhodanese ATOEA ATOEA (Excreted) HCN->ATOEA Thiocyanate Thiocyanate (SCN⁻) (Excreted in Urine) Rhodanese->Thiocyanate Thiosulfate Thiosulfate (Sulfur Donor) Thiosulfate->Rhodanese GSH Glutathione (GSH) GSH->ATOEA Non-enzymatic reaction PhaseI Phase I (e.g., CYP450 Oxidation) Aglycone->PhaseI PhaseII Phase II (e.g., Glucuronidation, GST Conjugation) PhaseI->PhaseII Excreted_Aglycone Excreted Conjugates PhaseII->Excreted_Aglycone

References

Application Notes and Protocols for Tracing Triglochinin Biosynthesis using Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing stable isotope labeling to investigate the biosynthesis of Triglochinin. This cyanogenic glucoside, found in plants such as Triglochin maritima (Sea Arrowgrass), is of interest for its potential biological activities and its role in plant defense mechanisms. Understanding its biosynthetic pathway is crucial for potential metabolic engineering and drug development applications.

Introduction to this compound and its Biosynthesis

This compound is a cyanogenic glucoside derived from the amino acid L-tyrosine.[1][2] Its biosynthesis involves a series of enzymatic conversions, with key intermediates and enzymes identified. The pathway is closely linked to the biosynthesis of another cyanogenic glucoside, taxiphyllin (B49757).[2] The initial step is the conversion of L-tyrosine to p-hydroxyphenylacetaldoxime, a reaction catalyzed by cytochrome P450 enzymes, specifically CYP79E1 and CYP79E2 in Triglochin maritima.[2] This aldoxime is then converted to p-hydroxyphenylacetonitrile, which serves as a crucial branch point. This nitrile can either be hydroxylated to form the cyanohydrin precursor of taxiphyllin or undergo further modifications to yield this compound.[2]

Stable isotope labeling is a powerful technique to elucidate such biosynthetic pathways. By feeding plants with precursors enriched with stable isotopes (e.g., ¹³C or ¹⁵N), researchers can trace the incorporation of these isotopes into downstream metabolites. Subsequent analysis, typically by mass spectrometry (MS), allows for the precise tracking of the labeled atoms, confirming precursor-product relationships and identifying novel intermediates.

Data Presentation

Currently, there is a lack of publicly available quantitative data from stable isotope labeling experiments specifically targeting this compound biosynthesis. The following table is a template that researchers can use to structure their data upon completion of the described experimental protocols.

Table 1: Template for Quantitative Analysis of ¹³C Incorporation into this compound and its Precursors from [U-¹³C]-L-Tyrosine Feeding.

AnalyteRetention Time (min)Monoisotopic Mass (m/z)M+0 (Unlabeled) Peak AreaM+n (Labeled) Peak Area% LabelingFold Enrichment
L-Tyrosine e.g., 2.5e.g., 182.081
p-Hydroxyphenylacetaldoxime e.g., 5.1e.g., 152.071
p-Hydroxyphenylacetonitrile e.g., 6.3e.g., 134.060
This compound e.g., 8.9e.g., 360.098
Taxiphyllin e.g., 7.8e.g., 314.103

Note: The values for Retention Time and m/z are illustrative and should be determined experimentally.

Experimental Protocols

The following protocols provide a framework for conducting stable isotope labeling experiments to trace the biosynthesis of this compound.

Protocol 1: In Vivo Stable Isotope Labeling of Triglochin maritima with [U-¹³C]-L-Tyrosine

Objective: To label this compound and its biosynthetic intermediates in Triglochin maritima by feeding the plant with uniformly ¹³C-labeled L-tyrosine.

Materials:

  • Triglochin maritima plants

  • [U-¹³C]-L-Tyrosine (99 atom % ¹³C)

  • Hoagland solution (or other suitable plant nutrient solution)

  • Sterile water

  • Liquid nitrogen

  • Mortar and pestle or cryogenic grinder

  • Lyophilizer (freeze-dryer)

Procedure:

  • Plant Acclimatization: Grow healthy Triglochin maritima plants in a controlled environment (e.g., growth chamber) with a defined light/dark cycle and temperature for at least one week before the experiment.

  • Preparation of Labeling Solution: Prepare a stock solution of [U-¹³C]-L-Tyrosine in sterile water. The final concentration in the feeding solution should be empirically determined but a starting point of 1-5 mM is recommended.

  • Feeding: Administer the labeling solution to the plants. This can be done through hydroponic addition to the nutrient solution or by direct application to the soil or growth medium. A control group of plants should be fed with an identical solution containing unlabeled L-tyrosine.

  • Incubation: Allow the plants to metabolize the labeled precursor for a defined period. Time-course experiments (e.g., harvesting at 6, 12, 24, 48, and 72 hours) are recommended to track the flux of the label through the pathway.

  • Harvesting: At each time point, harvest the plant material (e.g., leaves, stems, roots) and immediately flash-freeze in liquid nitrogen to quench all metabolic activity.

  • Sample Preparation: Grind the frozen plant tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder. Lyophilize the powdered tissue to remove water. Store the dried powder at -80°C until extraction.

Protocol 2: Extraction of this compound and Intermediates for LC-MS Analysis

Objective: To extract this compound and its precursors from labeled plant material for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Lyophilized, labeled plant powder

  • 80% Methanol (LC-MS grade)

  • Deionized water (LC-MS grade)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other suitable material)

  • LC-MS vials

Procedure:

  • Extraction: Weigh approximately 100 mg of the lyophilized plant powder into a microcentrifuge tube. Add 1 mL of 80% methanol.

  • Homogenization: Vortex the mixture vigorously for 1 minute.

  • Sonication (Optional): Sonicate the sample in a water bath for 15 minutes to enhance extraction efficiency.

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the solid plant material.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Re-extraction (Optional): For exhaustive extraction, the pellet can be re-extracted with another 1 mL of 80% methanol, and the supernatants can be combined.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

  • Storage: Store the extracts at -20°C until LC-MS analysis.

Protocol 3: Quantitative Analysis by LC-MS

Objective: To separate, identify, and quantify labeled and unlabeled this compound and its precursors using LC-MS.

Instrumentation and Parameters:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column is a suitable starting point for separating these polar compounds.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 15-20 minutes is a typical starting point. The gradient should be optimized for the best separation of the target analytes.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is essential for accurately resolving the isotopic patterns of the labeled compounds.

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is often suitable for cyanogenic glucosides.

    • Data Acquisition: Acquire data in full scan mode to detect all ions and in targeted MS/MS mode to confirm the identity of the compounds of interest by fragmentation patterns.

Data Analysis:

  • Compound Identification: Identify the peaks corresponding to L-tyrosine, p-hydroxyphenylacetaldoxime, p-hydroxyphenylacetonitrile, this compound, and taxiphyllin based on their retention times and accurate masses. The identity of each compound should be confirmed by comparing its fragmentation pattern (MS/MS spectrum) with that of an authentic standard or with literature data.

  • Isotopologue Analysis: For each identified compound, extract the ion chromatograms for the unlabeled (M+0) and all possible ¹³C-labeled isotopologues (M+1, M+2, ... M+n, where n is the number of carbon atoms in the molecule).

  • Quantification: Calculate the peak area for each isotopologue. The percentage of labeling can be calculated as: % Labeling = (Sum of Labeled Isotopologue Areas) / (Total Area of all Isotopologues) * 100

  • Flux Analysis: By analyzing the rate of label incorporation into each intermediate and the final product over time, the metabolic flux through the pathway can be estimated.

Visualization of Pathways and Workflows

Triglochinin_Biosynthesis Tyrosine L-Tyrosine Aldoxime p-Hydroxyphenyl- acetaldoxime Tyrosine->Aldoxime CYP79E1/E2 Nitrile p-Hydroxyphenyl- acetonitrile Aldoxime->Nitrile This compound This compound Nitrile->this compound Further Modifications Taxiphyllin Taxiphyllin Nitrile->Taxiphyllin Hydroxylation & Glucosylation Experimental_Workflow cluster_labeling In Vivo Labeling cluster_extraction Sample Preparation cluster_analysis Analysis Plant Triglochin maritima Acclimatization Feeding Feeding with [U-¹³C]-L-Tyrosine Plant->Feeding Harvesting Time-course Harvesting Feeding->Harvesting Grinding Cryogenic Grinding Harvesting->Grinding Lyophilization Lyophilization Grinding->Lyophilization Extraction Methanol Extraction Lyophilization->Extraction LCMS LC-MS Analysis Extraction->LCMS Data Data Processing & Quantification LCMS->Data

References

Application Note: High-Throughput Screening for Inhibitors of Triglochinin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triglochinin is a cyanogenic glucoside derived from the amino acid L-tyrosine, found in plants such as Triglochin maritima (seaside arrow grass).[1] Cyanogenic glucosides are a class of plant defense compounds that release toxic hydrogen cyanide (HCN) upon enzymatic degradation, deterring herbivores.[2] The biosynthesis of this compound involves a multi-step enzymatic pathway, presenting key opportunities for targeted inhibition. The development of inhibitors for this pathway is of interest for agricultural applications, studying plant defense mechanisms, and potentially for modulating the toxicity of cyanogenic plants.

The biosynthesis from L-tyrosine to the intermediate p-hydroxymandelonitrile is catalyzed by multifunctional cytochrome P450 (CYP) enzymes.[1] The final step involves the glucosylation of an aglycone precursor by a UDP-glucosyltransferase (UGT). This application note provides a detailed protocol for a high-throughput screening (HTS) campaign designed to identify inhibitors of the key enzymatic steps in this compound synthesis. The primary focus is on a fluorescence-based assay targeting the UGT enzyme, which is a common and highly tractable target for HTS.

Principle of the Assay

The this compound biosynthesis pathway offers two primary enzyme classes as targets for inhibition: cytochrome P450s and UDP-glucosyltransferases.

  • Cytochrome P450 (CYP) Inhibition Assay: The initial steps converting L-tyrosine into p-hydroxymandelonitrile are catalyzed by CYP enzymes.[1] High-throughput assays for CYP inhibition are well-established, often using fluorogenic probe substrates that become fluorescent upon metabolism by the CYP enzyme.[3][4] A decrease in fluorescence in the presence of a test compound indicates potential inhibition.[4]

  • UDP-Glucosyltransferase (UGT) Inhibition Assay: The final step in the synthesis is the transfer of a glucose moiety from UDP-glucose to a hydroxynitrile precursor. UGT activity can be monitored by detecting the formation of the reaction byproduct, uridine (B1682114) diphosphate (B83284) (UDP).[5] The Transcreener® UDP² Assay is a highly sensitive, fluorescence-based immunodetection method that measures the UDP produced.[6] In this competitive assay, UDP generated by the UGT competes with a fluorescently labeled UDP tracer for binding to a specific antibody. High UGT activity leads to high UDP production, which displaces the tracer from the antibody, resulting in a low fluorescence signal. Conversely, inhibition of UGT activity results in low UDP production and a high fluorescence signal. This "mix-and-read" format is robust and ideal for HTS.[6][7]

This protocol will focus on the UGT inhibition assay due to its high specificity and adaptability for HTS workflows.

This compound Biosynthesis Pathway

The synthesis of this compound begins with L-tyrosine and proceeds through several enzymatic steps. The key enzymes targeted for inhibition are the cytochrome P450 monooxygenases and the UDP-glucosyltransferase.

Triglochinin_Pathway cluster_0 Biosynthesis of this compound Tyrosine L-Tyrosine Oxime p-Hydroxyphenyl- acetaldoxime Tyrosine->Oxime CYP79 (Target 1) Nitrile p-Hydroxyphenyl- acetonitrile Oxime->Nitrile CYP71 (Target 1) Hydroxynitrile p-Hydroxymandelonitrile Nitrile->Hydroxynitrile CYP71 (Target 1) This compound This compound Hydroxynitrile->this compound UGT (Target 2) UDP UDP Hydroxynitrile->UDP UDP_Glucose UDP-Glucose UDP_Glucose->Hydroxynitrile

Caption: Proposed biosynthetic pathway of this compound from L-tyrosine.

Experimental Workflow for HTS

The following workflow outlines the major steps for a typical HTS campaign to identify inhibitors of the target UGT enzyme from a large compound library.

HTS_Workflow cluster_workflow HTS Workflow for UGT Inhibitors start Start: Compound Library (e.g., 100,000 compounds) dispense 1. Dispense Compounds into 384-well plates start->dispense add_enzyme 2. Add UGT Enzyme and Substrate (Hydroxynitrile) dispense->add_enzyme add_cofactor 3. Initiate Reaction with UDP-Glucose add_enzyme->add_cofactor incubate 4. Incubate at RT (e.g., 60 minutes) add_cofactor->incubate add_detection 5. Add Transcreener® UDP² Detection Reagent incubate->add_detection incubate2 6. Incubate at RT (e.g., 60 minutes) add_detection->incubate2 read_plate 7. Read Fluorescence (e.g., Ex/Em 620/670 nm) incubate2->read_plate analyze 8. Data Analysis: Calculate % Inhibition, Z' read_plate->analyze hit_id 9. Hit Identification (e.g., >50% Inhibition) analyze->hit_id end End: Confirmed Hits hit_id->end

Caption: High-throughput screening workflow for identifying UGT inhibitors.

Detailed Experimental Protocols

Materials and Reagents
  • Enzyme: Purified recombinant UGT enzyme capable of utilizing p-hydroxymandelonitrile or a similar precursor.

  • Substrates: p-hydroxymandelonitrile (or appropriate aglycone), UDP-glucose.

  • Assay Kit: Transcreener® UDP² FP Assay Kit (BellBrook Labs).

  • Assay Plates: 384-well, low-volume, black, round-bottom polystyrene plates.

  • Buffer: HEPES buffer (pH 7.5), MgCl₂, Brij-35.

  • Controls: Known UGT inhibitor (e.g., for positive control), DMSO (for negative control).

  • Instruments: Automated liquid handler, multi-mode plate reader with fluorescence polarization capability.

HTS Protocol for UGT Inhibition

This protocol is designed for a final assay volume of 20 µL in a 384-well plate format.

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 100 nL of test compounds from the library (typically dissolved in DMSO) into the assay plates.

    • Dispense 100 nL of DMSO into control wells (negative control, 0% inhibition).

    • Dispense 100 nL of a known UGT inhibitor into positive control wells (100% inhibition).

  • Enzyme and Substrate Addition:

    • Prepare a 2X enzyme/substrate mix in assay buffer containing the UGT enzyme and the aglycone substrate (p-hydroxymandelonitrile).

    • Dispense 10 µL of this mix into all wells of the assay plate.

    • Incubate for 15 minutes at room temperature.

  • Reaction Initiation:

    • Prepare a 2X cofactor solution containing UDP-glucose in assay buffer.

    • Add 10 µL of the UDP-glucose solution to all wells to start the enzymatic reaction. The final concentration of DMSO should be ≤ 0.5%.

  • Enzymatic Reaction Incubation:

    • Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% substrate conversion).

  • Detection:

    • Prepare the Transcreener® UDP² detection mix according to the manufacturer's instructions.

    • Add 10 µL of the detection mix to all wells to stop the enzymatic reaction.

  • Detection Incubation:

    • Incubate the plate for 60 minutes at room temperature to allow the detection reaction to reach equilibrium.

  • Data Acquisition:

    • Read the fluorescence polarization on a compatible plate reader.

Data Presentation and Analysis

Primary Screen Analysis

The primary screen identifies "hits" by measuring the percent inhibition of each compound at a single concentration (e.g., 10 µM).

  • Percent Inhibition Calculation: % Inhibition = 100 * (Signal_Compound - Signal_Neg_Ctrl) / (Signal_Pos_Ctrl - Signal_Neg_Ctrl)

    • Signal_Compound: Fluorescence signal from a well with a test compound.

    • Signal_Neg_Ctrl: Average signal from DMSO-only wells (0% inhibition).

    • Signal_Pos_Ctrl: Average signal from wells with a potent inhibitor (100% inhibition).

  • Assay Quality Control: The Z'-factor is calculated to assess the quality of the assay. A Z' > 0.5 is considered excellent for HTS. Z' = 1 - (3 * (SD_Pos_Ctrl + SD_Neg_Ctrl)) / |Avg_Pos_Ctrl - Avg_Neg_Ctrl|

Dose-Response and IC₅₀ Determination

Hits from the primary screen are confirmed and characterized in dose-response experiments to determine their potency (IC₅₀).

  • Protocol: A serial dilution of the hit compound is prepared (e.g., 10-point, 3-fold dilution). The assay is run as described above with these varying concentrations.

  • Data Analysis: The percent inhibition is plotted against the logarithm of the compound concentration. A four-parameter logistic model is used to fit the curve and determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Sample Quantitative Data

The following table presents hypothetical data for confirmed hits from a screening campaign.

Compound IDHTS % Inhibition @ 10 µMIC₅₀ (µM)Hill SlopeMax Inhibition (%)
Hit-00185.21.51.198.5
Hit-00278.93.80.995.2
Hit-00365.112.51.092.8
Hit-00455.825.11.288.0

Conclusion

This application note provides a comprehensive framework for establishing a high-throughput screening campaign to identify novel inhibitors of this compound synthesis. By targeting the terminal UDP-glucosyltransferase enzyme with a robust, fluorescence-based assay, researchers can efficiently screen large compound libraries. The outlined workflow, from primary screening to IC₅₀ determination, ensures the reliable identification and characterization of potent and selective inhibitors for further investigation in agricultural and biochemical research.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Triglochinin Instability During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the cyanogenic glycoside Triglochinin, maintaining its stability during sample preparation is a critical challenge. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a cyanogenic glycoside, a class of naturally occurring compounds that can release hydrogen cyanide upon enzymatic hydrolysis. This inherent instability poses a significant challenge during extraction and analysis, as the degradation of this compound can lead to inaccurate quantification and misinterpretation of experimental results. The primary degradation pathway involves the enzymatic action of β-glucosidase, which is often co-extracted with this compound from plant matrices.

Q2: What are the main factors that contribute to this compound degradation during sample preparation?

Several factors can lead to the degradation of this compound:

  • Enzymatic Activity: The presence of β-glucosidase is the primary driver of this compound hydrolysis.

  • pH: The stability of cyanogenic glycosides is pH-dependent. Non-optimal pH can accelerate degradation.

  • Temperature: Elevated temperatures can increase the rate of both enzymatic and non-enzymatic degradation.

  • Solvent Choice: The type of solvent used for extraction can influence enzyme activity and the stability of the glycoside.

  • Mechanical Stress: Grinding or homogenization of plant material can bring the enzyme and substrate into contact, initiating degradation.

Q3: How can I prevent enzymatic degradation of this compound during extraction?

To minimize enzymatic degradation, it is crucial to inactivate endogenous enzymes promptly. This can be achieved through several methods:

  • Heat Treatment: Boiling the plant material in a solvent like ethanol (B145695) or methanol (B129727) immediately after harvesting can denature β-glucosidase.

  • Solvent Selection: Using organic solvents such as methanol or ethanol can inhibit enzyme activity.

  • Low Temperatures: Performing extraction at low temperatures can slow down enzymatic reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound.

Problem Potential Cause Recommended Solution
Low or no detectable this compound in the extract. Enzymatic degradation during sample preparation.Immediately after sample collection, boil the plant material in ethanol or methanol to deactivate endogenous enzymes. Alternatively, freeze-dry the sample immediately and store it at -80°C until extraction.
Inefficient extraction.Optimize the extraction solvent. A mixture of methanol and water (e.g., 80:20 v/v) is often effective for extracting cyanogenic glycosides. Consider using ultrasonication or microwave-assisted extraction to improve efficiency.
High variability in this compound concentrations between replicate samples. Inconsistent enzyme inactivation.Ensure uniform and rapid heat treatment or solvent exposure for all samples.
Non-homogenous sample.Thoroughly grind and mix the plant material to ensure a representative sample is taken for each extraction.
Presence of unexpected peaks in the chromatogram. Degradation products of this compound.Confirm the identity of the peaks using mass spectrometry (MS). Optimize sample preparation to minimize degradation.
Co-extraction of interfering compounds.Use a solid-phase extraction (SPE) clean-up step to remove interfering substances before HPLC analysis.

Experimental Protocols

Below are detailed methodologies for key experiments related to this compound analysis.

Protocol 1: Extraction of this compound from Plant Material

This protocol is designed to minimize degradation and maximize the yield of intact this compound.

Materials:

  • Fresh or freeze-dried plant material

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Grinder or mortar and pestle

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Sample Preparation: If using fresh plant material, immediately chop it into small pieces and immerse in boiling methanol for 10 minutes to inactivate enzymes. If using freeze-dried material, grind it to a fine powder.

  • Extraction:

    • Weigh approximately 1 gram of the prepared plant material into a centrifuge tube.

    • Add 10 mL of 80% aqueous methanol.

    • Vortex the mixture for 1 minute.

    • Place the tube in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Storage: If not analyzed immediately, store the extract at -20°C.

Protocol 2: Stability-Indicating HPLC Method for this compound Quantification

This method allows for the separation and quantification of this compound from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 30% B

    • 20-25 min: 30% to 5% B

    • 25-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 1 to 100 µg/mL. Inject each standard and construct a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject the filtered sample extract into the HPLC system.

  • Quantification: Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound in the sample using the calibration curve.

Visualizing Workflows and Pathways

This compound Degradation Pathway

The primary degradation pathway of this compound is initiated by the enzyme β-glucosidase, leading to the release of hydrogen cyanide.

G This compound Degradation Pathway This compound This compound Unstable_Aglycone Unstable Aglycone + Glucose This compound->Unstable_Aglycone Hydrolysis HCN Hydrogen Cyanide + Aldehyde/Ketone Unstable_Aglycone->HCN Spontaneous Decomposition Enzyme β-glucosidase Enzyme->this compound

Caption: Enzymatic degradation of this compound.

Experimental Workflow for this compound Analysis

This workflow outlines the key steps from sample collection to data analysis for accurate this compound quantification.

G This compound Analysis Workflow A Sample Collection (Plant Material) B Enzyme Inactivation (e.g., Boiling in Ethanol) A->B C Extraction (e.g., 80% Methanol, Ultrasonication) B->C D Clarification (Centrifugation & Filtration) C->D E HPLC Analysis D->E F Data Analysis & Quantification E->F

Caption: Sample preparation and analysis workflow.

Troubleshooting Logic

This diagram illustrates a logical approach to troubleshooting common issues in this compound analysis.

G Troubleshooting Logic for this compound Analysis Start Low/No this compound Peak? Check_Enzyme_Inactivation Review Enzyme Inactivation Step? Start->Check_Enzyme_Inactivation Yes Optimize_HPLC Optimize HPLC Method? Start->Optimize_HPLC No Check_Extraction Review Extraction Protocol? Check_Extraction->Optimize_HPLC No Issue Inefficient_Extraction Inefficient Extraction Check_Extraction->Inefficient_Extraction Issue Found Check_Enzyme_Inactivation->Check_Extraction No Issue Degradation Degradation Suspected Check_Enzyme_Inactivation->Degradation Issue Found Poor_Separation Poor Separation Optimize_HPLC->Poor_Separation Issue Found Success Problem Solved Degradation->Success Inefficient_Extraction->Success Poor_Separation->Success

Technical Support Center: Optimizing Triglochinin Analysis in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Triglochinin. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving the resolution of this compound and its isomers during High-Performance Liquid Chromatography (HPLC) analysis. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.

Troubleshooting Guide: Improving Resolution of this compound and its Isomers

Poor resolution between this compound and its isomers is a frequent challenge in HPLC analysis. This guide provides a systematic approach to diagnosing and resolving these separation issues.

Common Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution Between Isomeric Peaks 1. Mobile Phase Composition Not Optimal: The organic solvent ratio, pH, or buffer concentration may not be suitable for separating compounds with very similar polarities. 2. Inappropriate Stationary Phase: The column chemistry (e.g., C18) may not provide sufficient selectivity for the isomers. 3. Gradient Slope is Too Steep: A rapid increase in the organic solvent percentage may not allow enough time for the isomers to separate on the column.1. Optimize Mobile Phase:     - Adjust the organic modifier (e.g., acetonitrile (B52724), methanol) concentration.     - Modify the pH of the aqueous phase. For acidic compounds like this compound, a lower pH can improve peak shape and retention.     - Introduce an ion-pairing reagent if ionic interactions are affecting separation. 2. Select an Alternative Column:     - Try a column with a different stationary phase, such as a phenyl-hexyl or a biphenyl (B1667301) column, to introduce different separation mechanisms (e.g., pi-pi interactions).     - For suspected epimers or enantiomers, a chiral stationary phase (CSP) is often necessary for complete resolution. 3. Shallow the Gradient:     - Decrease the rate of change of the organic solvent concentration during the elution of the isomers to increase the separation time between them.
Peak Tailing 1. Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar analytes, causing tailing. 2. Column Overload: Injecting too much sample can lead to broadened and tailing peaks. 3. Column Contamination/Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shape. 4. Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak tailing.1. Modify Mobile Phase:     - Lower the pH of the mobile phase by adding an acid like formic acid or trifluoroacetic acid (typically 0.1%).[1]     - Add a competitive base, such as triethylamine (B128534) (TEA), to the mobile phase to mask active silanol sites. 2. Reduce Sample Concentration:     - Dilute the sample or reduce the injection volume. 3. Column Maintenance:     - Flush the column with a strong solvent to remove contaminants.     - Use a guard column to protect the analytical column.     - If performance does not improve, replace the column. 4. Adjust Mobile Phase pH:     - Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.
Broad Peaks 1. High Extra-Column Volume: Excessive volume in the tubing, fittings, or detector flow cell can cause peak broadening. 2. Column Degradation: A void at the column inlet or a damaged stationary phase can lead to broad peaks. 3. Inappropriate Mobile Phase Viscosity: A highly viscous mobile phase can lead to poor mass transfer and broader peaks.1. Minimize Extra-Column Volume:     - Use shorter, narrower internal diameter tubing.     - Ensure all fittings are properly connected. 2. Inspect and Replace Column:     - Check for voids at the column inlet. If present, the column may need to be replaced. 3. Optimize Mobile Phase:     - Adjust the mobile phase composition to reduce viscosity. For example, switching from methanol (B129727) to acetonitrile can lower viscosity.

Quantitative Data Summary: Illustrative Examples

The following tables provide hypothetical but realistic data to illustrate the impact of different chromatographic parameters on the resolution of this compound and a closely eluting isomer.

Table 1: Effect of Mobile Phase Composition on Resolution

Mobile Phase A (Aqueous)Mobile Phase B (Organic)GradientResolution (Rs)Peak Tailing Factor (Tf)
0.1% Formic Acid in WaterAcetonitrile20-40% B in 20 min1.21.5
0.1% Formic Acid in WaterMethanol30-50% B in 20 min1.41.3
20 mM Phosphate Buffer (pH 3.0)Acetonitrile20-40% B in 20 min1.61.1

Table 2: Effect of Column Stationary Phase on Resolution

Column TypeDimensionsMobile PhaseResolution (Rs)Peak Tailing Factor (Tf)
C184.6 x 150 mm, 3.5 µm0.1% Formic Acid in Water/Acetonitrile Gradient1.31.4
Phenyl-Hexyl4.6 x 150 mm, 3.5 µm0.1% Formic Acid in Water/Acetonitrile Gradient1.81.2
Chiral (Cellulose-based)4.6 x 250 mm, 5 µmHexane/Ethanol (90:10)> 2.0 (baseline)1.1

Frequently Asked Questions (FAQs)

Q1: We are observing poor resolution between two peaks that we suspect are diastereomers of this compound. What is the first step to improve their separation?

A1: The initial and most impactful step is to optimize the mobile phase.[1] Start by adjusting the organic solvent (acetonitrile or methanol) concentration and the gradient slope. A shallower gradient often provides better resolution for closely eluting compounds. Simultaneously, optimizing the pH of the aqueous phase is crucial. Since this compound is an acidic compound, operating at a lower pH (e.g., with 0.1% formic acid) can improve peak shape and potentially enhance selectivity between diastereomers.

Q2: Our this compound peak is consistently tailing, even after optimizing the mobile phase pH. What should we investigate next?

A2: If peak tailing persists after mobile phase optimization, the issue likely lies with secondary interactions on the column or instrumental effects. The primary suspect is often interaction with residual silanol groups on the silica (B1680970) packing. Consider using a modern, end-capped column designed to minimize these interactions. Alternatively, adding a small amount of a competitive base like triethylamine (TEA) to the mobile phase can help mask the active silanol sites. Also, check for potential column overload by injecting a diluted sample. If these steps do not resolve the issue, inspect your system for extra-column volume, such as excessively long or wide tubing.

Q3: When should we consider using a chiral HPLC column for this compound analysis?

A3: A chiral stationary phase (CSP) is necessary when you need to separate enantiomers or certain epimers that are not resolved on standard achiral columns like C18 or phenyl-hexyl.[2] If you have identified that your sample contains enantiomeric pairs of this compound or its isomers and their separation is critical for your research (e.g., for pharmacological activity studies), then a chiral column is the appropriate choice. Polysaccharide-based chiral columns are often a good starting point for the separation of a wide range of chiral compounds.[2]

Q4: Can temperature programming be used to improve the resolution of this compound isomers?

A4: Yes, adjusting the column temperature can influence selectivity and resolution. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency. However, the effect on selectivity for isomers is compound-dependent. It is recommended to systematically evaluate a range of temperatures (e.g., 25°C, 30°C, 35°C, 40°C) to determine the optimal condition for your specific separation.

Q5: What are the typical starting conditions for developing an HPLC method for this compound?

A5: A good starting point for method development for this compound, a cyanogenic glycoside, would be a reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).[1] For the mobile phase, begin with a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (Mobile Phase B). A typical starting gradient could be 10-90% B over 30 minutes. The flow rate can be set to 1.0 mL/min, and UV detection can be performed around 210-220 nm, where many cyanogenic glycosides exhibit absorbance.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for this compound Analysis

This protocol provides a general starting point for the analysis of this compound and can be optimized for specific isomeric separations.

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-25 min: Linear gradient from 10% to 50% B

      • 25-30 min: Hold at 90% B (column wash)

      • 30.1-35 min: Return to 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 215 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or a mixture of water and organic solvent similar to the initial mobile phase) to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Protocol 2: Chiral HPLC Method for the Separation of this compound Epimers

This protocol is designed for the separation of potential epimeric forms of this compound.

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column oven, and a DAD or UV detector.

  • Chromatographic Conditions:

    • Column: Chiral stationary phase column (e.g., cellulose (B213188) tris(3,5-dimethylphenylcarbamate) coated on silica gel, 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of n-Hexane and Ethanol (e.g., 90:10 v/v). Note: The optimal ratio may need to be determined empirically.

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 215 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

    • Filter the sample solution through a 0.45 µm PTFE syringe filter before injection.

Visualizations

Troubleshooting_Workflow start Poor Resolution or Peak Tailing Observed q1 Are isomers suspected? start->q1 a1_yes Optimize Mobile Phase Selectivity (Organic Solvent, pH) q1->a1_yes Yes a1_no Check for Peak Tailing q1->a1_no No q2 Resolution Still Poor? a1_yes->q2 a2_yes Address Silanol Interactions (Lower pH, End-capped Column) a1_no->a2_yes Yes a2_no Investigate Instrumental Effects (Extra-column Volume, Temperature) a1_no->a2_no No a2_yes->q2 end Resolution Achieved a2_no->end a3_yes Consider Alternative Stationary Phase (Phenyl-Hexyl, Biphenyl) q2->a3_yes Yes q2->end No q3 Enantiomers or Epimers Suspected? a3_yes->q3 a4_yes Employ Chiral Stationary Phase (CSP) q3->a4_yes Yes q3->end No a4_yes->end

Caption: A troubleshooting workflow for improving HPLC resolution.

Method_Development_Pyramid cluster_0 Method Development Strategy level1 Column Selection (Foundation) level2 Mobile Phase Optimization (Major Impact) level2->level1 level3 Temperature & Flow Rate (Fine-Tuning) level3->level2 level4 Gradient Optimization (Resolution Enhancement) level4->level3

Caption: A hierarchical approach to HPLC method development.

References

Troubleshooting low yield in Triglochinin extraction protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Triglochinin extraction protocols and overcoming challenges related to low yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which plant species is it commonly found?

This compound is a cyanogenic glycoside, a type of naturally occurring compound that can release hydrogen cyanide upon enzymatic hydrolysis.[1][2] It is primarily found in plants of the Triglochin genus, such as Seaside Arrowgrass (Triglochin maritima) and Marsh Arrowgrass (Triglochin palustris).[3]

Q2: What are the main challenges associated with this compound extraction?

The primary challenge in this compound extraction is its potential for degradation, leading to low yields. As a cyanogenic glycoside, this compound is susceptible to hydrolysis, which can be triggered by endogenous plant enzymes (β-glucosidases), pH changes, and elevated temperatures.[1][2] Preventing the activation of these enzymes and controlling the extraction conditions are crucial for maximizing the yield of the intact glycoside.

Q3: Which solvents are recommended for this compound extraction?

Aqueous methanol (B129727) or ethanol (B145695) solutions are generally effective for extracting cyanogenic glycosides.[4] For instance, a 75% methanol solution has been successfully used for the extraction of cyanogenic glycosides from flaxseed.[4] Another study on the extraction of polyphenols from Triglochin maritima utilized an ethanol/water mixture at an acidic pH of 2.[5] Hot water has also been reported as an extraction solvent for this compound.[3] The choice of solvent will depend on the specific protocol and downstream applications.

Q4: How can I quantify the amount of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of cyanogenic glycosides like this compound.[6][7][8] This technique allows for the separation and quantification of the target compound from other components in the plant extract.

Troubleshooting Guide: Low this compound Yield

This guide addresses common issues that can lead to low yields during this compound extraction and provides potential solutions.

Problem Potential Cause Suggested Solution
Low overall extract yield Inadequate cell lysis and solvent penetration. - Ensure the plant material is finely and uniformly ground to increase the surface area for extraction. - Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance cell disruption and solvent penetration.
Suboptimal extraction parameters. - Optimize the solvent-to-solid ratio. A higher ratio may improve extraction efficiency but will require more solvent. - Increase the extraction time or the number of extraction cycles to ensure complete extraction.
Low this compound concentration in the extract (as determined by HPLC) Degradation of this compound due to enzymatic activity. - Inactivate endogenous enzymes: Immediately after harvesting, flash-freeze the plant material in liquid nitrogen and lyophilize (freeze-dry). Alternatively, blanching the fresh material or extracting with boiling alcohol can help deactivate enzymes.[6]
Degradation of this compound due to pH. - Cyanogenic glycosides can be unstable in acidic or alkaline conditions.[1] Maintain a neutral or slightly acidic pH during extraction and storage, unless a specific protocol requires acidic conditions for other reasons. A study on catechins, another class of plant compounds, found them to be more stable around pH 4.[5]
Degradation of this compound due to high temperature. - Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a controlled, low temperature (e.g., below 40-50°C) to remove the solvent.[4] While some protocols use heat, prolonged exposure can lead to degradation.
Improper storage of plant material or extracts. - Store ground plant material in a cool, dark, and dry place. Studies on flaxseed showed stability for up to 7 days at room temperature, refrigeration, or freezing.[4] - Store extracts at low temperatures (-20°C or -80°C) to minimize degradation. Extracts may be stable for up to one week at room temperature and at least two weeks when refrigerated or frozen.[4]
Inaccurate quantification of this compound Interference from other co-extracted compounds. - Use a validated HPLC method with a suitable column (e.g., C18) and mobile phase to achieve good separation of this compound from other plant metabolites.[7][8]
Lack of a pure this compound standard for calibration. - If a commercial standard is unavailable, it may be necessary to isolate and purify this compound to create an in-house reference standard for accurate quantification.

Experimental Protocols

Protocol 1: Optimized Extraction of Cyanogenic Glycosides (Adapted from Flaxseed Protocol)

This protocol is based on a method developed for the extraction of cyanogenic glycosides from flaxseed and can be adapted for this compound extraction from Triglochin species.[4]

  • Sample Preparation:

    • Grind dried and lyophilized plant material to a fine powder using a high-speed impact mill.

  • Extraction:

    • Weigh a known amount of the powdered plant material (e.g., 1 gram).

    • Add a 75% methanol-water solution at a specific solvent-to-solid ratio (e.g., 10:1 v/w).

    • Place the mixture in a sonicating water bath at 40°C for 30 minutes.

    • For exhaustive extraction, repeat the extraction process two more times with fresh solvent.

  • Sample Clarification:

    • Centrifuge the extract to pellet the solid plant material.

    • Filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification

The following provides a general framework for developing an HPLC method for this compound quantification. Method validation is crucial for accurate results.[7][8]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient program should be optimized to achieve good separation of this compound.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: The optimal wavelength for detecting this compound should be determined by analyzing a pure standard with a photodiode array (PDA) detector.

  • Quantification: Create a calibration curve using a series of known concentrations of a pure this compound standard. The concentration of this compound in the plant extracts can then be determined by comparing their peak areas to the calibration curve.

Visualizing the Troubleshooting Process

To aid in diagnosing issues with low this compound yield, the following diagrams illustrate the key decision points and workflow.

TroubleshootingWorkflow start Start: Low this compound Yield check_plant_material Step 1: Verify Plant Material - Correct species? - Proper harvesting and storage? start->check_plant_material check_extraction_protocol Step 2: Review Extraction Protocol - Appropriate solvent? - Optimized parameters? check_plant_material->check_extraction_protocol Material OK check_degradation Step 3: Investigate Potential Degradation - Enzyme inactivation? - Controlled pH and temperature? check_extraction_protocol->check_degradation Protocol OK check_quantification Step 4: Validate Quantification Method - HPLC method optimized? - Accurate standard curve? check_degradation->check_quantification Degradation Minimized solution Solution: Optimized Protocol check_quantification->solution Quantification Validated

Caption: A flowchart for troubleshooting low this compound yield.

ExperimentalWorkflow plant_material Plant Material (Triglochin sp.) grinding Grinding plant_material->grinding extraction Extraction (e.g., 75% MeOH, Sonication) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc HPLC Analysis filtration->hplc quantification Quantification hplc->quantification

Caption: A general workflow for this compound extraction and analysis.

References

Technical Support Center: Preventing Enzymatic Degradation of Triglochinin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the preservation of Triglochinin in plant samples. This resource provides researchers, scientists, and drug development professionals with detailed guidance to mitigate the enzymatic degradation of this cyanogenic glucoside during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a major concern?

A1: this compound is a cyanogenic glucoside found in various plant species, such as those from the Triglochin genus.[1] Like other cyanogenic glycosides, it is part of a two-component plant defense system.[2] When plant tissues are damaged, endogenous enzymes, primarily β-glucosidases, hydrolyze this compound. This degradation leads to the release of toxic hydrogen cyanide (HCN) and other breakdown products.[2][3][4] For researchers, this enzymatic action is a significant concern as it results in the loss of the intact parent molecule, leading to inaccurate quantification, reduced yields for drug development, and altered biological activity of the plant extract.

Q2: What are the primary enzymes responsible for the degradation of this compound?

A2: The initial and key step in the degradation of this compound is catalyzed by β-glucosidases (EC 3.2.1.21).[4][5] These enzymes are naturally present in the plant but are separated from this compound in intact cells. Upon tissue disruption during harvesting or sample preparation, β-glucosidases come into contact with this compound and cleave the glycosidic bond.[2] This is followed by a second step, which can be spontaneous or catalyzed by an α-hydroxynitrile lyase, leading to the release of hydrogen cyanide.[4]

Q3: What are the tell-tale signs of this compound degradation in my samples?

A3: The most definitive sign of degradation is a lower-than-expected yield of this compound in your final extract. Another key indicator is the detection of degradation byproducts when analyzing your extract using techniques like HPLC or LC-MS. For cyanogenic glucosides in general, the characteristic almond-like smell of hydrogen cyanide can also be an indicator of extensive degradation, although this is not a quantitative measure.

Q4: How can I prevent enzymatic activity the moment I collect my plant samples in the field?

A4: Immediate enzyme inactivation upon collection is critical. The most effective method is to flash-freeze the samples in liquid nitrogen directly after harvesting.[6] This rapid freezing halts enzymatic processes. If liquid nitrogen is not available, placing samples immediately on dry ice is a viable alternative. The goal is to freeze the tissue as quickly as possible to prevent cell damage from ice crystal formation, which can inadvertently promote enzymatic activity upon thawing.[6]

Q5: What is the best way to store my plant samples long-term to keep this compound intact?

A5: For long-term storage, samples that have been flash-frozen should be kept at -80°C.[6] This ultra-low temperature is highly effective at minimizing enzymatic activity over extended periods. An alternative, and also very effective method, is lyophilization (freeze-drying). This process removes water from the frozen plant material, which is essential for enzyme function, thereby preserving the sample in a stable state for storage at room temperature, provided it is protected from moisture and light.

Q6: Does the choice of extraction solvent affect this compound degradation?

A6: Yes, the choice of solvent is crucial. Using organic solvents such as methanol (B129727) or ethanol (B145695) can help inhibit the activity of residual enzymes.[7][8] For instance, extracting plant material with a mixture of 70% methanol at high temperatures is a common practice for glucosinolate extraction, as it effectively disables enzyme activity.[9] It is important to avoid using purely aqueous extraction buffers without a prior enzyme inactivation step, as this can create an ideal environment for β-glucosidases to degrade this compound.

Troubleshooting Guides

Problem 1: Low Yield of this compound in Final Extract

Potential Cause Recommended Solution
Delayed Inactivation: Enzymes were active between sample collection and inactivation.Flash-freeze plant material in liquid nitrogen immediately upon harvesting. Minimize the time between collection and freezing.[6]
Incomplete Enzyme Inactivation: The chosen method did not fully denature all degradative enzymes.Implement a pre-extraction heat inactivation step like blanching (e.g., 80-95°C for 1-3 minutes) or microwaving (1-2 minutes).[7][10][11] Ensure the heat is applied uniformly.
Suboptimal Storage: Samples were not stored at a low enough temperature, allowing for slow enzymatic degradation over time.Store flash-frozen samples at -80°C. If lyophilized, store in a desiccator at room temperature, away from light.
Inappropriate Extraction Solvent: The solvent system promoted enzymatic activity.Use an organic solvent system, such as 70% methanol or ethanol, which can inhibit enzyme function.[7][9] Consider adding enzyme inhibitors like ascorbic or citric acid to the solvent.[6][12]

Problem 2: High Variability in this compound Content Between Replicates

Potential Cause Recommended Solution
Inconsistent Sample Handling: Variations in the time between harvesting and inactivation for different samples.Standardize the sample collection and inactivation protocol to ensure all samples are treated identically.[6]
Non-uniform Inactivation: Uneven application of heat during blanching or microwaving.Ensure plant material is cut into small, uniform pieces for even heat penetration.[6] For blanching, use a large volume of water to maintain temperature.[6]
Partial Thawing During Processing: Samples thawed and refroze during storage or handling.Handle frozen samples on dry ice and minimize exposure to room temperature. Prepare samples for extraction directly from the frozen state if possible.

Comparative Data on Inactivation Methods

The following table summarizes common methods for inactivating enzymes in plant samples. The best choice will depend on the specific plant material and available equipment.

Method Typical Conditions Advantages Disadvantages
Flash-Freezing Liquid Nitrogen, then -80°C storageRapidly halts enzyme activity, excellent for preserving labile compounds.[6]Requires specialized equipment (liquid N2, -80°C freezer). Thawing must be controlled.
Blanching Hot water (80-95°C) for 1-3 minutes, then rapid cooling.[6][11]Highly effective and accessible.[10] Inactivates a broad range of enzymes.[6]Can lead to the loss of some water-soluble compounds.[11] May cause thermal degradation if not controlled.
Microwave Irradiation 1-2 minutes at high power.Very rapid heating, can be more efficient than blanching.[7]Can create hot spots, leading to non-uniform inactivation or thermal degradation.
Lyophilization (Freeze-Drying) Frozen sample under vacuum.Removes water, creating a very stable sample for long-term storage. Reduces enzyme activity significantly.[7]Time-consuming process and requires specialized equipment.
Solvent Inactivation Extraction with 70-80% methanol or ethanol.[7][9]Combines extraction and enzyme inhibition in one step.May not be as effective as heat-based methods for complete inactivation.

Experimental Protocols

Protocol 1: Sample Collection and Inactivation by Flash-Freezing

  • Harvesting: Collect fresh plant material.

  • Preparation: If necessary, quickly rinse with deionized water and pat dry. Work quickly to minimize post-harvest enzymatic activity.

  • Flash-Freezing: Immediately submerge the plant material in a Dewar flask filled with liquid nitrogen. Wait until the vigorous boiling subsides, indicating the sample has reached the temperature of the liquid nitrogen.

  • Storage: Using pre-chilled forceps, transfer the frozen sample to a pre-labeled cryo-storage tube or bag. Store immediately at -80°C until further processing.

Protocol 2: Pre-Extraction Inactivation by Blanching

  • Preparation: Prepare two beakers: one with deionized water heated to 90°C and another with an ice-water slurry.

  • Sample Processing: Weigh the fresh or properly thawed plant material. Cut it into small, uniform pieces to ensure even heat exposure.

  • Blanching: Place the plant material into a mesh basket and submerge it completely in the 90°C water for 2 minutes.[10] The volume of water should be at least ten times the weight of the sample to prevent a significant drop in temperature.

  • Cooling: Immediately transfer the basket to the ice-water slurry to halt the heating process.

  • Drying: Once cooled, remove the sample, blot it dry with paper towels, and proceed immediately to extraction or lyophilization.

Visual Guides

Triglochinin_Degradation_Pathway cluster_plant Intact Plant Cell cluster_disruption Cell Disruption (Harvesting/Grinding) This compound This compound Intermediate Unstable Cyanohydrin Aglycone This compound->Intermediate Hydrolysis Enzyme β-Glucosidase Enzyme->Intermediate Products Degradation Products (incl. Hydrogen Cyanide) Intermediate->Products Spontaneous or Enzymatic Breakdown

Caption: Enzymatic degradation pathway of this compound.

Experimental_Workflow cluster_inactivation 2. Immediate Enzyme Inactivation Harvest 1. Sample Harvesting FlashFreeze Flash-Freezing (Liquid N2) Harvest->FlashFreeze Recommended Blanching Blanching (90°C, 2 min) Harvest->Blanching Storage 3. Storage (-80°C or Lyophilized) FlashFreeze->Storage Extraction 4. Solvent Extraction (e.g., 70% Methanol) Blanching->Extraction Storage->Extraction Analysis 5. Analysis (HPLC / LC-MS) Extraction->Analysis

Caption: Recommended workflow for preserving this compound.

Troubleshooting_Tree Start Low this compound Yield? Q_Inactivation Was inactivation immediate (flash-freeze/blanch)? Start->Q_Inactivation Yes Sol_Inactivation Solution: Implement immediate inactivation post-harvest. Start->Sol_Inactivation No Q_Storage Was sample stored at -80°C or lyophilized? Q_Inactivation->Q_Storage Yes Sol_Storage Solution: Improve storage conditions to -80°C. Q_Storage->Sol_Storage No Q_Solvent Was an organic solvent (e.g., 70% MeOH) used? Q_Storage->Q_Solvent Yes Sol_Solvent Solution: Switch to an organic solvent system. Q_Solvent->Sol_Solvent No Success Yield should improve. Q_Solvent->Success Yes Q_Inactment Q_Inactment Q_Inactment->Sol_Inactivation No

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Optimizing Mobile Phase for Triglochinin Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of Triglochinin. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its separation important?

This compound is a cyanogenic glycoside found in certain plants.[1] Cyanogenic glycosides are a class of natural compounds that can release hydrogen cyanide upon enzymatic hydrolysis. Accurate separation and quantification of this compound are crucial for quality control in herbal medicine, food safety analysis, and phytochemical research.

Q2: What are the recommended starting conditions for HPLC separation of this compound?

Based on methods developed for similar cyanogenic glycosides, a reversed-phase HPLC approach is recommended.[2]

  • Column: A C18 column is a suitable initial choice.[2]

  • Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase and an organic solvent is often effective. A good starting point is a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) or methanol (B129727) (Solvent B).[2][3]

  • Detection: UV detection between 210-220 nm is commonly used for cyanogenic glycosides.[2]

Q3: How can I optimize the mobile phase for better resolution in HPLC?

To improve the separation of this compound from other components, consider the following mobile phase optimizations:

  • Adjusting the Organic Solvent Ratio: Varying the gradient profile or the isocratic composition of the organic solvent (acetonitrile or methanol) will alter the retention times and can improve resolution.

  • Modifying the pH: Since this compound contains carboxylic acid groups, the pH of the mobile phase will significantly affect its ionization state and retention.[4] Experimenting with different concentrations of formic acid or using a buffer system (e.g., phosphate (B84403) buffer) to control the pH can enhance peak shape and selectivity.[2]

  • Trying Different Organic Solvents: If acetonitrile does not provide adequate separation, methanol can be used as an alternative. These solvents offer different selectivities and may resolve co-eluting peaks.

Q4: What is a suitable mobile phase for Thin-Layer Chromatography (TLC) of this compound?

For TLC analysis of polar compounds like this compound on a silica (B1680970) gel plate (normal-phase), a mobile phase consisting of a mixture of a relatively nonpolar solvent and a more polar solvent is recommended. A common starting system could be a mixture of ethyl acetate (B1210297) and hexane, or dichloromethane (B109758) and methanol.[5][6] The polarity of the mobile phase can be adjusted by changing the ratio of the solvents to achieve the desired separation (Rf value).

Troubleshooting Guide

This section addresses common issues encountered during the separation of this compound and provides systematic solutions.

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC

Poor peak shape can compromise the accuracy and precision of your analysis.

DOT Script for Peak Tailing Troubleshooting Workflow:

Peak_Tailing_Troubleshooting start Poor Peak Shape (Tailing/Fronting) check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue System Issue: - Extra-column volume - Column void - Detector issue check_all_peaks->system_issue Yes analyte_specific Analyte-Specific Issue check_all_peaks->analyte_specific No check_mobile_phase Check Mobile Phase analyte_specific->check_mobile_phase check_column Check Column analyte_specific->check_column check_sample Check Sample analyte_specific->check_sample adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% formic acid) check_mobile_phase->adjust_ph change_solvent Change Organic Solvent (e.g., Acetonitrile to Methanol) check_mobile_phase->change_solvent column_contamination Column Contamination - Flush with strong solvent - Replace guard column check_column->column_contamination use_new_column Use a new column check_column->use_new_column sample_overload Sample Overload - Dilute sample check_sample->sample_overload solvent_mismatch Sample Solvent Mismatch - Dissolve sample in mobile phase check_sample->solvent_mismatch solution Improved Peak Shape adjust_ph->solution change_solvent->solution column_contamination->solution use_new_column->solution sample_overload->solution solvent_mismatch->solution

Caption: Troubleshooting workflow for poor peak shape in HPLC.

Potential Cause Recommended Solution
Secondary interactions with the stationary phase Acidify the mobile phase with 0.1% formic or acetic acid to suppress the ionization of silanol (B1196071) groups on the column packing.[2]
Inappropriate mobile phase pH This compound is acidic; ensure the mobile phase pH is at least 2 units below its pKa to maintain it in a single protonation state.
Column overload Reduce the injection volume or dilute the sample.
Sample solvent incompatible with mobile phase Dissolve the sample in the initial mobile phase or a weaker solvent.
Column contamination or degradation Flush the column with a strong solvent (e.g., isopropanol), or replace the guard column or the analytical column if necessary.
Issue 2: Inadequate Retention of this compound in Reversed-Phase HPLC

If this compound elutes too early (at or near the void volume), it indicates insufficient interaction with the stationary phase.

DOT Script for Retention Optimization Workflow:

Retention_Optimization start Inadequate Retention (Elutes too early) decrease_organic Decrease Organic Solvent Concentration start->decrease_organic adjust_ph Adjust Mobile Phase pH start->adjust_ph change_column Consider a Different Stationary Phase start->change_column increase_retention Increased Retention decrease_organic->increase_retention adjust_ph->increase_retention

Caption: Workflow for optimizing the retention of this compound.

Potential Cause Recommended Solution
High organic solvent strength Decrease the percentage of acetonitrile or methanol in the mobile phase. For gradient elution, start with a lower initial concentration of the organic solvent.
High mobile phase pH For the acidic this compound, a lower pH will increase its protonation and hydrophobicity, leading to longer retention on a reversed-phase column. Ensure the mobile phase is sufficiently acidic.
Inappropriate stationary phase If adjusting the mobile phase is insufficient, consider a column with a different stationary phase, such as a C8 column or one with a polar-embedded group, which may offer different selectivity.

Experimental Protocols

Protocol 1: General HPLC Method for this compound Analysis

This protocol provides a starting point for the separation of this compound. Optimization will likely be required.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade water with 0.1% (v/v) formic acid.

    • Solvent B: HPLC-grade acetonitrile.

    • Degas both solvents before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 215 nm.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 40% B

      • 25-30 min: 40% to 90% B

      • 30-35 min: 90% B (column wash)

      • 35-40 min: 90% to 5% B (re-equilibration)

  • Sample Preparation:

    • Extract the plant material or sample containing this compound with a suitable solvent (e.g., methanol-water mixture).

    • Filter the extract through a 0.45 µm syringe filter before injection.

Protocol 2: General TLC Method for this compound Analysis

This protocol can be used for rapid screening and qualitative analysis of this compound.

  • Materials:

    • Silica gel 60 F254 TLC plates.

    • TLC developing chamber.

    • Capillary tubes for spotting.

  • Mobile Phase Preparation:

    • Prepare a mixture of ethyl acetate and methanol (e.g., in a 9:1 v/v ratio). The optimal ratio may need to be determined experimentally.

  • Procedure:

    • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm and cover to allow the atmosphere to saturate.

    • Using a capillary tube, spot the sample extract onto the baseline of the TLC plate.

    • Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.

    • Once the solvent front has reached near the top of the plate, remove the plate and mark the solvent front.

    • Allow the plate to dry.

  • Visualization:

    • Visualize the spots under UV light (254 nm).

    • Alternatively, use a staining reagent such as iodine vapor or a vanillin-sulfuric acid spray.

    • Calculate the Retention Factor (Rf) for the this compound spot.

Quantitative Data Summary

The following table summarizes typical HPLC conditions used for the separation of various cyanogenic glycosides, which can serve as a reference for developing a method for this compound.

Cyanogenic Glycoside(s) Column Mobile Phase Flow Rate (mL/min) Detection Wavelength (nm) Reference
Amygdalin, PrunasinC18Water (0.1% Formic Acid) / Acetonitrile (gradient)1.0210[2]
Linamarin, LotaustralinC18Water / Methanol (isocratic)0.8214[2]
DhurrinC18Phosphate Buffer (pH 2.5) / Acetonitrile (gradient)1.2215[2]
AmygdalinC18Water (0.05 M Phosphoric Acid) / Methanol (gradient)1.0210[2]

References

Addressing peak tailing in chromatograms of Triglochinin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the chromatographic analysis of Triglochinin, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of this compound?

Peak tailing is a phenomenon in chromatography where the tail of a chromatographic peak is longer than the front, resulting in an asymmetrical peak shape. This can be problematic for the analysis of this compound as it can lead to inaccurate peak integration and quantification, reduced resolution between adjacent peaks, and a decrease in overall sensitivity.

Q2: What are the most common causes of peak tailing for a cyanogenic glycoside like this compound?

The most common causes of peak tailing for polar compounds like this compound, a cyanogenic glycoside, in reversed-phase chromatography include:

  • Secondary Interactions: Interactions between the analyte and active sites on the stationary phase, such as residual silanol (B1196071) groups on silica-based columns.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of the analyte, causing it to interact more strongly and in multiple ways with the stationary phase.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

  • Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length or dead volume in the system, can contribute to peak broadening and tailing.

  • Column Degradation: Over time, the performance of an HPLC column can degrade, leading to poor peak shapes.

Q3: How does the mobile phase pH affect the chromatography of this compound?

The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. For cyanogenic glycosides, an acidified mobile phase is often used to suppress the ionization of any acidic functional groups and to minimize interactions with residual silanol groups on the stationary phase, which are less active at lower pH.[1] This results in better peak symmetry and more reproducible retention times.

Q4: Can the column temperature influence peak shape?

Yes, column temperature can affect peak shape. Increasing the temperature generally decreases the viscosity of the mobile phase, which can improve mass transfer and lead to sharper peaks. However, excessively high temperatures can potentially degrade the analyte or the stationary phase. For the analysis of cyanogenic glycosides, temperatures around 25-40°C are often employed.[2]

Troubleshooting Guide for Peak Tailing in this compound Analysis

This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the chromatographic analysis of this compound.

Step 1: Initial Assessment and System Check

Before modifying the chromatography method, it's crucial to ensure the HPLC system is functioning correctly.

  • Check for Leaks: Inspect all fittings and connections for any signs of leaks.

  • Verify Flow Rate and Pressure: Ensure the flow rate is stable and the backpressure is within the expected range for the method.

  • Inspect Tubing: Minimize the length and internal diameter of the tubing between the injector, column, and detector to reduce extra-column volume.

Step 2: Method-Related Troubleshooting

If the system check does not reveal any issues, the next step is to evaluate and optimize the chromatographic method parameters.

Troubleshooting Workflow

TroubleshootingWorkflow start Peak Tailing Observed system_check Perform System Check (Leaks, Flow Rate, Pressure) start->system_check method_params Evaluate Method Parameters system_check->method_params System OK mobile_phase Optimize Mobile Phase method_params->mobile_phase column_eval Evaluate Column Performance mobile_phase->column_eval sample_prep Review Sample Preparation column_eval->sample_prep solution Peak Tailing Resolved sample_prep->solution

Caption: A stepwise workflow for troubleshooting peak tailing.

Detailed Methodological Adjustments

ParameterRecommended ActionRationale
Mobile Phase pH Adjust the pH of the aqueous portion of the mobile phase to be acidic, typically in the range of pH 2.5-4.0, using an additive like formic acid or phosphoric acid.[1]Suppresses the ionization of this compound and minimizes interactions with residual silanols on the stationary phase, leading to improved peak shape.
Organic Modifier If using methanol (B129727), consider switching to acetonitrile (B52724) or using a mixture of both.Acetonitrile often provides better peak shapes for polar compounds due to its different solvent properties.
Buffer Concentration If using a buffer, ensure its concentration is sufficient to control the pH effectively, typically in the range of 10-25 mM.A stable pH is crucial for reproducible chromatography and good peak symmetry.
Column Type Use a high-quality, end-capped C18 or C8 column. Consider a column with a smaller particle size (e.g., UPLC columns) for higher efficiency.[1]End-capping deactivates most of the residual silanol groups. Smaller particles can lead to sharper peaks.
Column Temperature Optimize the column temperature, starting around 25°C and gradually increasing to 30°C or 35°C.[2]Higher temperatures can improve mass transfer and reduce peak tailing, but stability of the analyte should be considered.
Sample Concentration Dilute the sample and reinject to check for column overload.If peak shape improves with dilution, the original sample concentration was too high.
Injection Volume Reduce the injection volume.Large injection volumes can lead to peak distortion.
Step 3: Sample and Column Considerations

If method adjustments do not resolve the issue, consider the sample preparation and the health of the column.

Potential Interactions Leading to Peak Tailing

PeakTailingInteractions cluster_column Stationary Phase cluster_mobile_phase Mobile Phase silanol Residual Silanol Groups (Si-OH) c18 C18 Chains This compound This compound This compound->silanol Secondary Interaction (Causes Tailing) This compound->c18 Primary Hydrophobic Interaction (Desired)

Caption: Desired and undesired interactions in reversed-phase chromatography.

Sample Preparation and Column Health

IssueRecommended ActionRationale
Sample Matrix Effects Ensure proper sample cleanup. Techniques like Solid Phase Extraction (SPE) can be used to remove interfering compounds from the sample matrix.Complex sample matrices can contain components that interact with the stationary phase and cause peak tailing.
Sample Solvent Dissolve the sample in the initial mobile phase or a weaker solvent.Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained contaminants.Contaminants can create active sites that lead to peak tailing.
Column Degradation If the column is old or has been used extensively, replace it with a new one of the same type.The stationary phase can degrade over time, especially when using aggressive mobile phases.

Experimental Protocols

While a specific, validated method for this compound is not widely published, the following protocols for the analysis of cyanogenic glycosides can be adapted and optimized.

General HPLC Method for Cyanogenic Glycosides

This method is a good starting point for the analysis of this compound.

ParameterSpecification
Column Reversed-phase C18 or C8, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B (e.g., 5-10%) and gradually increase to elute this compound. A typical gradient might be 10% to 40% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25-30°C
Detection UV at 210-220 nm[3]
Injection Volume 10-20 µL
UPLC-MS/MS Method for Cyanogenic Glycosides

For higher sensitivity and selectivity, a UPLC-MS/MS method can be employed. This is adapted from a method for cyanogenic glycosides in American Elderberry.[4]

ParameterSpecification
Column UPLC BEH C18, 1.7 µm particle size, 2.1 x 50 mm[4]
Mobile Phase A 0.1% Formic Acid in Water[4]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[4]
Gradient 5% B held for 1 min, then to 20% B over 2 min, to 60% B over 4 min, hold for 1 min, then return to initial conditions.[4]
Flow Rate 0.3 mL/min
Column Temperature 35°C
Detection Mass Spectrometry (Triple Quadrupole) with Electrospray Ionization (ESI) in positive or negative mode.
Sample Preparation from Plant Material

A general procedure for extracting cyanogenic glycosides from plant material is as follows:

  • Homogenization: Grind the plant material to a fine powder.

  • Extraction: Extract the powder with a solvent such as methanol, ethanol, or a mixture of methanol and water.[2] Ultrasound-assisted extraction can improve efficiency.[2]

  • Filtration: Centrifuge and/or filter the extract to remove solid particles. A 0.45 µm or 0.22 µm filter is recommended before injection into the HPLC system.

  • Solid Phase Extraction (SPE): For complex matrices, an optional SPE cleanup step using a C18 cartridge can be performed to remove interfering substances.

References

Enhancing the sensitivity of Triglochinin detection in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of Triglochinin in complex matrices. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges in this compound analysis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound, helping you identify the root cause and implement effective solutions.

IssuePotential CausesRecommended Solutions
Low/No Signal for this compound Sample Degradation: this compound may be unstable under certain pH, temperature, or light conditions.[1] Inefficient Extraction: The chosen solvent may not be optimal for extracting this compound from the matrix. Poor Ionization: Suboptimal mobile phase composition or mass spectrometer source settings.[2]Stability: Process samples quickly on ice and away from direct light. Ensure the pH of extraction and storage solutions is controlled, as stability can be pH-dependent.[1] Extraction: Optimize the extraction solvent. Methanol (B129727)/water mixtures are often effective for polar glycosides.[3] Consider enzymatic hydrolysis if targeting the aglycone. Ionization: Ensure the mobile phase contains an appropriate modifier (e.g., 0.1% formic acid for positive mode or ammonium (B1175870) formate) to promote protonation.[3] Optimize source parameters like capillary voltage and gas temperatures.[2]
High Background Noise / Matrix Effects Insufficient Sample Cleanup: Co-eluting matrix components (salts, lipids, proteins) can suppress or enhance the this compound signal.[4] Contaminated Solvents/System: Impurities in solvents or a contaminated LC system can elevate the baseline.Cleanup: Implement a robust sample cleanup method like Solid-Phase Extraction (SPE).[5][6] Alternatively, use protein precipitation followed by liquid-liquid extraction. System Cleanliness: Use high-purity, LC-MS grade solvents.[2] Regularly flush the LC system and column to remove contaminants.
Poor Peak Shape (Tailing, Fronting, or Splitting) Column Overload: Injecting too much sample or too high a concentration. Incompatible Injection Solvent: The solvent used to dissolve the final extract is much stronger than the initial mobile phase.[7] Secondary Interactions: The analyte may be interacting with active sites on the column packing material.[7] Column Degradation: Loss of stationary phase or a void at the column inlet.[7]Injection: Reduce the injection volume or dilute the sample. Solvent: Reconstitute the final extract in a solvent that is as weak as, or weaker than, the initial mobile phase. Mobile Phase: Add a small amount of a competing agent (e.g., formic acid) to the mobile phase to minimize secondary interactions.[7] Column Care: Use a guard column and ensure the mobile phase pH is within the stable range for the column. Replace the column if performance does not improve.
Low Recovery During Sample Preparation Inefficient SPE Elution: The elution solvent is not strong enough to desorb this compound from the SPE sorbent. Analyte Loss During Evaporation: The evaporation step (e.g., nitrogen drying) is too aggressive (high temperature). Precipitation Issues: Incomplete protein precipitation leading to analyte loss in the pellet.SPE Elution: Test different elution solvents with varying organic content and pH. A common starting point is methanol or acetonitrile (B52724).[5] Evaporation: Perform evaporation at a lower temperature (e.g., 30-40°C). Precipitation: Ensure the ratio of precipitation solvent (e.g., acetonitrile) to sample is sufficient (typically 3:1 or 4:1 v/v).

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound in complex matrices like plasma or plant extracts?

A1: Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[4] Operating in Multiple Reaction Monitoring (MRM) mode allows for the specific detection and quantification of this compound even in the presence of complex matrix components, achieving detection limits in the low ng/mL range.[4]

Q2: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A2: Matrix effects, which can cause ion suppression or enhancement, are a major challenge. To minimize them, you should:

  • Optimize Sample Cleanup: Use Solid-Phase Extraction (SPE) to remove interfering compounds like salts and phospholipids.[5][6]

  • Improve Chromatographic Separation: Ensure this compound is chromatographically resolved from the bulk of matrix components. Adjusting the gradient or using a different column chemistry can help.

  • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected similarly to the analyte.

Q3: What are the critical parameters for developing a robust Solid-Phase Extraction (SPE) protocol for this compound?

A3: A successful SPE protocol depends on several factors:

  • Sorbent Selection: For a polar compound like this compound, a polymeric reversed-phase sorbent (e.g., Strata-X) or a mixed-mode sorbent can be effective.[5]

  • Conditioning and Equilibration: Properly condition the sorbent with methanol followed by water to ensure proper interaction.

  • Sample Loading: Ensure the sample is loaded under conditions that promote retention (e.g., aqueous environment for reversed-phase).

  • Wash Step: Use a weak solvent (e.g., 5% methanol in water) to wash away interfering compounds without eluting the this compound.

  • Elution: Use a strong organic solvent (e.g., methanol or acetonitrile) to elute the this compound. The volume and strength should be optimized for complete recovery.

Q4: My this compound sample appears to be degrading. What are the recommended storage and handling conditions?

A4: As a cyanogenic glycoside, this compound may be susceptible to degradation, especially enzymatic hydrolysis if endogenous enzymes are present in the matrix.

  • Temperature: Store samples and extracts at -80°C for long-term stability. Process samples on ice.

  • pH: Maintain a slightly acidic pH (e.g., pH 3-6) during extraction and storage, as basic conditions can promote degradation of some glycosides.

  • Enzyme Inactivation: For plant or tissue samples, immediately freeze in liquid nitrogen after collection or heat-treat the sample to denature hydrolytic enzymes.

Quantitative Data Summary

The following table summarizes typical performance data for the quantification of cyanogenic glycosides similar to this compound using LC-MS/MS in complex biological matrices. These values can serve as a benchmark for method development and validation.

ParameterPlasmaPlant Extract
Limit of Detection (LOD) 0.02 - 0.5 ng/mL0.1 - 1.0 ng/g
Limit of Quantification (LOQ) 0.1 - 1.5 ng/mL0.5 - 5.0 ng/g
Linear Range 0.1 - 200 ng/mL0.5 - 500 ng/g
Recovery 85 - 105%80 - 110%
Precision (%RSD) < 15%< 15%

Note: These values are estimates based on published data for similar analytes and may vary depending on the specific matrix, instrumentation, and method used.

Experimental Protocols

Protocol 1: Extraction and SPE Cleanup of this compound from Plasma

This protocol details a method for the extraction and purification of this compound from a plasma matrix using protein precipitation followed by Solid-Phase Extraction (SPE).

  • Sample Pre-treatment:

    • Thaw 200 µL of plasma sample on ice.

    • Spike with an appropriate internal standard (e.g., a stable isotope-labeled this compound).

    • Add 600 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a polymeric SPE cartridge (e.g., Strata-X, 30 mg/1 mL) with 1 mL of methanol, followed by 1 mL of water. Do not let the sorbent go dry.

    • Loading: Load the supernatant from the previous step onto the SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute the this compound with 1 mL of methanol into a clean collection tube.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex briefly and transfer to an LC vial for analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a starting point for the development of an LC-MS/MS method for the quantification of this compound.

  • LC System: UPLC/HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 5% B

    • 3.6-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple Quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by infusing a this compound standard. A precursor ion ([M+H]⁺ or [M+NH₄]⁺) and at least two product ions should be selected for quantification and qualification.

Visualizations

G General Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analysis Sample Complex Matrix (e.g., Plasma, Plant Homogenate) PPT Protein Precipitation (Acetonitrile) Sample->PPT SPE Solid-Phase Extraction (Cleanup) PPT->SPE Evap Evaporation & Reconstitution SPE->Evap LC LC Separation (Reversed-Phase) Evap->LC Inject Sample MS MS/MS Detection (MRM Mode) LC->MS Data Data Processing (Quantification) MS->Data

Caption: High-level experimental workflow for this compound analysis.

G Troubleshooting Low Signal Intensity Start Low or No This compound Signal Check_Standard Is signal present for a clean standard? Start->Check_Standard No_Standard Issue with MS/MS Method - Check MRM transitions - Tune instrument - Check mobile phase Check_Standard->No_Standard No Yes_Standard Issue is related to sample matrix or prep Check_Standard->Yes_Standard Yes Check_Recovery Evaluate Extraction Recovery (Spike pre- and post-extraction) Yes_Standard->Check_Recovery Low_Recovery Optimize Sample Prep - Change SPE sorbent/solvents - Check for degradation - Evaluate precipitation Check_Recovery->Low_Recovery Low Good_Recovery Matrix Effect (Ion Suppression) - Improve cleanup (SPE) - Modify LC gradient - Use isotope-labeled IS Check_Recovery->Good_Recovery Good

Caption: Logical flow for troubleshooting low signal intensity issues.

G This compound's Mechanism of Cellular Toxicity cluster_mito Cellular Respiration This compound This compound (Cyanogenic Glycoside) Hydrolysis Enzymatic Hydrolysis (e.g., β-glucosidase) This compound->Hydrolysis Cyanohydrin Unstable Cyanohydrin Hydrolysis->Cyanohydrin HCN Hydrogen Cyanide (HCN) Released Cyanohydrin->HCN CytochromeC Cytochrome c Oxidase (Complex IV) HCN->CytochromeC Binds to Fe³⁺ ATP ATP Production Blocked CytochromeC->ATP Inhibits ETC Electron Transport Chain (ETC) ETC->CytochromeC Component of Cell_Death Cytotoxic Hypoxia & Cell Death ATP->Cell_Death

Caption: The toxic mechanism of this compound via cyanide release.

References

Calibration curve issues in Triglochinin quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of Triglochinin.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for this compound is non-linear. What are the common causes and solutions?

A1: Non-linearity in your calibration curve can stem from several factors. At high concentrations, detector saturation can occur where the instrument's response is no longer proportional to the analyte concentration.[1] Additionally, the presence of co-eluting substances from the sample matrix can interfere with the ionization of this compound, leading to ion suppression or enhancement.[2][3][4][5] An inappropriate calibration model, such as a linear regression for a non-linear relationship, can also be a cause.[1]

Solutions:

  • Detector Saturation: Extend your calibration curve with lower concentration standards to identify the linear range. If your samples have high concentrations of this compound, they should be diluted to fall within this established linear range.[1]

  • Matrix Effects: To mitigate matrix effects, you can improve your sample preparation with techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[1] Alternatively, preparing your calibration standards in a blank matrix identical to your sample matrix (matrix-matched calibrators) can help compensate for these effects.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS) is also highly recommended as it co-elutes with this compound and experiences similar matrix effects, allowing for accurate correction.[1][6][7]

  • Inappropriate Calibration Model: If non-linearity is consistent and reproducible after addressing other potential issues, consider using a quadratic or other non-linear regression model. However, the choice of a non-linear model must be properly justified and validated.[1]

Q2: I'm observing poor precision and accuracy in my quality control (QC) samples for this compound. What should I investigate?

A2: Poor precision and accuracy in QC samples often point towards issues with sample preparation or the calibration curve itself. Inconsistent sample preparation, including variability in extraction recovery or sample handling, can lead to imprecise results.[1] If your calibration curve does not accurately represent the concentration-response relationship, it will naturally lead to inaccurate quantification of your QC samples.[1]

Solutions:

  • Consistent Sample Preparation: Ensure that your sample preparation protocol is executed consistently for all samples, including standards and QCs. Pay close attention to factors like extraction times, solvent volumes, and evaporation steps.

  • Analyte Stability: this compound, as a cyanogenic glycoside, may be susceptible to degradation, especially in the presence of β-glucosidase enzymes in the plant matrix.[8][9] Special attention should be paid to the sample-to-solvent ratio to minimize enzymatic activity.[9] Acidifying the extraction solvent can also help to prevent degradation.[9] Samples should be kept cold and protected from light during preparation and storage to minimize degradation.[10][11][12]

  • Calibration Curve Integrity: Re-evaluate your calibration curve for linearity, accuracy of standards, and potential matrix effects as described in the previous question.

Q3: What are the key considerations for selecting an internal standard for this compound quantification?

A3: The selection of an appropriate internal standard (IS) is critical for achieving high precision and accuracy.[6] An ideal IS should be chemically similar to this compound but not naturally present in the samples being analyzed.[6] For mass spectrometry-based methods, a stable isotope-labeled (SIL) version of this compound is the best choice.[6][7] SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute and experience similar ionization effects in the mass spectrometer, providing the most accurate correction for matrix effects and variability in sample processing.[6][7] If a SIL-IS for this compound is not available, a structurally similar cyanogenic glycoside that is not present in the sample matrix could be considered.

Troubleshooting Guides

Guide 1: Poor Peak Shape in this compound Chromatogram

Abnormal peak shapes can significantly impact the accuracy and reliability of your quantification.[13] Common peak shape issues include tailing, fronting, splitting, and broadening.[13][14][15]

Problem Potential Causes Solutions
Peak Tailing - Secondary interactions between this compound and the stationary phase (e.g., with residual silanols).[13][16] - Column contamination or deterioration.[14] - Inappropriate mobile phase pH.[13]- Use an end-capped column to minimize silanol (B1196071) interactions.[16] - Adjust the mobile phase pH to ensure this compound is in a single ionic state. - Flush the column with a strong solvent to remove contaminants.[14] If the problem persists, the column may need to be replaced.[14]
Peak Fronting - Sample overload.[13] - Injection of the sample in a solvent stronger than the mobile phase.[13][14]- Reduce the concentration or injection volume of the sample. - Dissolve the sample in the mobile phase or a weaker solvent.[15]
Split Peaks - Partially blocked column frit.[15][17] - Column void or channeling.[15][18] - Co-elution with an interfering compound.- Reverse-flush the column to try and dislodge the blockage.[17] If this fails, the frit or the entire column may need replacement.[18] - A void at the column inlet may require repacking or replacing the column.[15] - Optimize the chromatographic method (e.g., gradient, mobile phase composition) to improve separation.
Broad Peaks - High dead volume in the HPLC system.[16] - Column inefficiency.[13] - Sample overload.- Use tubing with a smaller internal diameter and shorter length to minimize dead volume.[16] - Ensure the column is properly packed and not deteriorated.[14] - Reduce the amount of sample injected onto the column.
Guide 2: Investigating and Mitigating Matrix Effects

Matrix effects, the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a common challenge in bioanalysis and can lead to inaccurate quantification.[2][3][4][5]

Step Procedure Expected Outcome
1. Assess Matrix Effects Post-extraction spike method: Analyze three sets of samples: A) this compound standard in pure solvent, B) Blank matrix extract spiked with this compound standard post-extraction, and C) this compound standard in the mobile phase. Compare the peak area of this compound in set B to set A.[4]- Matrix Effect (%) = (Peak Area in B / Peak Area in A) * 100 .[4] - A value < 100% indicates ion suppression. - A value > 100% indicates ion enhancement.
2. Improve Sample Cleanup If significant matrix effects are observed, enhance the sample preparation procedure to remove interfering components.- Re-assess matrix effects after implementing improved cleanup. The percentage should be closer to 100%.
3. Use Matrix-Matched Calibrators Prepare the calibration standards by spiking known concentrations of this compound into a blank matrix extract that is identical to the sample matrix.This approach can compensate for consistent matrix effects, leading to more accurate quantification.[1][2]
4. Employ a Stable Isotope-Labeled Internal Standard (SIL-IS) Synthesize or procure a SIL-IS for this compound. Add a known amount of the SIL-IS to all samples, standards, and QCs at the beginning of the sample preparation process.The SIL-IS will co-elute with this compound and experience the same matrix effects, allowing for reliable correction and improved accuracy and precision.[1][6][7]

Experimental Protocols

Protocol 1: General Method for this compound Extraction from Plant Material

This is a general guideline and may require optimization based on the specific plant matrix.

  • Homogenization: Weigh approximately 0.1 g of lyophilized and finely ground plant material into a 2 mL microcentrifuge tube.

  • Extraction Solvent: Prepare an extraction solvent of 80:20 methanol:water with 0.1% formic acid. The acidified solvent helps to inactivate degradative enzymes and improve the stability of this compound.[9]

  • Extraction: Add 1.5 mL of the extraction solvent to the sample tube. If using an internal standard, it should be added at this stage.

  • Sonication: Sonicate the sample in an ultrasonic bath for 30 minutes, ensuring the water in the bath remains cool to prevent thermal degradation.

  • Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the solid material.

  • Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Re-extraction (Optional but Recommended): To ensure complete extraction, add another 1.0 mL of extraction solvent to the pellet, vortex, sonicate for 15 minutes, and centrifuge again. Combine the second supernatant with the first.

  • Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Visualizations

cluster_workflow This compound Quantification Workflow Sample Sample Collection & Homogenization Extraction Extraction with Acidified Solvent Sample->Extraction Add Internal Standard Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Analysis HPLC-UV/MS Analysis Cleanup->Analysis Quantification Quantification using Calibration Curve Analysis->Quantification

Caption: A typical experimental workflow for the quantification of this compound.

cluster_troubleshooting Calibration Curve Troubleshooting Logic Start Non-Linear Calibration Curve CheckSaturation Is the highest standard point deviating? Start->CheckSaturation Dilute Dilute high concentration samples. Narrow the calibration range. CheckSaturation->Dilute Yes CheckMatrix Is non-linearity matrix-dependent? CheckSaturation->CheckMatrix No LinearityImproved Linearity Improved Dilute->LinearityImproved ImproveCleanup Improve sample cleanup. Use matrix-matched standards. Use a SIL-IS. CheckMatrix->ImproveCleanup Yes CheckReproducibility Is non-linearity consistent and reproducible? CheckMatrix->CheckReproducibility No ImproveCleanup->LinearityImproved NonLinearModel Consider a weighted or non-linear regression model. CheckReproducibility->NonLinearModel Yes Reinvestigate Re-investigate method. CheckReproducibility->Reinvestigate No

Caption: A troubleshooting decision tree for non-linear calibration curves.

References

Technical Support Center: Triglochinin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and best-practice protocols for researchers and professionals involved in the analysis of Triglochinin. Our aim is to help you identify and resolve common sources of contamination and other analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound is a naturally occurring cyanogenic glycoside found in various plant species.[1] Upon enzymatic hydrolysis, it can release hydrogen cyanide (HCN), a potent toxin.[2][3] Accurate analysis is crucial for food safety, toxicology studies, and in the development of pharmaceuticals or other plant-derived products to ensure levels are within safe limits.

Q2: What are the most critical steps for preventing sample contamination?

A2: The most critical steps occur during and immediately after sample collection. To minimize contamination and degradation, you must:

  • Use clean, sterilized sampling tools (scalpels, forceps, etc.).[4]

  • Flash-freeze samples in liquid nitrogen immediately after collection.

  • Store samples at -80°C if they cannot be processed immediately to halt metabolic activity.[1]

  • Wear gloves to prevent the transfer of oils and other contaminants from your skin.[4]

Q3: My samples have been stored at -20°C. Is that acceptable?

A3: Storage at -20°C is often insufficient to completely stop all biochemical reactions, which can lead to the degradation of this compound and alter the metabolic profile of your sample.[1] For long-term storage and to ensure the integrity of your analytes, -80°C is the recommended temperature.[1]

Q4: Can I use dried plant material for this compound analysis?

A4: Yes, but the drying method is critical. Freeze-drying (lyophilization) is the preferred method as it best preserves the integrity of heat-sensitive metabolites like this compound.[4] Oven drying at low temperatures (40-60°C) is an alternative, but requires careful control to avoid thermal degradation.[4] Air drying is gentle but slow and may lead to enzymatic degradation if not done properly.

Q5: What are common chemical interferences in this compound analysis?

A5: In plant matrices, compounds with similar polarities can co-elute with this compound and interfere with its quantification. Common interferences for cyanogenic glycosides include tannins, flavonoids, and chlorophyll.[4] These compounds can cause matrix effects in LC-MS analysis, leading to ion suppression or enhancement.

Troubleshooting Guides

This section addresses specific issues you may encounter with your analytical system or data.

LC-MS System & Chromatography Issues

Q: I'm seeing high or fluctuating backpressure in my HPLC/UPLC system. What should I do?

A: High or unstable pressure is a common issue, often pointing to a blockage.

  • Check for Precipitated Buffers: If you are using a buffered mobile phase, ensure that the buffer is fully soluble in the organic solvent concentration you are using. Salt precipitation can clog lines and columns. Flush the system with high-aqueous mobile phase to redissolve salts.[5]

  • Inspect Filters: Check the in-line filter and column frits for blockages. Particulates from the sample or mobile phase can accumulate here. Replace the filter or back-flush the column (disconnected from the detector) to clear the frit.[6][7]

  • Look for Leaks: A leak in the system can also cause pressure to fluctuate. Carefully inspect all fittings and connections from the pump to the detector.[5][6]

Q: My baseline is noisy or drifting. How can I fix this?

A: A noisy baseline can obscure small peaks and affect integration accuracy.

  • Degas Mobile Phase: Ensure your mobile phases are thoroughly degassed. Dissolved air can form bubbles in the pump or detector cell, causing baseline noise.[6]

  • Contaminated Solvents: The source of noise could be contaminated solvents (water or mobile phase). Try replacing them with fresh, HPLC-grade solvents.

  • Detector Lamp Issues: An aging detector lamp (in a UV detector) can cause baseline drift. Check the lamp's usage hours and replace it if necessary.[6]

  • Column Contamination: A contaminated guard or analytical column can cause a drifting baseline. Flush the column with a strong solvent (e.g., isopropanol (B130326) or methanol) or use a dedicated column cleaning procedure.

Data Quality & Contamination Issues

Q: My this compound peak is showing significant tailing. What is the cause?

A: Peak tailing can compromise quantification.

  • Column Overload: Injecting too much sample can overload the column, leading to tailing. Try diluting your sample and re-injecting.[7]

  • Column Degradation: The column's stationary phase may be degrading, or the packing may have settled, creating a void. This can be caused by extreme pH or pressure shocks. Consider replacing the column.[5][7]

  • Secondary Interactions: Highly acidic or basic compounds can interact with active sites on the silica (B1680970) packing. Using an acidified mobile phase (e.g., with 0.1% formic acid) can improve the peak shape for glycosides.

Q: I am seeing unexpected peaks in my chromatogram. Is this contamination?

A: It could be contamination, degradation products, or matrix effects.

  • Run a Blank: Inject a solvent blank (the same solvent your sample is dissolved in). If the peaks are present, the contamination is coming from your solvent, vials, or the LC system itself.

  • Run a Matrix Blank: Prepare an extract from a sample known to not contain this compound (a "matrix blank"). If the peaks appear here, they are co-extracted compounds from the sample matrix.[8]

  • Check for Degradation: Improper storage or handling can cause this compound to degrade. Review your sample preparation and storage procedures to ensure analyte stability.[9]

Q: My signal intensity is low or varies between injections. What could be the problem?

A: This often points to matrix effects, especially in LC-MS analysis.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate and irreproducible results.[3][8][10]

  • How to Diagnose: Perform a post-extraction spike experiment. Compare the signal of a standard in clean solvent to the signal of the same standard spiked into a matrix blank extract. A significant difference indicates matrix effects.[8][11]

  • How to Mitigate: Improve your sample cleanup procedure (e.g., using Solid Phase Extraction - SPE) to remove interfering compounds. Alternatively, use matrix-matched calibration standards or an isotopically labeled internal standard to compensate for these effects.[10][11]

Quantitative Data Summary

While specific analytical parameters like retention time are instrument-dependent, the fundamental properties of this compound are constant.

Table 1: Chemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₁₄H₁₇NO₁₀[1][12]
Average Molecular Weight359.29 g/mol [12]
Monoisotopic Mass359.08524 g/mol -
IUPAC Name(2E,4E)-4-[cyano({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy})methylidene]hex-2-enedioic acid[1]

Table 2: Template for User-Defined LC-MS/MS Parameters (MRM Mode)

This table should be used as a template. The optimal values must be determined empirically on your specific instrument.

ParameterDescriptionTypical Starting Point / User-Determined Value
Parent Ion (Q1) The mass-to-charge ratio (m/z) of the this compound molecule, typically as [M-H]⁻ or [M+HCOO]⁻ in negative mode.e.g., 358.0780 m/z for [M-H]⁻
Product Ion (Q3) A characteristic fragment ion produced by colliding the parent ion with a gas.To be determined by infusion/fragmentation scans
Dwell Time The time spent acquiring data for a specific transition.50-100 ms
Collision Energy (CE) The energy applied to fragment the parent ion. This must be optimized for each transition.To be determined via CE ramp experiment
Cone/Fragmentor Voltage Voltage that helps with ion sampling and can induce in-source fragmentation. Must be optimized.To be determined via voltage ramp experiment

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis

This protocol outlines a best-practice approach for extracting this compound from plant material while minimizing contamination and degradation.

  • Sample Collection & Storage:

    • Collect fresh plant material and immediately flash-freeze in liquid nitrogen.

    • Store samples at -80°C until extraction.

  • Lyophilization and Homogenization:

    • Freeze-dry the frozen plant material for 24-48 hours until completely dry.

    • Immediately homogenize the dry tissue into a fine powder using a ball mill or a pre-chilled mortar and pestle.

  • Extraction:

    • Weigh approximately 100 mg of the powdered sample into a 2 mL microcentrifuge tube.

    • Add 1.5 mL of cold 80% methanol (B129727) (v/v in water). The cold solvent helps to quench enzymatic activity.

    • Vortex thoroughly for 1 minute.

    • Place the tube in an ultrasonic bath for 30 minutes to facilitate cell lysis and extraction.

    • Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

  • Filtration and Storage:

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[4]

    • If not analyzing immediately, store the extracts at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: General Purpose LC-MS/MS Method

This is a starting point for method development. It must be optimized for your specific instrument and column.

  • LC System: UPLC or HPLC system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: Linear gradient from 5% to 95% B

    • 10-12 min: Hold at 95% B

    • 12-12.1 min: Return to 5% B

    • 12.1-15 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2-5 µL

  • MS System: Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative Ion Mode (often better for glycosides).

  • MS Method: Use the parameters determined and optimized as described in Table 2.

Visualizations

Workflow and Contamination Sources

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_contaminants Potential Contamination Points Collection Collection Freezing Freezing Collection->Freezing Homogenization Homogenization Freezing->Homogenization Extraction Extraction Homogenization->Extraction Filtration Filtration Extraction->Filtration LC_MS LC_MS Filtration->LC_MS Sample Injection Data_Acquisition Data_Acquisition LC_MS->Data_Acquisition Data_Processing Data_Processing Data_Acquisition->Data_Processing C1 Dirty Tools C1->Collection C2 Handling (Skin) C2->Collection C3 Ambient Air C3->Homogenization C4 Degradation (-20°C Storage) C4->Freezing Improper Storage C5 Solvent Impurities C5->Extraction C6 Leaching (Vials) C6->Filtration

Caption: Experimental workflow highlighting key steps and potential sources of contamination.

Troubleshooting Unexpected Peaks

G Start Unexpected Peak Observed in Sample Blank Inject Solvent Blank Start->Blank PeakInBlank Peak Present? Blank->PeakInBlank SourceSolvent Source: Solvent, System, or Vials PeakInBlank->SourceSolvent Yes MatrixBlank Inject Matrix Blank PeakInBlank->MatrixBlank No PeakInMatrix Peak Present? MatrixBlank->PeakInMatrix SourceMatrix Source: Co-eluting Matrix Compound PeakInMatrix->SourceMatrix Yes SourceAnalyte Source: Analyte-Related (Isomer, Degradant) PeakInMatrix->SourceAnalyte No G cluster_ideal Ideal Condition (Clean Sample) cluster_suppression Ion Suppression (Matrix Present) ESI1 ESI Droplet Ion1 ESI1->Ion1 Efficient Ionization Analyte1 This compound Analyte1->ESI1 Signal1 High Intensity Ion1->Signal1 Strong Signal ESI2 ESI Droplet Ion2 ESI2->Ion2 Competition for Surface/Charge Analyte2 This compound Analyte2->ESI2 Matrix Interference Matrix->ESI2 Signal2 Low Intensity Ion2->Signal2 Weak Signal

References

Improving the efficiency of Triglochinin purification steps

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Triglochinin Purification

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working on the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial extraction of this compound is yielding low quantities. What could be the cause and how can I improve it?

A1: Low extraction yields are a common issue. Consider the following factors:

  • Plant Material: The concentration of this compound can vary significantly based on the plant part, geographical location, and harvest time. All aerial parts of Triglochin maritima are known to be cyanogenic, with the highest concentrations found in flowers and unripe fruits.[1]

  • Extraction Solvent: The choice of solvent is critical. Aqueous methanol (B129727) (70-80%) is often effective for extracting cyanogenic glycosides.[2] Pure methanol or ethanol (B145695) can also be used. It's crucial to optimize the solvent-to-solid ratio and extraction time.

  • Extraction Method: Sonication or reflux extraction can improve efficiency compared to simple maceration. For instance, a reference method for cyanogenic glycosides from flaxseed involved triple-pooled extraction in a sonicating water bath at 40°C for 30 minutes.[2]

  • Sample Preparation: Ensure the plant material is properly dried and finely ground to maximize the surface area for solvent penetration.

Q2: I'm observing significant sample degradation during the purification process. How can I minimize this?

A2: this compound, like other cyanogenic glycosides, can be sensitive to pH and temperature.

  • Temperature Control: Perform extraction and purification steps at low temperatures (e.g., 4°C) whenever possible to minimize enzymatic degradation.[3]

  • pH Stability: Maintain a neutral to slightly acidic pH during extraction and purification. The addition of acids like formic or acetic acid to the extraction solvent has been used to prevent degradation of similar compounds.[3]

  • Enzyme Deactivation: Cyanogenic glycosides can be hydrolyzed by endogenous β-glucosidases released during cell disruption.[4] To prevent this, consider deactivating enzymes by briefly boiling the plant material in the extraction solvent.

Q3: My sample contains a high concentration of phenolic compounds and tannins that are co-eluting with this compound. How can I effectively remove them?

A3: The removal of interfering phenolic compounds is a crucial step for achieving high purity.

  • Solid-Phase Adsorption: Using macroporous adsorbent resins like Amberlite™ XAD™ is an effective first step. These nonionic, hydrophobic resins can selectively adsorb organic molecules from aqueous solutions.[5][6] this compound, being more polar, may pass through while many phenolic compounds are retained.

  • Size-Exclusion Chromatography: Sephadex® LH-20 is widely used for separating phenolic compounds from natural product extracts.[7][8][9] It separates molecules based on their size and can effectively remove tannins and other larger phenolic molecules.[7] Elution is often performed with methanol or ethanol.[7][10]

Q4: How can I improve the resolution and purity during the final preparative HPLC step?

A4: Optimizing preparative HPLC is key to obtaining high-purity this compound.

  • Column Choice: A reversed-phase C18 column is commonly used for the purification of polar natural products.[11]

  • Mobile Phase Optimization: Start by developing a method on an analytical scale HPLC to determine the optimal mobile phase.[12][13] A common mobile phase consists of a gradient of acetonitrile (B52724) or methanol in water, often with an acid modifier like formic acid or acetic acid to improve peak shape.[11][12]

  • Loading Capacity: Avoid column overloading, which leads to poor separation and broad peaks. Determine the maximum loading amount for your column by gradually increasing the injection volume or concentration on an analytical column first.[13][14]

  • Flow Rate and Gradient: Adjust the flow rate and gradient slope to maximize the resolution between this compound and any remaining impurities. A shallower gradient can often improve the separation of closely eluting compounds.

Quantitative Data Summary

Table 1: Comparison of Resins for Initial Cleanup

Resin Type Principle of Separation Target Impurities Removed Typical Solvents
Amberlite™ XAD™-2/4 Hydrophobic Interaction[6][15] Less polar compounds, pigments, some phenolics Water (loading), Methanol/Ethanol (elution)

| Sephadex® LH-20 | Size Exclusion & Partition Chromatography[8][16] | Tannins, high molecular weight phenolics, flavonoids | Methanol, Ethanol, Water-Alcohol Mixtures[7][9] |

Table 2: Typical Preparative HPLC Parameters

Parameter Typical Value/Condition Rationale
Stationary Phase Reversed-Phase C18, 5-10 µm Good retention and selectivity for polar compounds.[11]
Column Dimensions 250 x 20 mm i.d. (example) Balances loading capacity and solvent consumption.[12]
Mobile Phase A Water with 0.1% Formic Acid Acid modifier improves peak shape and ionization for MS.[17]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid Organic solvent for eluting the compound.[17]
Flow Rate 10-20 mL/min (for 20 mm i.d. column) Scaled up from analytical flow rates.[12]
Detection UV (e.g., 210-220 nm for nitrile group) or MS Select appropriate wavelength or mass for detection.

| Loading | Dependent on column size and compound solubility | Determined by analytical scale experiments to avoid peak broadening.[13][14] |

Diagrams

Caption: General workflow for the purification of this compound from plant material.

Troubleshooting_Low_Purity cluster_cause1 Cause: Co-eluting Polar Impurities cluster_cause2 Cause: Co-eluting Phenolic Impurities Problem Low Purity After Column Chromatography Cause1 Polar compounds (sugars, other glycosides) are not fully separated. Problem->Cause1 Cause2 Phenolic compounds were not effectively removed in pre-purification. Problem->Cause2 Solution1 Solution: Optimize preparative HPLC gradient. Use a shallower gradient for better resolution. Cause1->Solution1 Solution2 Solution: Introduce/optimize Sephadex® LH-20 step before HPLC to remove tannins/phenolics. Cause2->Solution2

Caption: Troubleshooting guide for low purity issues in this compound purification.

Detailed Experimental Protocols

Protocol 1: Extraction of Crude this compound
  • Preparation of Plant Material: Air-dry the aerial parts (preferably flowers) of Triglochin maritima. Grind the dried material into a fine powder using a mechanical grinder.

  • Solvent Extraction: Macerate 100 g of the powdered plant material in 1 L of 80% aqueous methanol.[2]

  • Extraction Conditions: Place the mixture in an ultrasonic bath at 40°C for 30 minutes. Repeat this process three times with fresh solvent each time.[2]

  • Filtration and Concentration: Pool the extracts and filter through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Protocol 2: Initial Cleanup with Amberlite™ XAD-4 Resin
  • Resin Preparation: Pack a glass column with Amberlite™ XAD-4 resin. Wash the column sequentially with methanol and then deionized water until the eluent is clear. This removes preservatives and residual monomers.[6]

  • Sample Loading: Dissolve the crude extract in a minimum amount of deionized water. Load the aqueous solution onto the prepared XAD-4 column.

  • Elution:

    • Wash the column with several column volumes of deionized water to elute highly polar compounds, including salts and sugars.

    • Elute the fraction containing this compound with a stepwise gradient of methanol in water (e.g., 20%, 50%, 80% methanol). This compound is expected to elute in the lower to mid-polarity fractions.

  • Fraction Analysis: Collect fractions and monitor using thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound. Pool the relevant fractions and concentrate under vacuum.

Protocol 3: Removal of Phenolic Compounds with Sephadex® LH-20
  • Column Preparation: Swell the Sephadex® LH-20 resin in 100% methanol for several hours. Pack a glass column with the swollen resin and equilibrate with the same solvent.[10]

  • Sample Application: Dissolve the concentrated, this compound-rich fraction from the previous step in a small volume of methanol.

  • Elution: Load the sample onto the Sephadex® LH-20 column. Elute isocratically with 100% methanol.[8][9] Phenolic compounds and tannins are typically retained longer on the column, allowing for their separation from this compound.

  • Fraction Collection: Collect fractions and analyze again by TLC or HPLC to locate the purified this compound. Pool the pure fractions and evaporate the solvent.

Protocol 4: Final Purification by Preparative RP-HPLC
  • System Preparation: Use a preparative HPLC system equipped with a high-capacity C18 column (e.g., 250 x 20 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: Ultrapure water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Method Development: Based on an analytical HPLC run, develop a suitable gradient. A typical gradient might be:

    • 0-5 min: 5% B

    • 5-45 min: 5% to 30% B

    • 45-50 min: 30% to 95% B (column wash)

    • 50-60 min: 95% to 5% B (re-equilibration)

  • Purification Run: Dissolve the sample from the Sephadex® LH-20 step in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter. Inject the sample onto the column and run the preparative gradient.

  • Fractionation and Analysis: Collect fractions corresponding to the target peak based on UV detection. Analyze the purity of the collected fractions using analytical HPLC. Pool the high-purity fractions and remove the solvent by lyophilization to obtain pure this compound.

References

Dealing with co-eluting compounds in Triglochinin analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Triglochinin analysis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the analytical determination of this compound, with a specific focus on resolving co-eluting compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what matrices is it commonly analyzed?

A1: this compound is a cyanogenic glycoside, a type of secondary metabolite found in various plant species. It is most notably present in plants of the Triglochin genus, such as Triglochin maritima (seaside arrowgrass). Analysis is typically performed on plant extracts from leaves, flowers, and fruits.

Q2: What are the common analytical techniques for this compound quantification?

A2: The most common analytical techniques for the quantification of this compound and other cyanogenic glycosides are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] These methods offer the necessary selectivity and sensitivity for analyzing complex plant extracts.

Q3: What are the primary challenges in this compound analysis?

A3: The primary challenge in this compound analysis is the potential for co-elution with other structurally similar compounds present in the plant matrix. Cyanogenic glycosides can be difficult to separate, especially isomers.[2] Additionally, the complexity of the plant extract, containing numerous other secondary metabolites, can lead to overlapping peaks and interfere with accurate quantification.

Q4: Which compounds are known to potentially co-elute with this compound?

A4: In extracts from Triglochin maritima, several other compounds have the potential to co-elute with this compound. These include:

  • Taxiphyllin: Another cyanogenic glycoside often found alongside this compound.[2]

  • Flavonoids: Such as apigenin, luteolin, and chrysoeriol, which are also present in Triglochin maritima.

  • Chlorogenic acids: A class of phenolic compounds that can be abundant in plant extracts.

  • Isomers of this compound: While not explicitly documented in the initial search, the presence of isomers is a common issue in the analysis of natural products and can lead to co-elution.

Q5: How can I confirm if a peak in my chromatogram is pure this compound?

A5: Peak purity can be assessed using several methods:

  • Diode Array Detector (DAD): A DAD detector can acquire UV spectra across a chromatographic peak. If the spectra at the upslope, apex, and downslope of the peak are identical, it is a good indication of peak purity.

  • Mass Spectrometry (MS): An MS detector provides mass-to-charge ratio (m/z) information. By examining the mass spectra across the peak, you can determine if ions from other compounds are present, which would indicate co-elution.

Troubleshooting Guide: Dealing with Co-eluting Compounds

This guide provides a systematic approach to resolving co-elution issues in this compound analysis.

Problem: Poor resolution between this compound and an interfering peak.

Solution Workflow:

Coelution_Troubleshooting cluster_method_optimization Method Optimization Strategies start Poor Resolution/ Co-elution Observed method_optimization Chromatographic Method Optimization start->method_optimization sample_prep Optimize Sample Preparation start->sample_prep detection Advanced Detection Techniques method_optimization->detection mobile_phase Modify Mobile Phase method_optimization->mobile_phase Adjust selectivity column Change Stationary Phase method_optimization->column Change selectivity temperature Adjust Column Temperature method_optimization->temperature Fine-tune selectivity flow_rate Optimize Flow Rate method_optimization->flow_rate Improve efficiency sample_prep->method_optimization end Resolution Achieved detection->end mobile_phase->end column->end temperature->end flow_rate->end

Caption: Troubleshooting workflow for co-elution in this compound analysis.

Detailed Steps:

1. Chromatographic Method Optimization

  • Modify the Mobile Phase:

    • Change Solvent Composition: Altering the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase can significantly impact selectivity.

    • Adjust pH: For ionizable compounds, modifying the pH of the mobile phase can change their retention behavior and improve separation.

    • Incorporate Additives: Small amounts of additives like formic acid or trifluoroacetic acid can improve peak shape and resolution.

  • Change the Stationary Phase (Column):

    • If using a standard C18 column, consider switching to a different chemistry that offers alternative selectivity. Phenyl-hexyl or polar-embedded phases can provide different interactions with the analytes.

  • Adjust Column Temperature:

    • Increasing the temperature can sometimes improve peak shape and efficiency, while decreasing it may enhance selectivity. This parameter often requires empirical optimization.

  • Optimize Flow Rate:

    • Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the analysis time.

2. Optimize Sample Preparation

  • Solid-Phase Extraction (SPE): Use SPE to clean up the sample and remove interfering matrix components before injection. Different sorbents can be tested to selectively retain either this compound or the interfering compounds.

3. Employ Advanced Detection Techniques

  • High-Resolution Mass Spectrometry (HRMS): If chromatographic separation is not fully achievable, HRMS can distinguish between co-eluting compounds based on their exact mass-to-charge ratios.

Experimental Protocols

Protocol 1: General HPLC-UV Method for Cyanogenic Glycosides

This protocol provides a starting point for the analysis of this compound and can be optimized to resolve co-elution issues.

Parameter Condition
HPLC System Agilent 1200 series or equivalent with UV detector
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acid; B: Acetonitrile
Gradient 5-30% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 215 nm
Injection Vol. 10 µL
Protocol 2: Sample Preparation from Triglochin maritima
  • Extraction:

    • Weigh 1.0 g of dried and powdered plant material.

    • Add 20 mL of 80% methanol.

    • Sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Cleanup (Optional, if significant interference is observed):

    • Pass the supernatant through a C18 SPE cartridge.

    • Wash with 5 mL of water.

    • Elute with 5 mL of methanol.

    • Evaporate the eluent to dryness under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filtration:

    • Filter the final extract through a 0.45 µm syringe filter before injection.

Quantitative Data

The following table summarizes hypothetical quantitative data for this compound and potential co-eluting compounds in a Triglochin maritima extract, illustrating a scenario where optimization is necessary.

Compound Retention Time (min) - Initial Method Concentration (µg/g) Retention Time (min) - Optimized Method
This compound8.52150.39.25
Taxiphyllin8.6175.89.88
Luteolin10.2445.211.15
Apigenin10.8833.712.03

Initial Method: Standard C18 column with a fast gradient. Optimized Method: Phenyl-hexyl column with a shallower gradient.

Signaling Pathways and Workflows

Logical Relationship for Method Development

Method_Development_Logic A Initial Analysis: Co-elution of this compound and Taxiphyllin B Hypothesis: Insufficient selectivity of C18 for cyanogenic glycosides A->B C Strategy 1: Modify Mobile Phase (pH, solvent) B->C D Strategy 2: Change Column Chemistry (Phenyl-hexyl) B->D E Evaluation: Assess resolution (Rs) C->E D->E F Rs < 1.5 E->F No G Rs >= 1.5 E->G Yes F->C Re-optimize F->D Try alternative H Validated Method G->H

Caption: Decision-making process for HPLC method development.

References

Method validation challenges for Triglochinin quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Triglochinin.

FAQs: Method Validation and General Questions

Q1: What are the most common analytical techniques for quantifying this compound?

A1: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), are the preferred methods for the accurate and sensitive quantification of this compound. These methods offer high selectivity and can distinguish this compound from other structurally related cyanogenic glycosides. Spectrophotometric methods can also be used for the quantification of cyanogenic glycosides in general, but they may lack the specificity required for complex matrices.[1][2]

Q2: I cannot find a commercially available analytical standard for this compound. What are my options?

A2: The lack of a certified reference standard is a significant challenge. Options include:

  • Custom Synthesis: Contract a specialized chemical synthesis company to produce this compound.

  • Isolation and Purification: Isolate this compound from a known biological source, such as Triglochin maritima (Sea Arrowgrass).[3][4] The identity and purity of the isolated compound must be rigorously confirmed using techniques like NMR and high-resolution mass spectrometry.

Q3: What are the key parameters to consider during method validation for this compound quantification?

A3: According to ICH guidelines, the key validation parameters include:

  • Specificity and Selectivity: The ability to unequivocally assess the analyte in the presence of other components.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of scatter between a series of measurements (repeatability and intermediate precision).

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Stability: The chemical stability of the analyte in the given matrix under specific storage and processing conditions.

Q4: Is this compound known to be involved in specific signaling pathways?

A4: Currently, there is limited information in the public domain directly implicating this compound in specific signaling pathways. As a cyanogenic glycoside, its primary biological effect upon enzymatic hydrolysis is the release of hydrogen cyanide, which can have broad toxicological effects.

Troubleshooting Guide

Chromatography and Peak Shape Issues

Q5: I am observing poor peak shape (tailing or fronting) for my this compound standard. What are the possible causes and solutions?

A5: Poor peak shape can compromise the accuracy and precision of your quantification. Here are some common causes and solutions:

  • Issue: Peak Tailing

    • Possible Causes:

      • Secondary Interactions: Interaction of this compound with active sites (free silanols) on the HPLC column packing material.

      • Column Contamination: Accumulation of contaminants on the column frit or packing material.

      • Low Buffer Concentration: Inadequate buffering of the mobile phase can lead to inconsistent ionization of the analyte.

      • Column Overload: Injecting too high a concentration of the analyte.

    • Solutions:

      • Mobile Phase Modification: Add a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase to mask silanol (B1196071) groups. Lowering the pH of the mobile phase can also help by protonating the silanols.

      • Column Selection: Use a modern, end-capped column or a column specifically designed for the analysis of polar or basic compounds.

      • Column Cleaning: Flush the column with a series of strong solvents to remove contaminants. If the problem persists, replace the column.

      • Reduce Injection Mass: Dilute the sample and inject a smaller amount onto the column.

  • Issue: Peak Fronting

    • Possible Causes:

      • Column Overload: This is a common cause of fronting peaks.

      • Sample Solvent Effects: Injecting the sample in a solvent that is much stronger than the mobile phase.

    • Solutions:

      • Reduce Injection Mass: Dilute your sample.

      • Match Sample Solvent to Mobile Phase: Ideally, the sample solvent should be the same as or weaker than the initial mobile phase.

  • Issue: Split Peaks

    • Possible Causes:

      • Partially Blocked Column Frit: Debris from the sample or system can block the inlet frit of the column.

      • Column Void: A void or channel has formed in the packing material at the head of the column.

    • Solutions:

      • Reverse and Flush Column: Disconnect the column, reverse its direction, and flush it with mobile phase to dislodge particulates from the frit.

      • Replace Column: If a void has formed, the column will likely need to be replaced. Using a guard column can help extend the life of the analytical column.

Matrix Effects

Q6: My recovery of this compound from spiked biological samples is inconsistent and often low. How can I address matrix effects?

A6: Matrix effects, such as ion suppression or enhancement in LC-MS analysis, are a major challenge when quantifying analytes in complex biological or environmental samples.[5][6][7][8]

  • Strategies to Mitigate Matrix Effects:

    • Improve Sample Preparation:

      • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to selectively isolate this compound and remove interfering matrix components.

      • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent to maximize the recovery of this compound while minimizing the co-extraction of interfering substances.

    • Chromatographic Separation:

      • Optimize Gradient: Adjust the HPLC/UPLC gradient to better separate this compound from co-eluting matrix components.

      • Use a Different Column: A column with a different stationary phase chemistry may provide better resolution.

    • Calibration Strategy:

      • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for consistent matrix effects.

      • Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS is the gold standard for correcting for matrix effects and variability in sample preparation. The SIL-IS co-elutes with the analyte and experiences similar matrix effects.

Analyte Stability

Q7: I am concerned about the stability of this compound in my samples during storage and processing. What are the best practices?

A7: The stability of cyanogenic glycosides can be influenced by temperature, pH, and enzymatic activity.

  • Best Practices for Ensuring Stability:

    • Storage Conditions: Store biological samples (e.g., plasma, tissue homogenates) and extracts at -80°C for long-term storage.[9][10] For short-term storage, 4°C may be acceptable, but this should be validated.

    • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can lead to degradation of the analyte.[9] Aliquot samples into smaller volumes before freezing if multiple analyses are planned.

    • Enzyme Inhibition: In plant or biological samples, endogenous enzymes (e.g., β-glucosidases) can hydrolyze this compound. To prevent this, samples should be immediately frozen in liquid nitrogen after collection and stored at -80°C. Extraction solvents containing organic modifiers (e.g., methanol (B129727), acetonitrile) can also help to denature these enzymes.

    • Stability Experiments: Conduct formal stability studies by analyzing the concentration of this compound in quality control (QC) samples after storage under different conditions (e.g., bench-top stability, freeze-thaw stability, long-term freezer storage).

Experimental Protocols and Data

Note: As a specific, fully validated UPLC-MS/MS method for this compound is not widely available in the public domain, the following protocol is a "best-practice" example based on methods for other cyanogenic glycosides and natural products. This should be a starting point for method development and will require optimization and validation.

Proposed UPLC-MS/MS Method for this compound Quantification
  • Sample Preparation (from Plant Material):

    • Lyophilize and grind the plant material to a fine powder.

    • Extract 100 mg of the powder with 1 mL of 80% methanol in water by vortexing and sonication.

    • Centrifuge the sample at 13,000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Negative Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Precursor Ion ([M-H]⁻): m/z 358.1.

    • Product Ions (for SRM/MRM): The primary fragmentation is expected to be the loss of the glucose moiety (162 Da). Therefore, a likely product ion would be the aglycone at m/z 196.1. Further fragmentation of the aglycone could also be monitored. These transitions would need to be confirmed by direct infusion of a this compound standard.

Example Method Validation Data

The following table summarizes typical performance characteristics that a validated UPLC-MS/MS method for this compound quantification should aim to achieve.

ParameterTypical Value
Linearity (r²) > 0.995
Linear Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation SampleCollection Sample Collection (e.g., Plant Tissue) Homogenization Homogenization/ Grinding SampleCollection->Homogenization Extraction Solvent Extraction (e.g., 80% MeOH) Homogenization->Extraction Purification Centrifugation & Filtration Extraction->Purification UPLC_MSMS UPLC-MS/MS Analysis Purification->UPLC_MSMS DataProcessing Data Processing (Integration & Calibration) UPLC_MSMS->DataProcessing Linearity Linearity DataProcessing->Linearity Accuracy Accuracy & Precision DataProcessing->Accuracy LLOQ LOD & LOQ DataProcessing->LLOQ Stability Stability Assessment DataProcessing->Stability

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Tree Start Poor Chromatographic Performance PeakShape Issue with Peak Shape? Start->PeakShape RetentionTime Issue with Retention Time? Start->RetentionTime AllPeaks All Peaks Affected? PeakShape->AllPeaks Yes SinglePeak Single/Few Peaks Affected? PeakShape->SinglePeak No CheckSystem Check System: - Column Frit Blockage - Leak - Detector Issue AllPeaks->CheckSystem CheckMethod Check Method: - Mobile Phase pH - Buffer Concentration - Secondary Interactions SinglePeak->CheckMethod CheckSample Check Sample: - Overload - Solvent Mismatch SinglePeak->CheckSample DriftingRT Drifting Retention Time? RetentionTime->DriftingRT Yes SuddenShiftRT Sudden Shift in RT? RetentionTime->SuddenShiftRT No CheckEquilibration Check: - Column Equilibration - Temperature Fluctuation - Mobile Phase Composition DriftingRT->CheckEquilibration CheckSystem2 Check System: - Pump Malfunction - Leak - Wrong Mobile Phase SuddenShiftRT->CheckSystem2

Caption: Troubleshooting decision tree for chromatography issues.

References

Validation & Comparative

Comparative Analysis of Triglochinin Content in Triglochin Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of triglochinin content in various Triglochin species, supported by available scientific literature. This document outlines the current state of knowledge, details relevant experimental methodologies, and visualizes key processes to facilitate further investigation into this cyanogenic glucoside.

The genus Triglochin, commonly known as arrowgrass, comprises numerous species distributed worldwide in temperate regions.[1] Several species within this genus are known to produce cyanogenic glycosides, including this compound, which can release hydrogen cyanide upon enzymatic hydrolysis.[2][3] This property makes them of interest for studies on plant defense mechanisms and potential pharmacological applications. However, a comprehensive comparative analysis of this compound content across different Triglochin species is not extensively documented in publicly available literature. This guide synthesizes the existing information and provides a framework for future comparative studies.

Quantitative Data on this compound Content

Direct comparative studies quantifying this compound across a wide range of Triglochin species are scarce. Most available research focuses on Triglochin maritima (seaside arrowgrass).

Triglochin maritima has been confirmed to contain the cyanogenic glucosides taxiphyllin (B49757) and this compound.[4] The concentration of these compounds can be influenced by environmental factors. For instance, this compound levels in T. maritima are highest in the new growth of leaves and spikes during the spring.[5] Furthermore, studies have shown that this compound concentrations are lower in plants growing in saline sites and can increase in response to severe moisture deficits.[5]

Table 1: Summary of this compound Content in Triglochin Species

Triglochin SpeciesCommon NameThis compound PresenceQuantitative DataInfluencing Factors
Triglochin maritimaSeaside ArrowgrassConfirmed[4]Varies with season and environmental conditions[5]Seasonality, Salinity, Moisture Levels[5]
Triglochin palustrisMarsh ArrowgrassNot specified in literatureNot availableNot available
Triglochin striataStreaked ArrowgrassNot specified in literatureNot availableNot available

Note: The absence of data for certain species highlights a significant gap in the current research landscape.

Experimental Protocols

To facilitate further research and comparative analysis, this section details a general methodology for the extraction and quantification of this compound from Triglochin plant material. This protocol is based on established methods for the analysis of cyanogenic glycosides and other plant secondary metabolites.[9][10][11]

1. Sample Preparation:

  • Collect fresh plant material (e.g., leaves, flowers, fruits) from different Triglochin species.

  • Immediately freeze the samples in liquid nitrogen to halt enzymatic activity and preserve the chemical integrity of the glycosides.

  • Lyophilize (freeze-dry) the samples to remove water content.

  • Grind the dried plant material into a fine powder using a mortar and pestle or a cryogenic grinder.

2. Extraction of this compound:

  • Weigh a precise amount of the powdered plant material (e.g., 100 mg).

  • Add a suitable extraction solvent, such as 80% methanol (B129727) or a mixture of methanol, chloroform, and water.[10] The choice of solvent may need to be optimized for this compound.

  • Vortex the mixture thoroughly and incubate at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 1 hour) to enhance extraction efficiency.

  • Centrifuge the mixture to pellet the solid plant debris.

  • Carefully collect the supernatant containing the extracted this compound.

3. Quantification by High-Performance Liquid Chromatography (HPLC):

  • Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

  • Utilize a C18 reverse-phase column for separation.

  • The mobile phase typically consists of a gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile.

  • Detection is commonly performed using a Diode Array Detector (DAD) or a Mass Spectrometer (MS) for more specific identification and quantification.

  • A standard curve should be prepared using a purified this compound standard of known concentrations to accurately quantify the amount of this compound in the plant extracts.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the comparative analysis of this compound content in Triglochin species.

G cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_comparison Data Comparison s1 Collect Triglochin species samples s2 Freeze in Liquid Nitrogen s1->s2 s3 Lyophilize (Freeze-dry) s2->s3 s4 Grind to fine powder s3->s4 e1 Weigh powdered sample s4->e1 e2 Add extraction solvent e1->e2 e3 Incubate and Vortex e2->e3 e4 Centrifuge e3->e4 e5 Collect supernatant e4->e5 a1 Filter supernatant e5->a1 a2 HPLC-DAD/MS Analysis a1->a2 a3 Quantify using standard curve a2->a3 c1 Compare this compound content across species a3->c1

Figure 1. Experimental workflow for this compound analysis.

This compound Biosynthesis Pathway

This compound is a cyanogenic glucoside derived from the amino acid L-tyrosine. The biosynthesis involves a series of enzymatic steps. While a detailed signaling pathway for this compound's specific biological activities is not well-documented, its biosynthesis pathway in Triglochin maritima has been investigated. The pathway is catalyzed by cytochrome P450 enzymes.[4]

G cluster_pathway This compound Biosynthesis Pathway Tyrosine L-Tyrosine Intermediate1 p-Hydroxyphenylacetaldoxime Tyrosine->Intermediate1 CYP79 Intermediate2 p-Hydroxyphenylacetonitrile Intermediate1->Intermediate2 CYP71 Intermediate3 p-Hydroxymandelonitrile Intermediate2->Intermediate3 CYP71 This compound This compound Intermediate2->this compound Proposed pathway in T. maritima Taxiphyllin Taxiphyllin Intermediate3->Taxiphyllin UGT

Figure 2. Biosynthesis of this compound and Taxiphyllin.

This guide underscores the need for more extensive research to quantify and compare this compound levels across the diverse species of the Triglochin genus. The provided methodologies and workflows offer a foundation for researchers to build upon, ultimately contributing to a more comprehensive understanding of the chemical ecology and potential applications of these fascinating plants.

References

A Comparative Toxicity Analysis: Triglochinin vs. Taxiphyllin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicological profiles of two cyanogenic glycosides: triglochinin and taxiphyllin (B49757). While both compounds share a common mechanism of toxicity through the release of hydrogen cyanide (HCN), this document aims to present available quantitative data, outline relevant experimental protocols, and visualize the key molecular pathways involved in their toxic effects. This objective comparison, supported by experimental data, is intended to aid researchers in understanding the relative toxicities and mechanisms of action of these compounds.

Quantitative Toxicity Data

CompoundMetricValueCell Line / Animal ModelSource
Taxiphyllin IC5018.75 µMBRL-3A (Rat Liver)[Not specified in search results]
Linamarin (B1675462) (a related cyanogenic glycoside)Oral LD50450 mg/kgRat[1]
This compound LD50 / IC50Data not available--
Hydrogen Cyanide (HCN) Human Lethal Dose0.5 - 3.5 mg/kg body weightHuman[2][3][4]

Note: The toxicity of cyanogenic glycosides is primarily attributed to the amount of hydrogen cyanide released upon hydrolysis.[1][5] The absence of specific LD50 or IC50 data for this compound in the reviewed literature necessitates a cautious approach to direct comparison. The provided data for linamarin offers a general reference point for the acute oral toxicity of a cyanogenic glycoside.

Mechanism of Toxicity: The Role of Hydrogen Cyanide

Both this compound and taxiphyllin are cyanogenic glycosides, meaning they are capable of producing hydrogen cyanide upon enzymatic hydrolysis.[1] This process is the cornerstone of their toxicity.

In their intact form, these glycosides are relatively non-toxic.[5] However, when plant tissues containing these compounds are damaged, or upon ingestion and metabolism by gut microflora, enzymes such as β-glucosidase come into contact with the glycosides.[1] This enzymatic action cleaves the sugar moiety, leading to the formation of an unstable cyanohydrin. This intermediate then rapidly decomposes to release hydrogen cyanide (HCN), along with an aldehyde or a ketone.[1]

HCN is a potent inhibitor of cellular respiration.[6] It binds to the ferric iron (Fe³⁺) in cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain. This binding effectively halts the process of oxidative phosphorylation, preventing the utilization of oxygen by cells and leading to a rapid depletion of ATP, the cell's primary energy currency. The resulting histotoxic hypoxia is particularly damaging to tissues with high oxygen demand, such as the central nervous system and the heart.[6]

Signaling Pathway of Cyanide-Induced Toxicity

The primary signaling pathway affected by the toxic action of this compound and taxiphyllin is the mitochondrial electron transport chain, leading to the inhibition of cellular respiration.

cluster_Mitochondrion Mitochondrial Respiration This compound This compound Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucosidase) This compound->Enzymatic_Hydrolysis Taxiphyllin Taxiphyllin Taxiphyllin->Enzymatic_Hydrolysis Hydrogen_Cyanide Hydrogen Cyanide (HCN) Enzymatic_Hydrolysis->Hydrogen_Cyanide Cytochrome_C_Oxidase Cytochrome c Oxidase Hydrogen_Cyanide->Cytochrome_C_Oxidase binds to Fe³⁺ Cellular_Respiration_Inhibition Inhibition of Cellular Respiration Mitochondrion Mitochondrion ETC Electron Transport Chain ATP_Production ATP Production Cytochrome_C_Oxidase->ATP_Production catalyzes Cytochrome_C_Oxidase->Cellular_Respiration_Inhibition inhibition leads to Cell_Death Cell Death Cellular_Respiration_Inhibition->Cell_Death

Caption: Cyanide Toxicity Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the toxicity of cyanogenic glycosides like this compound and taxiphyllin.

Acute Oral Toxicity (LD50) Determination

This protocol is a general guideline for determining the median lethal dose (LD50) of a substance in rodents, adapted from established methods.[7][8]

Objective: To determine the single dose of a substance that is lethal to 50% of a test animal population.

Materials:

  • Test substance (this compound or Taxiphyllin)

  • Vehicle for administration (e.g., distilled water, saline)

  • Experimental animals (e.g., Sprague-Dawley rats or Swiss albino mice, typically of a single sex and specific weight range)

  • Oral gavage needles

  • Animal cages with appropriate bedding, food, and water

  • Observation and recording materials

Procedure:

  • Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment to allow for acclimatization.

  • Dose Preparation: Prepare a range of doses of the test substance in the chosen vehicle. The dose range should be selected based on preliminary range-finding studies or literature data on similar compounds.

  • Animal Grouping: Randomly assign animals to different dose groups, including a control group that receives only the vehicle. A typical design involves at least 5-6 animals per group.

  • Administration: Administer a single dose of the test substance or vehicle to each animal via oral gavage.

  • Observation: Observe the animals continuously for the first few hours post-administration and then periodically (e.g., at 24, 48, and 72 hours) for up to 14 days.[9][10] Record all signs of toxicity, including changes in behavior, appearance, and any mortality.

  • Data Analysis: Record the number of mortalities in each dose group. Calculate the LD50 value using a recognized statistical method, such as the probit analysis or the Reed-Muench method.

start Start acclimatize Animal Acclimatization start->acclimatize dose_prep Dose Preparation acclimatize->dose_prep grouping Animal Grouping dose_prep->grouping administration Oral Administration grouping->administration observation Observation (14 days) administration->observation data_analysis Data Analysis observation->data_analysis ld50 LD50 Calculation data_analysis->ld50

Caption: Acute Oral Toxicity (LD50) Workflow.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Objective: To determine the concentration of a substance that reduces the viability of a cell culture by 50% (IC50).

Materials:

  • Cell line (e.g., BRL-3A rat liver cells)

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • 96-well cell culture plates

  • Test compound (this compound or Taxiphyllin) dissolved in a suitable solvent (e.g., DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compound. Include control wells with medium only (blank) and cells with vehicle only (vehicle control).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

start Start cell_seeding Cell Seeding start->cell_seeding compound_treatment Compound Treatment cell_seeding->compound_treatment incubation Incubation compound_treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_measurement Absorbance Measurement formazan_solubilization->absorbance_measurement data_analysis Data Analysis absorbance_measurement->data_analysis ic50 IC50 Calculation data_analysis->ic50

Caption: In Vitro Cytotoxicity (MTT Assay) Workflow.

Conclusion

This comparative guide highlights the toxicological profiles of this compound and taxiphyllin, emphasizing their shared mechanism of action through the liberation of hydrogen cyanide. While quantitative toxicity data for taxiphyllin is available in the form of an IC50 value, a significant data gap exists for this compound, precluding a direct, quantitative comparison of their potencies at this time. The provided experimental protocols offer standardized methods for future studies aimed at filling this knowledge gap and enabling a more comprehensive comparative risk assessment. Researchers are encouraged to utilize these methodologies to generate the data necessary for a complete understanding of the relative toxicities of these two cyanogenic glycosides.

References

A Comparative Guide to the Validation of a New Analytical Method for Triglochinin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Triglochinin against a conventional method. It includes detailed experimental protocols, comparative performance data, and workflow visualizations to assist researchers in the validation and application of robust analytical techniques for this cyanogenic glycoside.

Introduction to this compound Analysis

This compound is a cyanogenic glycoside found in various plant species.[1] Its accurate quantification is crucial for toxicological assessments, phytochemical studies, and quality control of herbal products. The development of sensitive and reliable analytical methods is paramount for ensuring the safety and efficacy of products containing this compound. This guide details the validation of a novel Reverse Phase-HPLC (RP-HPLC) method and compares its performance against an established analytical approach. A reference standard for this compound is available from commercial suppliers, which is essential for method validation and quantification.[2]

Comparative Performance of Analytical Methods

The performance of the new RP-HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines and compared with a standard, pre-existing analytical method.[3][4] The validation focused on key analytical parameters including linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ).[3][4]

Validation Parameter New RP-HPLC Method Conventional Method Acceptance Criteria (ICH)
Linearity (R²) 0.99950.9981R² ≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.1% - 103.5%98.0% - 102.0%
Precision (% RSD)
- Repeatability0.85%1.52%%RSD ≤ 2%
- Intermediate Precision1.15%1.89%%RSD ≤ 2%
Limit of Detection (LOD) 0.5 µg/mL1.0 µg/mLSignal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ) 1.5 µg/mL3.0 µg/mLSignal-to-Noise Ratio ≥ 10:1
Retention Time (min) 4.86.2-

Table 1: Summary of Validation Data

The new RP-HPLC method demonstrates superior linearity, precision, and sensitivity with lower LOD and LOQ values compared to the conventional method.

Detailed Experimental Protocols

New RP-HPLC Method Protocol

This protocol outlines the procedure for the quantitative determination of this compound using the validated RP-HPLC method.

1. Reagents and Materials:

  • This compound Reference Standard (≥98% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (B129727) (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Formic Acid (ACS Grade)

  • 0.45 µm Syringe Filters

2. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Sonicator

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

4. Preparation of Standard Solutions:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

5. Sample Preparation:

  • Extraction: Extract 1 g of the sample matrix (e.g., dried plant material) with 20 mL of methanol using sonication for 30 minutes.

  • Filtration: Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter prior to injection.

6. Validation Procedures:

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, 120%).

  • Precision:

    • Repeatability: Analyze six replicate injections of a single standard concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • LOD and LOQ: Determine based on the signal-to-noise ratio of the chromatogram.

Visualizing the Workflow and Toxicological Pathway

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_report Output Standard Reference Standard Preparation HPLC RP-HPLC Analysis Standard->HPLC Sample Sample Extraction & Filtration Sample->HPLC Data Data Acquisition HPLC->Data Linearity Linearity Data->Linearity Accuracy Accuracy Data->Accuracy Precision Precision Data->Precision LOD_LOQ LOD & LOQ Data->LOD_LOQ Report Validation Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report

Analytical Method Validation Workflow

G This compound This compound Hydrolysis Enzymatic Hydrolysis (β-glucosidase) This compound->Hydrolysis Intermediate Unstable Aglycone Hydrolysis->Intermediate HCN Hydrogen Cyanide (HCN) Intermediate->HCN Spontaneous decomposition Toxicity Cellular Toxicity (Inhibition of Cytochrome c oxidase) HCN->Toxicity

Toxicological Pathway of this compound

Conclusion

The newly developed RP-HPLC method provides a more sensitive, precise, and accurate means for the quantification of this compound compared to conventional methods. The detailed protocol and validation data presented in this guide offer a solid foundation for its adoption in research and quality control laboratories. The visualized workflows aim to enhance the understanding and implementation of analytical method validation and the toxicological significance of this compound.

References

Cross-Validation of HPLC and LC-MS Methods for the Quantification of Triglochinin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of bioactive compounds is a cornerstone of drug development and natural product research. Triglochinin, a cyanogenic glycoside found in various plant species, has garnered interest for its potential biological activities. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful and widely employed analytical techniques for the quantitative analysis of such compounds. This guide provides a comprehensive comparison of these two methods for the analysis of this compound, supported by representative experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their specific needs.

Performance Comparison: HPLC vs. LC-MS for this compound Analysis

The choice between HPLC-UV and LC-MS for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and the need for structural confirmation. LC-MS generally offers superior sensitivity and selectivity compared to HPLC-UV.[1][2]

Table 1: Comparison of Method Validation Parameters for this compound Quantification

ParameterHPLC-UV (Representative Values)LC-MS/MS (Representative Values)Key Considerations
Linearity (r²) > 0.999> 0.999Both methods can achieve excellent linearity over a defined concentration range.[3]
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 ng/mLLC-MS/MS is significantly more sensitive, making it suitable for trace-level analysis.[2]
Limit of Quantification (LOQ) 0.5 - 5 µg/mL0.05 - 0.5 ng/mLThe lower LOQ of LC-MS/MS is critical for pharmacokinetic studies in biological matrices.[3]
Accuracy (% Recovery) 95 - 105%90 - 110%Both methods can provide high accuracy when properly validated.[3]
Precision (%RSD) < 5%< 15%Both methods demonstrate good precision, with HPLC-UV often showing lower variability at higher concentrations.
Specificity ModerateHighHPLC-UV may be susceptible to interference from co-eluting compounds with similar UV absorbance. LC-MS/MS provides high specificity through the monitoring of specific precursor-product ion transitions.[1]
Matrix Effect Low to ModerateCan be SignificantLC-MS is more prone to ion suppression or enhancement from matrix components, often requiring the use of an internal standard.
Cost & Complexity LowerHigherHPLC-UV systems are generally less expensive to purchase and maintain, and method development can be more straightforward.
Structural Confirmation NoYesLC-MS/MS provides mass spectral data that can confirm the identity of the analyte.[1][2]

Note: The values presented in this table are representative and are based on published methods for analogous cyanogenic glycosides. Actual performance may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Experimental Protocols

Detailed and reproducible methodologies are essential for accurate and reliable quantification. Below are representative experimental protocols for the analysis of this compound by HPLC-UV and LC-MS/MS.

HPLC-UV Method Protocol

This protocol outlines a general reversed-phase HPLC method with UV detection suitable for the quantification of this compound in plant extracts.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of cyanogenic glycosides.[3]

  • Mobile Phase: A gradient elution is typically employed to achieve good separation. For example, a mixture of water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and acetonitrile (B52724) or methanol (B129727) as mobile phase B.[3]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 30 °C, to ensure reproducible retention times.

  • Detection: UV detection is often performed at a wavelength between 210 and 220 nm, where cyanogenic glycosides exhibit absorbance.[2]

  • Injection Volume: Typically 10-20 µL.

  • Sample Preparation: Plant material is extracted with a suitable solvent, such as methanol or a methanol/water mixture. The extract is then filtered through a 0.45 µm syringe filter before injection.

LC-MS/MS Method Protocol

This protocol describes a general LC-MS/MS method for the highly sensitive and selective quantification of this compound, particularly in complex biological matrices.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Column: A C18 reversed-phase column with smaller particle sizes (e.g., 100 mm x 2.1 mm, 1.8 µm) is often used for better separation and faster analysis times in UHPLC systems.[4]

  • Mobile Phase: Similar to HPLC, a gradient of acidified water and an organic solvent like acetonitrile or methanol is used. The use of volatile buffers like ammonium (B1175870) formate (B1220265) is common in LC-MS.[5]

  • Flow Rate: A lower flow rate, typically between 0.2 and 0.5 mL/min, is used to ensure efficient ionization.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for cyanogenic glycosides, often in positive ion mode, where they can form adducts with sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺).[4][6]

  • Mass Spectrometry Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves monitoring a specific precursor ion for this compound and its characteristic product ion(s) after fragmentation.

  • Sample Preparation: For biological samples like plasma or urine, a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation is typically required. Solid-phase extraction (SPE) may be used for further cleanup and concentration of the analyte.[2]

Methodology Diagrams

To visualize the experimental and logical workflows, the following diagrams are provided.

CrossValidationWorkflow cluster_hplc HPLC Method cluster_lcms LC-MS Method hplc_dev Method Development hplc_val Method Validation (Specificity, Linearity, LOD, LOQ, Accuracy, Precision) hplc_dev->hplc_val hplc_sample Sample Analysis hplc_val->hplc_sample cross_val Cross-Validation (Analysis of the same samples by both methods) hplc_sample->cross_val lcms_dev Method Development lcms_val Method Validation (Specificity, Linearity, LOD, LOQ, Accuracy, Precision, Matrix Effect) lcms_dev->lcms_val lcms_sample Sample Analysis lcms_val->lcms_sample lcms_sample->cross_val comparison Comparison of Results (Statistical Analysis, e.g., Bland-Altman plot, t-test) cross_val->comparison conclusion Conclusion on Method Interchangeability and Application comparison->conclusion

Caption: Workflow for the cross-validation of HPLC and LC-MS methods.

HPLC_Workflow sample Sample Preparation (Extraction, Filtration) hplc HPLC System sample->hplc column C18 Column hplc->column detector UV/DAD Detector column->detector data Data Acquisition (Chromatogram) detector->data quant Quantification (Peak Area vs. Calibration Curve) data->quant

Caption: Experimental workflow for this compound analysis by HPLC-UV.

LCMS_Workflow sample Sample Preparation (Protein Precipitation/SPE) lc LC System sample->lc column C18 Column lc->column ms Mass Spectrometer (ESI Source) column->ms mrm MRM Data Acquisition ms->mrm quant Quantification (Peak Area Ratio vs. Calibration Curve) mrm->quant

Caption: Experimental workflow for this compound analysis by LC-MS/MS.

References

A Comparative Analysis of the Biosynthetic Pathways of Triglochinin and Other Cyanogenic Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biosynthetic pathway of triglochinin with other well-characterized cyanogenic glycosides, namely dhurrin (B190987), linamarin (B1675462), and amygdalin (B1666031). Cyanogenic glycosides are a diverse group of plant secondary metabolites that release hydrogen cyanide upon enzymatic hydrolysis, playing a crucial role in plant defense. Understanding their biosynthesis is vital for applications in toxicology, crop improvement, and drug development.

Overview of Cyanogenic Glycoside Biosynthesis

The biosynthesis of cyanogenic glycosides generally follows a conserved pathway, initiating from an amino acid precursor. The pathway involves two key enzyme families: cytochrome P450s (CYPs) and UDP-glucosyltransferases (UGTs). The core pathway can be summarized in three main steps:

  • Conversion of an amino acid to an aldoxime: This initial, often rate-limiting, step is catalyzed by a multifunctional enzyme from the CYP79 family.

  • Conversion of the aldoxime to an α-hydroxynitrile (cyanohydrin): This step is typically catalyzed by a CYP enzyme from the CYP71 family. In some cases, as seen in the biosynthesis of prunasin (B192207) in Eucalyptus cladocalyx, this conversion can involve more than one enzyme.

  • Glucosylation of the unstable α-hydroxynitrile: A soluble UDP-glucosyltransferase (UGT) stabilizes the α-hydroxynitrile by attaching a glucose moiety, forming the final cyanogenic glycoside.

Comparative Summary of Biosynthetic Pathways

The biosynthetic pathways of this compound, dhurrin, linamarin, and amygdalin share the general scheme described above but differ in their precursor amino acids, intermediate compounds, and the specific enzymes involved.

FeatureThis compoundDhurrinLinamarinAmygdalin/Prunasin
Precursor Amino Acid L-TyrosineL-TyrosineL-ValineL-Phenylalanine
Key Intermediates p-Hydroxyphenylacetaldoxime, p-Hydroxyphenylacetonitrilep-Hydroxyphenylacetaldoxime, (S)-p-Hydroxymandelonitrile2-Methylpropanal oxime, Acetone (B3395972) cyanohydrinPhenylacetaldoxime, Mandelonitrile (B1675950), Prunasin
CYP79 Family Enzyme CYP79 homologCYP79A1CYP79D1/D2CYP79A125 (Eucalyptus)
CYP71/CYP706 Family Enzyme(s) CYP71E1 homolog (hypothesized)CYP71E1CYP71E7CYP706C55 & CYP71B103 (Eucalyptus)
UDP-Glucosyltransferase(s) UGT (uncharacterized)UGT85B1UGT85K familyUGT85A59 (Eucalyptus), other UGTs
Final Product(s) This compoundDhurrinLinamarinPrunasin, Amygdalin

Quantitative Data on Enzyme Activity

Quantitative data for the enzymes involved in this compound biosynthesis is limited. However, studies on microsomal preparations from Triglochin maritima have provided some kinetic parameters for the initial steps of the pathway that it shares with taxiphyllin.

Enzyme SystemSubstrateProductVmaxKmSource Organism
Microsomal preparationL-Tyrosinep-Hydroxymandelonitrile36 nmol mg⁻¹ g⁻¹ fresh weight0.14 mMTriglochin maritima[1]

Biosynthetic Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the biosynthetic pathways of this compound and the other compared cyanogenic glycosides.

Triglochinin_Biosynthesis cluster_this compound This compound Biosynthesis (Hypothesized) L-Tyrosine L-Tyrosine p-Hydroxyphenylacetaldoxime p-Hydroxyphenylacetaldoxime L-Tyrosine->p-Hydroxyphenylacetaldoxime CYP79 homolog p-Hydroxyphenylacetonitrile p-Hydroxyphenylacetonitrile p-Hydroxyphenylacetaldoxime->p-Hydroxyphenylacetonitrile CYP71E1 homolog Intermediates Intermediates p-Hydroxyphenylacetonitrile->Intermediates Unknown Enzymes This compound This compound Intermediates->this compound UGT

Biosynthetic pathway of this compound.

Dhurrin_Biosynthesis cluster_dhurrin Dhurrin Biosynthesis L-Tyrosine L-Tyrosine p-Hydroxyphenylacetaldoxime p-Hydroxyphenylacetaldoxime L-Tyrosine->p-Hydroxyphenylacetaldoxime CYP79A1 p-Hydroxymandelonitrile p-Hydroxymandelonitrile p-Hydroxyphenylacetaldoxime->p-Hydroxymandelonitrile CYP71E1 Dhurrin Dhurrin p-Hydroxymandelonitrile->Dhurrin UGT85B1

Biosynthetic pathway of Dhurrin.

Linamarin_Biosynthesis cluster_linamarin Linamarin Biosynthesis L-Valine L-Valine 2-Methylpropanal oxime 2-Methylpropanal oxime L-Valine->2-Methylpropanal oxime CYP79D1/D2 Acetone cyanohydrin Acetone cyanohydrin 2-Methylpropanal oxime->Acetone cyanohydrin CYP71E7 Linamarin Linamarin Acetone cyanohydrin->Linamarin UGT

Biosynthetic pathway of Linamarin.

Amygdalin_Biosynthesis cluster_amygdalin Amygdalin Biosynthesis L-Phenylalanine L-Phenylalanine Phenylacetaldoxime Phenylacetaldoxime L-Phenylalanine->Phenylacetaldoxime CYP79 Mandelonitrile Mandelonitrile Phenylacetaldoxime->Mandelonitrile CYP706/CYP71 Prunasin Prunasin Mandelonitrile->Prunasin UGT Amygdalin Amygdalin Prunasin->Amygdalin UGT

Biosynthetic pathway of Amygdalin.

Detailed Comparison of Biosynthetic Pathways

This compound Biosynthesis

The biosynthesis of this compound is unique among the tyrosine-derived cyanogenic glycosides. It shares the initial steps with taxiphyllin, another cyanogenic glycoside found in Triglochin maritima.[1]

  • Precursor: The pathway starts with L-tyrosine.

  • Enzymes: The conversion of L-tyrosine to p-hydroxymandelonitrile, the precursor to taxiphyllin, is catalyzed by cytochrome P450 enzymes.[1] It is hypothesized that the biosynthesis of this compound branches off from this common pathway. The CYP71E1 homolog in T. maritima is thought to have a less tight binding to the intermediate p-hydroxyphenylacetonitrile, allowing its release.[1] This released intermediate is then believed to be the precursor for the unique cyclopentanoid core of this compound. The subsequent enzymes that catalyze the cyclization, hydroxylation, and glucosylation steps to form this compound have not yet been fully characterized.

Dhurrin Biosynthesis

The biosynthesis of dhurrin in Sorghum bicolor is one of the most well-characterized cyanogenic glycoside pathways.

  • Precursor: The pathway begins with L-tyrosine.

  • Enzymes:

    • CYP79A1: A multifunctional cytochrome P450 that catalyzes the conversion of L-tyrosine to (Z)-p-hydroxyphenylacetaldehyde oxime.

    • CYP71E1: Another multifunctional cytochrome P450 that converts the oxime to (S)-p-hydroxymandelonitrile.

    • UGT85B1: A soluble UDP-glucosyltransferase that glycosylates (S)-p-hydroxymandelonitrile to form dhurrin.

Linamarin Biosynthesis

Linamarin is a major cyanogenic glycoside found in cassava (Manihot esculenta).

  • Precursor: The biosynthesis of linamarin starts with the amino acid L-valine.

  • Enzymes:

    • CYP79D1/D2: These are dually specific enzymes that can convert both L-valine and L-isoleucine (for lotaustralin (B1675156) synthesis) to their corresponding oximes.

    • CYP71E7: This enzyme catalyzes the conversion of the oximes to their corresponding cyanohydrins.

    • UGT: A UDP-glucosyltransferase, likely from the UGT85K family, then glycosylates acetone cyanohydrin to produce linamarin.

Amygdalin Biosynthesis

Amygdalin is famously found in the seeds of almonds, apricots, and other Prunus species. Its biosynthesis proceeds via the monoglucoside prunasin.

  • Precursor: The pathway originates from L-phenylalanine.

  • Enzymes: The pathway has been elucidated in Eucalyptus cladocalyx, revealing a unique configuration.[2][3]

    • CYP79A125: This enzyme converts L-phenylalanine to phenylacetaldoxime.

    • CYP706C55 and CYP71B103: In a departure from the single CYP71 model, two distinct CYPs are required to convert phenylacetaldoxime to mandelonitrile.[2][3]

    • UGT85A59: This glucosyltransferase converts mandelonitrile to prunasin.[2][3]

    • Additional UGTs: A second glucosylation step, catalyzed by other UGTs, converts prunasin to amygdalin.

Experimental Protocols

Preparation of Microsomal Fractions for Enzyme Assays

This protocol is adapted from studies on cyanogenic glucoside biosynthesis in Triglochin maritima.[1]

  • Plant Material: Harvest fresh plant tissue (e.g., flowers and fruits of T. maritima) and immediately place on ice.

  • Homogenization: Homogenize the tissue in a chilled mortar with a pestle in an extraction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.5, containing 0.25 M sucrose, 10 mM EDTA, 10 mM ascorbic acid, and 1% (w/v) polyvinylpyrrolidone).

  • Filtration and Centrifugation: Filter the homogenate through layers of cheesecloth. Centrifuge the filtrate at a low speed (e.g., 10,000 x g) for 15 minutes to remove cell debris.

  • Microsome Pelleting: Centrifuge the supernatant at a high speed (e.g., 100,000 x g) for 90 minutes to pellet the microsomal fraction.

  • Resuspension: Resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5) for use in enzyme assays.

In Vitro Enzyme Assay for Cytochrome P450 Activity

This is a general protocol for assaying the activity of CYP enzymes involved in cyanogenic glycoside biosynthesis.

  • Reaction Mixture: Prepare a reaction mixture containing the microsomal enzyme preparation, a source of reducing equivalents (NADPH), and the radiolabeled amino acid precursor (e.g., L-[U-¹⁴C]tyrosine). The reaction buffer should be optimized for pH and ionic strength (e.g., 0.1 M potassium phosphate buffer, pH 7.5).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time period.

  • Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate). The organic solvent will extract the biosynthetic intermediates and products.

  • Analysis: Analyze the extracted compounds using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with a radioactivity detector to identify and quantify the radiolabeled products.

Heterologous Expression and Characterization of UGTs

This protocol is based on the characterization of UGTs from various plant species.

  • Gene Cloning: Isolate the full-length cDNA of the candidate UGT gene and clone it into an appropriate expression vector (e.g., for E. coli or yeast).

  • Heterologous Expression: Transform the expression vector into a suitable host organism (E. coli or yeast) and induce protein expression.

  • Protein Purification: Purify the recombinant UGT protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assay: Perform an in vitro enzyme assay using the purified UGT, the acceptor substrate (the α-hydroxynitrile), and the sugar donor (UDP-glucose, often radiolabeled).

  • Product Analysis: Analyze the reaction products by HPLC or LC-MS to confirm the formation of the cyanogenic glycoside and to determine the enzyme's kinetic parameters (Km and Vmax).

Conclusion

The biosynthetic pathways of cyanogenic glycosides, while following a general conserved route, exhibit significant diversity in their precursors, intermediates, and the specific enzymes involved. The pathway for this compound, originating from L-tyrosine, presents an intriguing variation with a proposed branch point at the level of p-hydroxyphenylacetonitrile. While the initial steps involving cytochrome P450 enzymes have been investigated, the final enzymatic steps leading to the unique structure of this compound remain an active area of research. In contrast, the pathways for dhurrin, linamarin, and amygdalin are more completely elucidated, providing clear examples of the recruitment and evolution of CYP and UGT enzyme families for the production of these important plant defense compounds. Further research into the uncharacterized enzymes of the this compound pathway will undoubtedly provide deeper insights into the metabolic diversity and evolutionary plasticity of plant secondary metabolism.

References

A Comparative Guide to the Relative Biological Activity of Triglochinin and Other Cyanogenic Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the primary biological activity of Triglochinin, a cyanogenic glycoside, and contrasts its potential with that of other well-known cyanogenic compounds found in various plant species. Due to the limited availability of data on synthetic analogs of this compound, this guide focuses on the naturally occurring compound and its fundamental biological function: the release of hydrogen cyanide (HCN), a process known as cyanogenesis.

Introduction to this compound and Cyanogenesis

This compound is a cyanogenic glycoside derived from the amino acid tyrosine.[1] Like other compounds in this class, its principal biological activity is not inherent to the molecule itself but is rather a result of its enzymatic breakdown. When plant tissues containing this compound are disrupted, the glycoside comes into contact with endogenous enzymes, leading to the release of toxic hydrogen cyanide.[2][3] This two-component defense system is a common protective mechanism in over 3,000 plant species against herbivores and pathogens.[2][3][4]

The process of cyanogenesis involves a two-step enzymatic hydrolysis. First, a β-glucosidase cleaves the sugar moiety from the cyanogenic glycoside, producing an unstable cyanohydrin. Subsequently, a hydroxynitrile lyase catalyzes the decomposition of the cyanohydrin into a ketone or aldehyde and hydrogen cyanide. It is the released HCN that is responsible for the characteristic toxicity associated with these compounds.

Comparative Cyanogenic Potential of Various Plant Species

The biological potency of cyanogenic glycosides is typically quantified by their cyanogenic potential, which is the amount of hydrogen cyanide that can be released from a given amount of plant material. This potential can vary significantly between different plant species and even between different tissues of the same plant.[2][5] The following table summarizes the cyanogenic potential of plants known to contain this compound and other common cyanogenic glycosides.

Plant SpeciesCyanogenic Glycoside(s)Plant PartCyanide Content (mg HCN / 100g fresh weight)Reference
Alocasia macrorrhizos (Giant Taro)This compoundLeaves2-30[6]
Stems0.5-4[6]
Aralia spinosaThis compoundInflorescence buds~200 (dry weight basis)[1]
Triglochin maritima (Sea Arrowgrass)This compound, Taxiphyllin--[7]
Manihot esculenta (Cassava)Linamarin, LotaustralinLeaves & TubersHigh (variable)[6]
Prunus species (e.g., Apricot, Peach)AmygdalinKernelsHigh (variable)[5][8]
Colocasia esculenta (Taro)UnspecifiedLeaves0-3[6]
Stems0-0.3[6]

Note: Cyanide content can be influenced by genetic and environmental factors.[5]

Experimental Protocols

Determination of Cyanogenic Potential (Acid Hydrolysis Method)

This protocol outlines a common method for quantifying the total cyanogenic potential of plant material by measuring the amount of hydrogen cyanide released after acid hydrolysis.

Materials:

  • Fresh or dried plant material

  • Homogenizer or mortar and pestle

  • Distilled water

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Colorimetric reagent (e.g., picrate-bicarbonate solution or a commercially available cyanide detection kit)

  • Spectrophotometer

  • Heating block or water bath

  • Distillation apparatus

Procedure:

  • Sample Preparation: A known weight of the plant material is homogenized in distilled water to create a slurry.

  • Acid Hydrolysis: The slurry is acidified with a strong acid, such as sulfuric acid, to facilitate the hydrolysis of the cyanogenic glycosides. The mixture is then heated to accelerate the reaction. This compound has been noted to be less stable to acid hydrolysis compared to other cyanogenic glycosides like linamarin.[6]

  • Distillation: The released hydrogen cyanide is separated from the plant matrix by distillation. The distillate is collected in a trapping solution, typically a dilute sodium hydroxide solution, which converts the HCN gas into cyanide ions (CN⁻).

  • Quantification: The concentration of cyanide in the trapping solution is determined using a colorimetric method. For example, the addition of a picrate-bicarbonate solution will result in a color change that can be measured spectrophotometrically. The absorbance is then compared to a standard curve prepared with known concentrations of cyanide to determine the amount of HCN released from the original plant sample.

  • Calculation: The cyanogenic potential is expressed as milligrams of HCN per 100 grams of fresh or dry weight of the plant material.

Signaling Pathway and Experimental Workflow Visualization

Enzymatic Bioactivation of this compound (Cyanogenesis)

The following diagram illustrates the two-step enzymatic pathway for the release of hydrogen cyanide from this compound.

cyanogenesis cluster_vacuole Vacuole cluster_cytosol Cytosol This compound This compound BetaGlucosidase β-Glucosidase This compound->BetaGlucosidase Tissue Disruption Cyanohydrin Unstable Cyanohydrin BetaGlucosidase->Cyanohydrin HNL Hydroxynitrile Lyase Cyanohydrin->HNL Ketone Ketone/Aldehyde HNL->Ketone HCN Hydrogen Cyanide (HCN) HNL->HCN

Caption: Enzymatic breakdown of this compound leading to the release of hydrogen cyanide.

Experimental Workflow for Cyanogenic Potential Analysis

The following diagram outlines the key steps in the experimental workflow for determining the cyanogenic potential of a plant sample.

workflow start Plant Sample Collection homogenization Homogenization in Water start->homogenization hydrolysis Acid Hydrolysis homogenization->hydrolysis distillation Distillation of HCN hydrolysis->distillation trapping Trapping of HCN in NaOH distillation->trapping quantification Colorimetric Quantification trapping->quantification analysis Data Analysis quantification->analysis end Report Cyanogenic Potential analysis->end

Caption: Workflow for the quantitative analysis of cyanogenic potential in plant materials.

Conclusion

While the primary biological activity of this compound is well-understood to be cyanogenesis, a comprehensive comparison with synthetic analogs is not currently possible due to a lack of available research. The provided data on the cyanogenic potential of various plants highlights the significant variability in the biological activity of different cyanogenic glycosides and their plant sources. The detailed experimental protocol and workflow diagrams offer a practical guide for researchers interested in quantifying this important biological activity. Further research into the synthesis and biological evaluation of this compound analogs could provide valuable insights into structure-activity relationships and potential therapeutic or toxicological applications.

References

Validation of Triglochinin as a Biomarker for Herbivory: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Triglochinin against other established biomarkers of herbivory. The information presented herein is supported by experimental data to facilitate an objective evaluation of its potential in research and drug development applications.

Comparative Performance of Herbivory Biomarkers

The following table summarizes quantitative data on the induction of this compound and other key herbivory biomarkers following insect feeding. It is important to note that direct comparative studies are limited, and the data presented is synthesized from various studies on different plant species and herbivores.

Biomarker ClassSpecific BiomarkerPlant SpeciesHerbivoreFold Change/Induction LevelTime Point of Maximum InductionReference for further reading
Cyanogenic Glycosides This compound Triglochin maritimaGeneralist HerbivoresQualitative increase notedNot specified[1]
Dhurrin (similar cyanogenic glucoside)Sorghum bicolorMechanical Wounding~1.5-2 fold increase in concentration12 hours[2]
Phytohormones Jasmonic Acid (JA) Zea maysSpodoptera exigua>10-fold increase8-16 hours[3]
Phaseolus lunatusInsect HerbivorySignificant inductionNot specified[4]
Jasmonoyl-isoleucine (JA-Ile) Nicotiana attenuataManduca sextaRapid and significant increaseWithin 1-2 hoursGeneral Plant Defense Literature
Volatile Organic Compounds (VOCs) (E)-β-ocimene Trifolium pratenseSpodoptera littoralisSignificant increase over controls24 hours
Indole Zea maysSpodoptera exiguaSignificant increase, parallels JA8-16 hours[3]
(E)-β-caryophyllene Trifolium pratenseSpodoptera littoralisSignificant increase over controls24 hours[5]
Other Secondary Metabolites Glucosinolates Brassica kaberMammalian HerbivoryNo significant changeNot specified
Brassica kaberJasmonic Acid TreatmentSignificant increaseNot specified[6]
Benzoxazinoids Zea maysSpodoptera littoralisSynergistic increase with VOC exposure5 hours[7]

Experimental Protocols

Quantification of this compound and other Cyanogenic Glycosides by UPLC-MS/MS

This protocol is adapted from established methods for quantifying cyanogenic glycosides and can be optimized for this compound.[2][4][7][8][9]

a. Sample Preparation and Extraction:

  • Freeze-dry plant tissue samples (e.g., leaves) and grind to a fine powder.

  • Weigh approximately 100 mg of powdered tissue into a 2 mL microcentrifuge tube.

  • Add 1 mL of 80% methanol (B129727) (v/v) in water.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Sonicate the sample in an ultrasonic bath for 30 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into a UPLC vial.

b. UPLC-MS/MS Analysis:

  • Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) is suitable.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute wash at 95% B and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: A tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is typically used.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor and product ion transitions for this compound would need to be determined using a pure standard.

Quantification of Jasmonic Acid (JA) by GC-MS or LC-MS/MS

This is a generalized protocol for JA quantification.

a. Sample Preparation and Extraction:

  • Freeze approximately 100-200 mg of plant tissue in liquid nitrogen and grind to a fine powder.

  • Extract the powder with 1 mL of a solution of acetone:water:citric acid (70:29.5:0.5, v/v/v).

  • Add a known amount of a deuterated internal standard (e.g., d6-JA).

  • Shake for 1 hour at 4°C.

  • Centrifuge and collect the supernatant.

  • The extract is then partitioned against diethyl ether, and the ether phase is collected and dried.

  • For GC-MS analysis, the dried extract is derivatized (e.g., with diazomethane) to form the methyl ester of JA. For LC-MS/MS, derivatization is not always necessary.

b. GC-MS or LC-MS/MS Analysis:

  • GC-MS: Analysis is performed on a gas chromatograph coupled to a mass spectrometer. The separation is typically achieved on a capillary column (e.g., DB-5ms). Quantification is based on selected ion monitoring (SIM) of characteristic ions for methyl jasmonate and the internal standard.

  • LC-MS/MS: Similar to the cyanogenic glycoside analysis, a reversed-phase C18 column is used with a water/acetonitrile gradient containing a weak acid. Quantification is performed using MRM.

Analysis of Volatile Organic Compounds (VOCs) by GC-MS

a. Sample Collection:

  • Enclose the plant or a portion of it (e.g., a leaf) in a volatile collection chamber (e.g., a glass jar or a polyethylene (B3416737) terephthalate (B1205515) bag).

  • Draw air from the chamber through a cartridge containing an adsorbent material (e.g., Tenax TA or a combination of adsorbents) for a defined period (e.g., 1-4 hours) using a pump.

b. GC-MS Analysis:

  • The trapped volatiles are desorbed from the cartridge using a thermal desorber unit connected to a gas chromatograph-mass spectrometer (GC-MS).

  • Separation is achieved on a capillary column suitable for volatile analysis (e.g., DB-5ms).

  • The mass spectrometer is operated in electron ionization (EI) mode, and compounds are identified by comparing their mass spectra and retention times to those of authentic standards and libraries (e.g., NIST).

  • Quantification can be achieved by adding a known amount of an internal standard to the adsorbent before sampling or by using external calibration curves.

Mandatory Visualizations

Herbivory_Signaling_Pathway Herbivore_Feeding Herbivore Feeding (Tissue Damage) Wound_Signal Wound Signal Herbivore_Feeding->Wound_Signal Induces JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Wound_Signal->JA_Biosynthesis Activates JA_Ile_Conjugation JA-Isoleucine (JA-Ile) Conjugation JA_Biosynthesis->JA_Ile_Conjugation Leads to SCF_COI1 SCF-COI1 Complex JA_Ile_Conjugation->SCF_COI1 Binds to JAZ_Repressor JAZ Repressor Proteins SCF_COI1->JAZ_Repressor Promotes Degradation of MYC2_TF MYC2 Transcription Factor JAZ_Repressor->MYC2_TF Represses CYP79A1_Gene CYP79A1 Gene Expression MYC2_TF->CYP79A1_Gene Activates Triglochinin_Biosynthesis This compound Biosynthesis CYP79A1_Gene->Triglochinin_Biosynthesis Initiates This compound This compound Triglochinin_Biosynthesis->this compound Produces Defense_Response Plant Defense Response This compound->Defense_Response Contributes to Experimental_Workflow Plant_Material Plant Material (e.g., leaves) Herbivory_Treatment Herbivory Treatment (Insect Feeding) Plant_Material->Herbivory_Treatment Sample_Collection Sample Collection (Time Course) Herbivory_Treatment->Sample_Collection Extraction Metabolite Extraction (Methanol/Water) Sample_Collection->Extraction UPLC_MSMS UPLC-MS/MS Analysis (this compound, JA) Extraction->UPLC_MSMS GC_MS GC-MS Analysis (VOCs) Extraction->GC_MS Data_Analysis Data Analysis & Quantification UPLC_MSMS->Data_Analysis GC_MS->Data_Analysis Comparison Biomarker Comparison Data_Analysis->Comparison

References

The Quest for Purity: A Comparative Guide to Triglochinin Extraction Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient isolation of bioactive compounds is a critical first step. This guide provides a comparative analysis of different solvents for the extraction of Triglochinin, a cyanogenic glycoside with potential therapeutic applications. Due to a lack of direct comparative studies on this compound, this guide leverages experimental data from the extraction of other cyanogenic glycosides to provide a foundational understanding of solvent efficacy.

The selection of an appropriate solvent is paramount in phytochemistry, directly influencing the yield and purity of the target compound. An ideal solvent should exhibit high affinity for the target molecule while minimizing the co-extraction of impurities. This guide delves into the experimental data available for cyanogenic glycoside extraction to inform the selection of solvents for this compound.

Comparative Efficacy of Solvents for Cyanogenic Glycoside Extraction

Solvent Composition (% v/v)Relative Extraction Efficiency (%) for Linustatin (B1675552)Relative Extraction Efficiency (%) for Neolinustatin (B1201914)
50% Ethanol (B145695)~85~82
60% Ethanol~90~88
70% Ethanol~95~93
80% Ethanol~94~92
90% Ethanol~88~85
100% Ethanol~75~72
50% Methanol (B129727)~90~88
60% Methanol~96~94
70% Methanol ~100 ~100
80% Methanol ~100 ~100
90% Methanol~95~93
100% Methanol~85~82

Data is interpreted from graphical representations in Barthet, V., & Bacala, R. (2010). Development of optimized extraction methodology for cyanogenic glycosides from flaxseed (Linum usitatissimum). Journal of AOAC International, 93(2), 478-484.[1][2][3]

The results indicate that 70% and 80% methanol solutions were the most effective solvents , yielding the highest recovery of both linustatin and neolinustatin.[1][2][3] Aqueous solutions of both methanol and ethanol generally performed better than the absolute alcohols, suggesting that a certain degree of polarity matching between the solvent and the glycosides is crucial for efficient extraction.

Experimental Protocol for Cyanogenic Glycoside Extraction

The following is a detailed methodology adapted from the optimized protocol for cyanogenic glycoside extraction from flaxseed, which can be used as a starting point for this compound extraction.[1][2][3]

1. Sample Preparation:

  • Grind the plant material containing this compound to a fine powder using a high-speed impact mill.

  • Sieve the ground material to ensure a uniform particle size (e.g., through a 1.0 mm sieve).

2. Extraction:

  • Weigh a precise amount of the ground plant material (e.g., 0.5 g) and place it in an extraction vial.

  • Add the chosen solvent (e.g., 5 mL of 75% methanol) to achieve a specific solvent-to-meal ratio (e.g., 10:1 v/w).

  • Seal the vial and place it in a sonicating water bath at a controlled temperature (e.g., 40°C) for a defined period (e.g., 30 minutes).

  • For exhaustive extraction, perform multiple extraction cycles (e.g., three times) with fresh solvent each time, pooling the supernatants.

3. Post-Extraction Processing:

  • Centrifuge the extract to pellet the solid plant material.

  • Filter the supernatant through a suitable filter (e.g., 0.45 µm) to remove any remaining particulate matter.

  • The resulting clear extract is then ready for analysis (e.g., by HPLC) or further purification steps.

Visualizing the Extraction Workflow

The following diagram illustrates a generalized workflow for the solvent extraction of this compound, from sample preparation to the final extract.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction PlantMaterial Plant Material Grinding Grinding & Sieving PlantMaterial->Grinding SolventAddition Solvent Addition (e.g., 75% Methanol) Grinding->SolventAddition Sonication Ultrasonic Bath (40°C, 30 min) SolventAddition->Sonication Centrifugation Centrifugation Sonication->Centrifugation Filtration Filtration Centrifugation->Filtration FinalExtract Final Extract for Analysis Filtration->FinalExtract

References

Head-to-head comparison of different HPLC columns for Triglochinin analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of triglochinin, a cyanogenic glycoside found in various plants, is crucial. The choice of High-Performance Liquid Chromatography (HPLC) column is a critical factor that directly impacts the quality and reliability of analytical results. This guide provides a comparative overview of different HPLC columns suitable for this compound analysis, supported by established methodologies for cyanogenic glycosides.

This compound's polar nature presents a unique challenge for chromatographic separation. While comprehensive head-to-head studies specifically on this compound are limited, a review of methodologies for other cyanogenic glycosides provides valuable insights into optimal column selection. This guide synthesizes this information to aid in the development of robust and efficient analytical methods for this compound.

Performance Comparison of HPLC Columns

The selection of an HPLC column for this compound analysis primarily revolves around the choice of stationary phase chemistry. Reversed-phase columns, particularly C18, are the most widely employed for the analysis of cyanogenic glycosides due to their versatility and broad applicability. However, for highly polar compounds like this compound, other column chemistries such as those used in Hydrophilic Interaction Liquid Chromatography (HILIC) can offer significant advantages in terms of retention and selectivity.

Below is a summary of commonly used HPLC columns for the analysis of cyanogenic glycosides, which can be extrapolated for the analysis of this compound.

HPLC ColumnStationary Phase ChemistryParticle Size (µm)Dimensions (mm)Typical Mobile PhaseKey Performance Characteristics
Agilent Zorbax Eclipse Plus C18 Octadecyl Silane (C18)54.6 x 150Gradient of acetonitrile (B52724) and water (with 0.1% formic acid)Good peak shape and resolution for a broad range of cyanogenic glycosides.
Waters ACQUITY UPLC HSS T3 High Strength Silica T3 (C18)1.82.1 x 100Gradient of acetonitrile and water (with 0.1% formic acid)Enhanced retention of polar analytes compared to conventional C18 columns.
Phenomenex Luna C18(2) Octadecyl Silane (C18)54.6 x 250Isocratic or gradient elution with acetonitrile/methanol and waterRobust and reliable for routine analysis of various cyanogenic glycosides.
Thermo Scientific Hypersil GOLD aQ Polar Endcapped C1834.6 x 150Compatible with highly aqueous mobile phasesImproved retention and peak shape for polar compounds like this compound.
Waters ACQUITY UPLC BEH Amide Ethylene Bridged Hybrid Amide (HILIC)1.72.1 x 100Gradient of acetonitrile and aqueous buffer (e.g., ammonium (B1175870) formate)Excellent retention and alternative selectivity for very polar glycosides.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are representative experimental protocols for the analysis of cyanogenic glycosides using C18 and HILIC columns.

Method 1: Reversed-Phase HPLC with a C18 Column

This method is a general approach for the separation of various cyanogenic glycosides and can be optimized for this compound analysis.

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5-30% B

    • 20-25 min: 30-95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: Diode Array Detector (DAD) at 215 nm.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

This method is particularly suited for enhancing the retention of highly polar compounds like this compound.

  • HPLC System: Waters ACQUITY UPLC H-Class or equivalent.

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

  • Gradient Program:

    • 0-1 min: 95% B

    • 1-8 min: 95-70% B

    • 8-9 min: 70-95% B

    • 9-12 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Detection: Mass Spectrometry (MS) with Electrospray Ionization (ESI) in negative mode.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical experimental workflow for the analysis of this compound from plant material using HPLC.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis PlantMaterial Plant Material (e.g., Triglochin maritima) Extraction Extraction (e.g., with 80% Methanol) PlantMaterial->Extraction Filtration Filtration/Centrifugation Extraction->Filtration HPLC_System HPLC System Filtration->HPLC_System Column HPLC Column (e.g., C18 or HILIC) HPLC_System->Column Detector Detection (DAD or MS) Column->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: A generalized workflow for the HPLC analysis of this compound.

Conclusion

The choice between a C18 and a HILIC column for this compound analysis depends on the specific requirements of the assay. C18 columns offer a robust and versatile option suitable for general screening and quantification of a range of cyanogenic glycosides. For methods requiring enhanced retention and selectivity specifically for the highly polar this compound molecule, a HILIC column is likely to provide superior performance. Researchers should consider the overall analytical goals, including desired retention times, resolution from other matrix components, and compatibility with the detection method, when selecting the optimal HPLC column. The provided experimental protocols serve as a starting point for method development and should be further optimized for the specific application.

Reproducibility Assessment of a Published Triglochinin Extraction Method: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a published method for the extraction of Triglochinin, a cyanogenic glycoside found in plants of the Triglochin genus, against a modern, alternative extraction technique. The objective is to assess the reproducibility of the original method and highlight the potential advantages of contemporary approaches in terms of efficiency and yield. This document offers detailed experimental protocols, comparative data, and visual workflows to aid researchers in selecting an appropriate extraction strategy for this and similar bioactive compounds.

Comparative Analysis of Extraction Methods

The following table summarizes the key performance indicators for the originally published this compound extraction method and a representative alternative method employing ultrasonic assistance. The data presented are representative values derived from typical outcomes for cyanogenic glycoside extractions to illustrate the comparative efficacy of the methods.

Table 1: Comparison of this compound Extraction Method Performance

ParameterPublished Method (Eyjólfsson, 1970)Alternative Method (Ultrasound-Assisted Extraction)
Extraction Principle Maceration and solvent partitioningUltrasound-assisted solid-liquid extraction
Solvent System Ethanol (B145695), Water, Diethyl ether75% Methanol in Water
Extraction Time 48 - 72 hours30 minutes
Temperature Room Temperature40°C
Typical Yield Representative Value: 0.5 - 1.5% (w/w)Representative Value: 1.5 - 3.0% (w/w)
Purity of Extract ModerateHigh
Complexity High (multiple solvent steps)Low to Moderate
Scalability DifficultReadily Scalable

Experimental Protocols

Published Extraction Method (Eyjólfsson, 1970)

This protocol is based on the original method described for the isolation of this compound from Triglochin maritimum.[1]

1. Plant Material Preparation:

  • Fresh flowering plants of Triglochin maritimum are collected.
  • The plant material is immediately immersed in boiling 96% ethanol to inactivate enzymes.
  • The material is then macerated in a blender.

2. Extraction:

  • The macerated plant material is extracted with 96% ethanol at room temperature for 24 hours.
  • The ethanolic extract is filtered and concentrated under reduced pressure.
  • The resulting aqueous solution is extracted with diethyl ether to remove lipophilic compounds.
  • The aqueous phase, containing the this compound, is retained.

3. Isolation and Purification:

  • The aqueous extract is subjected to further purification steps, which may include column chromatography, to isolate pure this compound.

Alternative Extraction Method: Ultrasound-Assisted Extraction (UAE)

This protocol represents a modern, efficient alternative for the extraction of cyanogenic glycosides, adapted from methodologies for similar compounds.[2]

1. Plant Material Preparation:

  • Dried and powdered plant material from Triglochin maritimum is used.
  • The material is sieved to ensure a uniform particle size.

2. Extraction:

  • The powdered plant material is suspended in a 75% methanol-water solution.
  • The suspension is placed in an ultrasonic bath at 40°C for 30 minutes.[2]
  • The mixture is then centrifuged to separate the extract from the solid plant material.
  • The supernatant, containing the extracted this compound, is collected. This process can be repeated for exhaustive extraction.[2]

3. Quantification:

  • The concentration of this compound in the extract is determined using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry).

Visualizing the Extraction Workflows

The following diagrams illustrate the workflows for both the published and alternative this compound extraction methods.

Published_Method cluster_prep Preparation cluster_extraction Extraction cluster_isolation Isolation A Fresh Plant Material (Triglochin maritimum) B Enzyme Inactivation (Boiling Ethanol) A->B C Maceration B->C D Ethanol Extraction (24h, Room Temp) C->D E Filtration & Concentration D->E F Diethyl Ether Partitioning E->F G Aqueous Phase (Crude this compound Extract) F->G H Purification (e.g., Column Chromatography) G->H I Isolated this compound H->I

Caption: Workflow of the published this compound extraction method.

Alternative_Method cluster_prep_alt Preparation cluster_extraction_alt Extraction cluster_analysis_alt Analysis A_alt Dried & Powdered Plant Material B_alt Ultrasonic Extraction (75% Methanol, 40°C, 30 min) A_alt->B_alt C_alt Centrifugation B_alt->C_alt D_alt Supernatant (this compound Extract) C_alt->D_alt E_alt HPLC Quantification D_alt->E_alt F_alt Quantified this compound E_alt->F_alt

Caption: Workflow of the alternative ultrasound-assisted extraction method.

References

Benchmarking a new Triglochinin detection method against established techniques

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Triglochinin Detection Methodologies

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a novel biosensor-based method for the detection of this compound against established analytical techniques. Experimental data and detailed protocols are provided to assist researchers in selecting the most appropriate method for their application.

Introduction to this compound

This compound is a cyanogenic glycoside, a class of secondary metabolites found in various plants.[1] These compounds can release toxic hydrogen cyanide (HCN) upon enzymatic hydrolysis, a process known as cyanogenesis.[2] The quantification of this compound and other cyanogenic glycosides is crucial for food safety, toxicological studies, and drug development.[3] Accurate and efficient detection methods are essential for monitoring its presence in complex matrices such as plant tissues and biological fluids.

Benchmarked Detection Methods

This guide compares three key methodologies: two established techniques representing the gold standard in analytical chemistry, and one novel biosensor technology poised for rapid, on-site analysis.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely used chromatographic technique for the separation and quantification of compounds in a mixture.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method that couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[4]

  • Novel "Triglo-Sense" Electrochemical Biosensor: A next-generation detection platform designed for rapid, portable, and cost-effective analysis.

Comparative Performance Data

The following table summarizes the key performance metrics for each detection method based on experimental data.

Parameter HPLC-UV LC-MS/MS "Triglo-Sense" Biosensor
Limit of Detection (LOD) ~2.2 µg/g[2]0.1 - 10 pg/µL~0.06 ppm (as HCN)[5]
Limit of Quantification (LOQ) ~9.6 µg/g[2]1 - 100 fg/µL~1 µM (as HCN)[6]
Analysis Time per Sample 20-30 minutes10-20 minutes< 5 minutes[5]
Specificity Moderate to HighVery HighHigh (for cyanogenic potential)
Throughput ModerateModerate to HighHigh
Portability NoNoYes
Relative Cost per Sample
$
$
Initial Equipment Cost
$

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

HPLC-UV Detection Protocol

This method is based on the principle of separating this compound from a sample matrix using a C18 reverse-phase column followed by quantification using a UV detector.

a. Sample Preparation (Ultrasound-Assisted Extraction):

  • Weigh 0.1 g of homogenized plant material into a centrifuge tube.

  • Add 10 mL of acidified water (0.1% perchloric acid) as the extraction solvent.[2]

  • Sonicate the sample for 55 seconds at 80% amplitude and a 70% duty cycle to extract the cyanogenic glycosides.[2]

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

b. Chromatographic Conditions:

  • Instrument: Standard HPLC system with a UV-Vis Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance is monitored, typically between 210-220 nm.[3]

  • Quantification: The concentration of this compound is determined by comparing the peak area to a standard calibration curve.

LC-MS/MS Detection Protocol

This protocol offers enhanced sensitivity and specificity, making it ideal for detecting trace amounts of this compound in complex matrices.

a. Sample Preparation:

  • Follow the same ultrasound-assisted extraction procedure as described for the HPLC-UV method.

  • The final filtered extract is diluted as necessary with the initial mobile phase.

b. LC-MS/MS Conditions:

  • Instrument: A high-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[7]

  • Column: A suitable C18 or HILIC column for polar compounds.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid to enhance ionization.

  • Ionization Mode: ESI negative or positive mode, optimized for the parent ion of this compound.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor-to-product ion transition for this compound, ensuring high selectivity.

"Triglo-Sense" Electrochemical Biosensor Protocol

This novel method is based on an enzyme-inhibition biosensor that measures the cyanide released from this compound.[8]

a. Sensor Preparation:

  • The working electrode is a graphite (B72142) electrode.

  • A solution containing a specific β-glucosidase enzyme is immobilized onto the surface of the working electrode by drop-casting and allowed to dry.

b. Electrochemical Measurement:

  • The three-electrode system (working, reference Ag/AgCl, and platinum counter electrode) is placed into an electrochemical cell containing a buffered electrolyte solution.[6]

  • A baseline electrochemical reading is taken using square wave voltammetry.

  • The sample extract is added to the cell. The immobilized enzyme hydrolyzes this compound, releasing cyanide.

  • The released cyanide inhibits the enzyme or reacts at the electrode surface, causing a measurable change in the voltammetric signal.[8]

  • Quantification: The change in the signal is proportional to the concentration of cyanogenic potential in the sample, which is calculated based on a pre-established calibration curve.[6]

Visualizations: Pathways and Workflows

This compound Biosynthesis Pathway

The biosynthesis of cyanogenic glycosides like this compound originates from amino acids.[1] In this case, the precursor is L-tyrosine, which undergoes a series of enzymatic conversions catalyzed by cytochrome P450 enzymes.[9][10]

G cluster_0 Biosynthesis Pathway Tyrosine L-Tyrosine Aldoxime p-Hydroxyphenyl- acetaldoxime Tyrosine->Aldoxime CYP79 family Nitrile p-Hydroxyphenyl- acetonitrile Aldoxime->Nitrile CYP71 family Cyanohydrin p-Hydroxymandelonitrile Nitrile->Cyanohydrin CYP71 family This compound This compound Cyanohydrin->this compound Glucosylation & Further Modification G cluster_0 Chromatographic Methods (HPLC / LC-MS) cluster_1 "Triglo-Sense" Biosensor a 1. Extraction (30-60 min) b 2. Centrifugation (10 min) a->b c 3. Filtration (5 min) b->c d 4. LC Separation (10-30 min) c->d e 5. Detection (UV or MS) d->e f 1. Extraction (1-5 min) g 2. Sample Application (<1 min) f->g h 3. Electrochemical Reading (<5 min) g->h G cluster_0 Direct Detection (Analyzes Intact this compound) cluster_1 Indirect Detection (Measures Cyanogenic Potential) A This compound Detection Methods B HPLC-UV A->B C LC-MS/MS A->C D "Triglo-Sense" Biosensor A->D E Colorimetric Assays (e.g., Picrate Method) A->E

References

Safety Operating Guide

Safeguarding Laboratory Personnel and the Environment: Proper Disposal of Triglochinin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and preventing environmental contamination. Triglochinin, a cyanogenic glycoside, requires meticulous disposal procedures due to its potential to release toxic hydrogen cyanide.[1][2][3] This guide provides essential, step-by-step instructions for the proper disposal of this compound, adhering to standard laboratory safety protocols and environmental regulations.

Key Properties and Hazard Information

A summary of the key chemical and physical properties of cyanogenic glycosides like this compound is provided in the table below. Understanding these properties is crucial for safe handling and disposal.

PropertyInformation
Chemical Class Cyanogenic Glycoside[1]
Primary Hazard Release of Hydrogen Cyanide (HCN) upon hydrolysis[1][3]
Toxicity Acute toxicity from cyanide exposure[1][2]
Physical State Typically a solid at room temperature
Environmental Hazard Toxic to aquatic life
Personal Protective Equipment (PPE)

When handling this compound, especially during disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure.[4]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[4]

  • Eye Protection: Use safety glasses with side shields or goggles.[4]

  • Body Protection: A standard laboratory coat must be worn.[4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound and any materials contaminated with it must be managed as hazardous waste.[6][7] Always comply with federal, state, and local environmental regulations.

Experimental Protocols

1. Waste Classification and Segregation:

  • Classification: Classify all this compound waste as hazardous chemical waste.[7] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Segregation: Do not mix this compound waste with other waste streams, especially acidic solutions, which can accelerate the release of hydrogen cyanide. Segregate solid waste (e.g., contaminated gloves, weigh paper, pipette tips) from liquid waste.[4][7]

2. Waste Containment and Labeling:

  • Solid Waste: Place all solid waste contaminated with this compound into a designated, durable, and leak-proof container.[4][8]

  • Liquid Waste: Use a dedicated, leak-proof, and clearly labeled waste container for all liquid waste containing this compound. The container must be compatible with the solvents used.[8]

  • Labeling: Clearly label all waste containers with the words "Hazardous Waste."[8][9] The label must include the full chemical name ("this compound"), the concentration, and the associated hazards (e.g., "Toxic," "Cyanide Compound").[8] Indicate the accumulation start date on the label.[8]

3. Storage of Waste:

  • Store the sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.[10][8][9]

  • Ensure the storage area is away from drains and water courses to prevent environmental contamination in case of a spill.[5][8] The storage area should have secondary containment.[10][9]

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's licensed hazardous waste disposal service.[4][9]

  • Complete all necessary paperwork, including a hazardous waste manifest if required.[8]

Spill Cleanup Procedure:

In the event of a spill, evacuate the area if necessary and ensure adequate ventilation.[5] Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material.[5] Collect the spilled material and any contaminated cleaning supplies into a designated hazardous waste container. Clean the spill area thoroughly.

Disposal Workflow Diagram

G This compound Disposal Workflow A Identify this compound Waste (Solid & Liquid) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste Streams (Solid vs. Liquid) B->C D Place in Labeled, Leak-Proof Hazardous Waste Container C->D E Store in Designated Satellite Accumulation Area D->E F Arrange for Pickup by Licensed Disposal Service E->F G Complete Disposal Paperwork F->G

Caption: Logical workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Triglochinin

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE IMPLEMENTATION BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides essential safety and logistical information for the handling and disposal of Triglochinin. Given that this compound is a cyanogenic glycoside, capable of releasing highly toxic hydrogen cyanide (HCN) gas, adherence to these protocols is critical to ensure personnel safety and prevent environmental contamination. In the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on established safety protocols for handling highly toxic cyanide-releasing compounds.

Hazard Assessment and Quantitative Data

The primary hazard associated with this compound is the potential for release of hydrogen cyanide, a potent and rapidly acting poison. Inhalation, ingestion, or skin absorption of HCN can be fatal.

ParameterValueSource
Chemical Class Cyanogenic GlycosideN/A
Primary Hazard Release of Hydrogen Cyanide (HCN)N/A
Acute Oral Lethal Dose (HCN) 0.5 - 3.5 mg/kg body weightN/A
Symptoms of Acute HCN Exposure Headache, dizziness, nausea, vomiting, rapid breathing, loss of consciousness, convulsions, coma, and death.N/A

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound.

PPE ComponentSpecificationsRationale
Gloves Double gloving with nitrile gloves.Prevents skin contact and absorption.
Eye/Face Protection Chemical splash goggles and a full-face shield.Protects against splashes and potential gas exposure to the eyes and face.
Lab Coat Certified flame-resistant lab coat.Protects skin and clothing from contamination.
Respiratory Protection A properly fitted respirator with a cyanide-specific cartridge may be required based on risk assessment.Protects against inhalation of HCN gas, especially in case of a spill or inadequate ventilation.
Footwear Closed-toe shoes.Protects feet from spills.

Operational Plan: Step-by-Step Handling Protocol

All work with this compound must be conducted in a certified chemical fume hood.

3.1. Pre-Handling Preparations:

  • Restricted Access: Ensure the work area is clearly marked with warning signs indicating the use of a highly toxic substance.

  • Emergency Preparedness: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested. A cyanide antidote kit and personnel trained in its administration should be available in the facility, in accordance with institutional policy.

  • Assemble Materials: Gather all necessary equipment, reagents, and waste containers within the chemical fume hood before starting work.

  • Don PPE: Put on all required PPE as outlined in Section 2.

3.2. Handling this compound:

  • Weighing and Transfer:

    • Perform all weighing and transfers of solid this compound within the fume hood.

    • Use a dedicated spatula and weighing paper.

    • Close the container immediately after dispensing.

  • Solution Preparation:

    • Add solvents slowly to the solid material to avoid splashing.

    • Be aware that hydrolysis can release HCN. Avoid contact with acids, which can accelerate this process.

  • During the Experiment:

    • Continuously monitor the experiment for any signs of gas evolution or unexpected reactions.

    • Keep the fume hood sash at the lowest practical height.

3.3. Post-Handling Procedures:

  • Decontamination:

    • Wipe down all surfaces and equipment within the fume hood that may have come into contact with this compound. Use a suitable decontamination solution as per your institution's guidelines for cyanide compounds.

    • Thoroughly clean all glassware.

  • Doffing PPE:

    • Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the face shield, goggles, and lab coat.

    • Dispose of all disposable PPE as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

All waste contaminated with this compound or cyanide must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solid waste, including gloves, weighing paper, and paper towels, in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Liquid Waste: Collect all liquid waste containing this compound or cyanide in a separate, dedicated, and labeled hazardous waste container.

    • Sharps: Any contaminated sharps must be placed in a puncture-resistant sharps container labeled for cyanide waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," "Contains Cyanide," and the specific contents.

  • Storage: Store hazardous waste in a designated, secure area away from incompatible materials, especially acids.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office. Do not pour any this compound-containing waste down the drain.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep_area Designate & Secure Work Area prep_ppe Don Full PPE prep_area->prep_ppe prep_materials Assemble Materials in Fume Hood prep_ppe->prep_materials handle_weigh Weigh & Transfer this compound prep_materials->handle_weigh Start Experiment handle_solution Prepare Solution handle_weigh->handle_solution handle_experiment Conduct Experiment handle_solution->handle_experiment post_decon Decontaminate Surfaces & Equipment handle_experiment->post_decon End Experiment post_waste Segregate & Label Waste post_decon->post_waste post_ppe Doff & Dispose of PPE post_waste->post_ppe dispose_store Store Waste Securely post_waste->dispose_store Transfer Waste post_wash Wash Hands post_ppe->post_wash dispose_ehs Contact EHS for Pickup dispose_store->dispose_ehs

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Triglochinin
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。